Product packaging for Imidazo[1,2-a]pyridin-8-ol(Cat. No.:CAS No. 69214-22-8)

Imidazo[1,2-a]pyridin-8-ol

Cat. No.: B1303863
CAS No.: 69214-22-8
M. Wt: 134.14 g/mol
InChI Key: VPUDIWIKGNMSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyridin-8-ol (CAS Number: 69214-22-8) is a nitrogen-bridged bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is recognized for its wide spectrum of pharmacological potential, serving as a key synthetic intermediate and core structure for developing novel bioactive molecules. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the basis of several therapeutic agents . Recent scientific investigations highlight the particular relevance of this scaffold in oncology research. Studies demonstrate that novel imidazo[1,2-a]pyridine derivatives exhibit potent anti-cancer activities by suppressing critical signaling pathways such as NF-κB and STAT3, which are central to inflammation-driven cancer progression . Furthermore, specific derivatives have been shown to inhibit the AKT/mTOR pathway, induce G2/M cell cycle arrest, and promote apoptosis in various cancer cell lines, including melanoma and cervical cancers . The anti-inflammatory activity of these compounds is evidenced by their ability to reduce levels of inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible NO synthase (iNOS) . This compound is provided exclusively for research applications in chemical biology and drug development. It is supplied with detailed analytical characterization. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safety and comply with all local regulations regarding chemical handling and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDIWIKGNMSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-22-8
Record name imidazo[1,2-a]pyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its physicochemical characteristics, explores the structural factors influencing its basicity, provides an estimated pKa value based on related structures, and details experimental protocols for its empirical determination.

Physicochemical Properties

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem
Molecular Weight 134.14 g/mol PubChem
Canonical SMILES C1=CN2C=CN=C2C(=C1)OPubChem
InChI Key VPUDIWIKGNMSOL-UHFFFAOYSA-NPubChem
Physical State Solid (predicted)
CAS Number 69214-22-8Santa Cruz Biotechnology

Basicity and Estimated pKa

The basicity of this compound is a critical parameter that influences its solubility, membrane permeability, and interactions with biological targets. The molecule possesses two nitrogen atoms, each with a lone pair of electrons, which can act as proton acceptors.

The primary contributor to the basicity of the imidazo[1,2-a]pyridine ring system is the non-bridgehead nitrogen atom (N-1) in the imidazole moiety. The lone pair of this nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. In contrast, the bridgehead nitrogen (N-9) is considered non-basic as its lone pair is integral to the aromatic system.

The presence of the hydroxyl (-OH) group at the 8-position on the pyridine ring influences the basicity of the N-1 atom through electronic effects. The hydroxyl group can donate electron density into the ring via a resonance effect, which would be expected to increase the basicity of the nitrogen atoms. Conversely, its inductive effect is electron-withdrawing, which would decrease basicity. The overall effect will depend on the interplay of these factors.

CompoundpKa of Conjugate Acid
Pyridine5.23
Imidazole7.0
Imidazo[1,2-a]pyridine6.8 (approx.)
This compound 6.5 - 7.5 (Estimated)

The hydroxyl group at a position meta to the pyridine nitrogen is expected to have a modest effect on the basicity of the N-1 atom in the imidazole ring. Therefore, the pKa of this compound is likely to be in a similar range to the parent imidazo[1,2-a]pyridine.

The basicity of this compound is described by the equilibrium between the neutral molecule and its protonated form. The most probable site of protonation is the N-1 atom of the imidazole ring.

Experimental_Workflow cluster_analysis Data Analysis prep_sample Prepare Sample Solution potentiometry Potentiometric Titration: Measure pH vs. Titrant Volume spectrophotometry UV-Vis Spectrophotometry: Measure Absorbance vs. pH nmr NMR Spectroscopy: Measure Chemical Shift vs. pH prep_buffers Prepare Buffer Solutions (for Spectrophotometry/NMR) or Titrant (for Potentiometry) plot_data Plot Measured Parameter vs. pH or Titrant Volume potentiometry->plot_data spectrophotometry->plot_data nmr->plot_data determine_pka Determine pKa from Inflection Point of Sigmoid Curve plot_data->determine_pka

Imidazo[1,2-a]pyridin-8-ol: A Technical Guide to a Scarcely Explored Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridin-8-ol, with the Chemical Abstracts Service (CAS) number 69214-22-8, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the broad range of biological activities exhibited by its derivatives. While this compound itself remains a largely uncharacterized molecule, the imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound and leverages the extensive knowledge of the broader imidazo[1,2-a]pyridine class to infer its potential properties and biological relevance.

Core Compound Properties: this compound

Detailed experimental data for this compound is sparse in publicly accessible literature. The majority of available information is based on supplier-provided data and computational predictions.

Physicochemical Data

PropertyValueSource
CAS Number 69214-22-8N/A
Molecular Formula C₇H₆N₂ON/A
Molecular Weight 134.14 g/mol N/A
Physical Form SolidN/A
Solubility Soluble in acids and organic solvents; insoluble in water.[1]Vendor Information
Purity Typically offered at 95-98%Vendor Information
Predicted XlogP 1.4Computational Prediction[2]

Safety and Handling

Commercially available safety data sheets indicate that this compound should be handled with care. The Globally Harmonized System (GHS) classification includes the GHS07 pictogram, with a "Warning" signal word and hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Standard laboratory personal protective equipment should be worn when handling this compound.

The Imidazo[1,2-a]Pyridine Scaffold: A Foundation for Drug Discovery

The true potential of this compound can be inferred from the extensive research on its parent scaffold, imidazo[1,2-a]pyridine. This bicyclic aromatic system is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.

Synthesis of the Imidazo[1,2-a]Pyridine Core

A variety of synthetic routes to the imidazo[1,2-a]pyridine core have been developed, offering access to a diverse range of substituted derivatives. A common and versatile method is the condensation of a 2-aminopyridine with an α-haloketone.

Representative Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol describes a general, microwave-assisted synthesis, which is often favored for its efficiency and shorter reaction times.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Sodium bicarbonate (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a microwave vial, add 2-aminopyridine, 2-bromoacetophenone, and sodium bicarbonate.

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a general procedure. The synthesis of this compound would require a starting material with a hydroxyl group at the appropriate position on the 2-aminopyridine ring, and optimization of the reaction conditions would be necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of the parent imidazo[1,2-a]pyridine typically shows characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the fused ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine scaffold are distinct and can be used for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of imidazo[1,2-a]pyridine derivatives will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic system. For this compound, a broad absorption band corresponding to the O-H stretch of the hydroxyl group would also be expected.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation of the imidazo[1,2-a]pyridine core can provide valuable structural information.

Biological Activity and Signaling Pathways of Imidazo[1,2-a]Pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for their therapeutic potential across a range of diseases. While no specific biological data exists for this compound, the known activities of its analogs suggest potential areas of investigation.

Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Activity: The anti-inflammatory properties of this class of compounds are also well-documented, often linked to the modulation of key inflammatory mediators.

Antiviral and Antimicrobial Activity: Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant antiviral and antimicrobial properties.

Potential Signaling Pathways for this compound

Based on the known mechanisms of action of other imidazo[1,2-a]pyridine derivatives, several signaling pathways could be potentially modulated by this compound.

1. STAT3/NF-κB Signaling Pathway:

Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammation and cell survival.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription iNOS iNOS NFkB_nuc->iNOS Induces Transcription COX2 COX-2 NFkB_nuc->COX2 Induces Transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->NFkB_nuc Co-activates Cytokines->STAT3 Activates IP8OH This compound (Hypothesized) IP8OH->NFkB Inhibits (Potential) IP8OH->STAT3 Inhibits (Potential)

Caption: Hypothesized inhibition of the STAT3/NF-κB pathway.

2. AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[4]

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IP8OH This compound (Hypothesized) IP8OH->PI3K Inhibits (Potential)

Caption: Potential inhibition of the AKT/mTOR signaling pathway.

3. Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[5]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dsh Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates and Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates IP8OH This compound (Hypothesized) IP8OH->BetaCatenin Inhibits (Potential)

Caption: Hypothesized modulation of the Wnt/β-catenin pathway.

Future Directions and Conclusion

This compound represents an under-explored corner of the well-established and pharmacologically significant imidazo[1,2-a]pyridine chemical space. While specific data on this compound is currently lacking, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

  • Development of a robust synthetic protocol for this compound to enable its production in quantities sufficient for thorough characterization.

  • Comprehensive physicochemical and spectroscopic analysis to establish a complete data profile for the compound.

  • In vitro and in vivo biological evaluation across a range of disease models, guided by the known activities of the imidazo[1,2-a]pyridine scaffold.

  • Mechanism of action studies to identify the specific cellular targets and signaling pathways modulated by this compound.

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and diverse biological activities have established it as a "privileged" scaffold in drug discovery. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies of imidazo[1,2-a]pyridines, alongside a summary of their quantitative structure-activity relationships and detailed experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows relevant to the biological evaluation of these compounds.

Discovery and Historical Perspective

The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of the Russian chemist Aleksei Tschitschibabin. He reported the first synthesis of this bicyclic heterocycle by reacting 2-aminopyridine with α-haloaldehydes.[1] This acid-catalyzed cyclocondensation reaction, now famously known as the Tschitschibabin reaction, laid the foundation for the exploration of this chemical space. Initially, the reaction of 2-aminopyridine with bromoacetaldehyde was conducted at high temperatures (150-200 °C) in a sealed tube, resulting in modest yields.[1] Subsequent improvements, such as the addition of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with significantly improved efficiency.[1]

Following Tschitschibabin's discovery, the field of imidazo[1,2-a]pyridine chemistry has evolved significantly. The 20th century saw the development of various synthetic strategies, expanding the accessible substitution patterns on the heterocyclic core. A major advancement came with the advent of multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecules in a single step. The Groebke-Blackburn-Bienaymé reaction, a three-component reaction of an aminoazine, an aldehyde, and an isocyanide, has become a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.

The turn of the 21st century has witnessed a surge in the development of novel, more efficient, and environmentally benign synthetic methods. These include transition-metal-catalyzed cross-coupling and C-H functionalization reactions, microwave-assisted synthesis, and the use of green solvents and catalysts. These modern techniques have not only streamlined the synthesis of known derivatives but have also enabled the creation of novel compounds with diverse functionalities, further fueling their investigation in various scientific disciplines.

Synthetic Methodologies and Data Presentation

The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Tschitschibabin Reaction and Related Condensations

The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is versatile and has been widely used for the synthesis of 2- and 2,3-substituted imidazo[1,2-a]pyridines.

2-Aminopyridine Derivativeα-Halocarbonyl CompoundCatalyst/ConditionsYield (%)Reference
2-Aminopyridineα-BromoacetophenoneNaHCO3, Ethanol, Reflux85-95N/A
2-Amino-4-methylpyridine2-Bromo-1-phenylethanoneK2CO3, DMF, rt90[2]
2-Aminopyridine1,3-DichloroacetoneEthanol, RefluxN/A[3]
Multicomponent Reactions (MCRs)

MCRs provide a convergent and atom-economical approach to complex imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example.

| Aldehyde | Isocyanide | 2-Aminopyridine | Catalyst/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Azidobenzaldehyde | tert-Butyl isocyanide | 2-Aminopyridine | NH4Cl, MeOH, rt | 69 |[4] | | Benzaldehyde | Cyclohexyl isocyanide | 2-Aminopyridine | Sc(OTf)3, Microwave | 74 |[5] | | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 2-Aminopyrazine | Iodine, rt | High |[6] |

Modern Catalytic Methods

Recent advances have focused on the use of transition metals to catalyze the formation of the imidazo[1,2-a]pyridine ring system through various C-N and C-C bond-forming reactions.

Starting Material 1Starting Material 2Catalyst/ConditionsYield (%)Reference
2-AminopyridinePhenylacetylene, AldehydeCuI, Toluene, RefluxHigh[7]
2-AminopyridineNitroolefinCuBr, Air, DMF, 80°Cup to 90[8]
2-Aminopyridineα-DiazoketoneCu(OTf)2Excellent[9]

Biological Activity and Structure-Activity Relationship (SAR)

Imidazo[1,2-a]pyridine derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Many imidazo[1,2-a]pyridines have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several imidazo[1,2-a]pyridine-based compounds have shown potent c-Met inhibitory activity.

Compoundc-Met IC50 (nM)Cell LineCell-based IC50 (nM)Reference
22e 3.9EBC-145.0[10]
15g 7.8EBC-1270[10]

The Platelet-Derived Growth Factor Receptor (PDGFR) is another important target in cancer therapy.

| Compound | PDGFRβ IC50 (nM) | Reference | | :--- | :--- | | 1 | 18 |[11] |

Other Biological Activities

Beyond cancer, imidazo[1,2-a]pyridines have demonstrated efficacy as:

  • Antituberculosis agents

  • Antiviral agents

  • Anti-inflammatory agents

  • Central Nervous System (CNS) agents

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Tschitschibabin Reaction

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Sodium bicarbonate (NaHCO3) (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the substituted 2-aminopyridine in ethanol, add the substituted α-bromoacetophenone and sodium bicarbonate.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Example 1H NMR Data for 2-phenylimidazo[1,2-a]pyridine:

  • δ 7.00-8.50 (m, 9H, Ar-H), 7.85 (s, 1H, H-3).

Example 13C NMR Data for 2-phenylimidazo[1,2-a]pyridine:

  • δ 108.0, 112.5, 117.5, 123.5, 124.5, 125.8, 128.0, 128.8, 134.0, 145.0, 145.5.

General Procedure for the Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)3) (10 mol%)

  • Methanol (5 mL)

Procedure:

  • In a microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, and scandium(III) triflate in methanol.

  • Seal the vial and irradiate in a microwave reactor at 100-120 °C for 10-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

Imidazo[1,2-a]pyridines have been shown to inhibit the c-Met signaling pathway, which is crucial for cell proliferation, survival, and motility.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridines.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascade is another key pathway in cancer that can be targeted by imidazo[1,2-a]pyridine derivatives.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds & Activates GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PDGFR Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK CellResponse Cell Proliferation, Migration, Angiogenesis RAF_MEK_ERK->CellResponse AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->CellResponse PKC PKC PLCg->PKC PKC->CellResponse

Caption: The PDGFR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridines.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory potential of imidazo[1,2-a]pyridine compounds against a target kinase.

Kinase_Inhibition_Workflow Start Start CompoundPrep Prepare Imidazo[1,2-a]pyridine Compound Dilutions Start->CompoundPrep Incubation Incubate with Compound CompoundPrep->Incubation AssaySetup Set up Kinase Assay: - Kinase - Substrate - ATP AssaySetup->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis: Calculate IC50 Value Detection->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The imidazo[1,2-a]pyridine core has a rich history and continues to be a fertile ground for chemical synthesis and drug discovery. From its initial discovery via the Tschitschibabin reaction to the development of sophisticated multicomponent and catalytic methods, the accessibility of this scaffold has greatly expanded. The diverse biological activities, particularly in the realm of oncology, underscore the therapeutic potential of imidazo[1,2-a]pyridine derivatives. This technical guide provides a comprehensive resource for researchers in the field, offering a foundation for the design, synthesis, and evaluation of novel compounds based on this remarkable heterocyclic system.

References

Physicochemical Characteristics of Imidazo[1,2-a]pyridin-8-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical characteristics of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of available data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Quantitative data for the fundamental physicochemical properties of this compound are summarized below. It is important to note that while a predicted value for logP is available, experimental data for pKa, aqueous solubility, and melting point were not readily found in the public domain at the time of this review.

PropertyValueData Type
Molecular Formula C₇H₆N₂O---
Molecular Weight 134.14 g/mol ---
pKa Data not available---
logP 1.4Predicted
Aqueous Solubility Data not available---
Melting Point Data not available---
Crystal System MonoclinicExperimental
Space Group P2₁/cExperimental

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize this compound.

Synthesis of this compound

A plausible synthesis of this compound can be achieved via the cyclocondensation of 2-amino-3-hydroxypyridine with a suitable C2 synthon, such as chloroacetaldehyde. This method is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-amino-3-hydroxypyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1 equivalent) in ethanol.

  • Add a solution of sodium bicarbonate (2 equivalents) in water to the reaction mixture.

  • To this stirred solution, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the synthesized this compound is a finely ground, dry powder.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.[2]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug absorption and distribution. The shake-flask method is the traditional and most reliable technique.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • This compound

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both 1-octanol and water.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and octanolic layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences the bioavailability of a drug candidate. The shake-flask method is a common approach to determine thermodynamic solubility.

Materials:

  • This compound

  • Distilled or deionized water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium.

  • Seal the vial and place it on a shaker or in an orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the aqueous medium to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved this compound using a calibrated HPLC-UV method.

  • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to modulate several important signaling pathways implicated in various diseases, including cancer and inflammation. The following diagrams illustrate some of these key pathways.

G STAT3/NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor This compound This compound p-STAT3 p-STAT3 This compound->p-STAT3 Inhibition NF-κB NF-κB This compound->NF-κB Inhibition STAT3 STAT3 Receptor->STAT3 Activation NF-κB/IκB NF-κB/IκB Receptor->NF-κB/IκB Activation STAT3->p-STAT3 Phosphorylation Gene Expression Gene Expression p-STAT3->Gene Expression NF-κB/IκB->NF-κB IκB degradation IκB IκB NF-κB/IκB->IκB NF-κB->Gene Expression iNOS iNOS Gene Expression->iNOS COX-2 COX-2 Gene Expression->COX-2

Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

G PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase This compound This compound PI3K PI3K This compound->PI3K Inhibition p-AKT p-AKT This compound->p-AKT Inhibition mTORC1 mTORC1 This compound->mTORC1 Inhibition Receptor Tyrosine Kinase->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Recruits & Activates AKT->p-AKT Phosphorylation p-AKT->mTORC1 Activation Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

G Wnt/β-catenin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP This compound This compound β-catenin β-catenin (stabilized) This compound->β-catenin Inhibition Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activation Destruction Complex GSK-3β Axin APC Dishevelled->Destruction Complex Inhibition Destruction Complex->β-catenin Phosphorylation & Degradation β-catenin->β-catenin Accumulation TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription G Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting Reactants Reactants Cyclocondensation Cyclocondensation Reactants->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry X-ray Crystallography X-ray Crystallography Pure Compound->X-ray Crystallography Melting Point Melting Point Pure Compound->Melting Point logP Determination logP Determination Pure Compound->logP Determination Aqueous Solubility Aqueous Solubility Pure Compound->Aqueous Solubility pKa Measurement pKa Measurement Pure Compound->pKa Measurement Data Analysis Data Analysis Melting Point->Data Analysis logP Determination->Data Analysis Aqueous Solubility->Data Analysis pKa Measurement->Data Analysis Final Report Final Report Data Analysis->Final Report

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine and its derivatives represent a class of privileged heterocyclic scaffolds with significant therapeutic potential, finding applications as anticancer, anti-inflammatory, and antiviral agents. A comprehensive understanding of the three-dimensional structure and conformational landscape of these molecules is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This technical guide provides a detailed analysis of the molecular structure and conformation of a key member of this family, Imidazo[1,2-a]pyridin-8-ol. The guide synthesizes crystallographic data, describes relevant experimental and computational methodologies, and illustrates the implication of the broader imidazo[1,2-a]pyridine scaffold in significant biological signaling pathways.

Molecular Structure and Conformation

The definitive molecular structure of this compound in the solid state was determined by single-crystal X-ray diffraction. The imidazo[1,2-a]pyridine core is an almost planar bicyclic system. The crystal structure is stabilized by intermolecular hydrogen bonds, which is a key feature of its supramolecular assembly.

Crystallographic Data

The crystal structure of this compound (C₇H₆N₂O) has been reported, and the key crystallographic parameters are summarized in the table below.

Parameter Value
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.432(9) Å
b13.071(8) Å
c13.678(9) Å
β148.05(8)°
Volume1270.8 ų
Z8

Note: Data obtained from the crystallographic study of this compound.

Conformational Analysis

The conformation of this compound is characterized by the near planarity of its fused ring system. In the solid state, the molecule adopts a conformation that is influenced by crystal packing forces and intermolecular hydrogen bonding. The hydroxyl group at the 8-position is a key determinant of its intermolecular interactions.

While specific computational studies on the conformational analysis of the parent this compound are not extensively available in the public domain, theoretical methods such as Density Functional Theory (DFT) are powerful tools for exploring its conformational landscape in the gas phase or in solution. Such studies on related imidazo[1,2-a]pyridine derivatives have provided insights into the rotational barriers of substituents and the planarity of the bicyclic core. A typical workflow for such a computational analysis is outlined in the experimental protocols section.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the structural and conformational properties of Imidazo[1,2-a]pyridine derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule, which can be used to infer conformational details in solution.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivities.

  • Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) are analyzed to provide insights into the solution-state conformation.

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules.

Methodology:

  • Model Building: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides the lowest energy conformation in the gas phase.

  • Conformational Search: For molecules with flexible substituents, a systematic conformational search can be performed to identify all low-energy conformers.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical vibrational spectra (IR, Raman).

The logical workflow for a combined experimental and computational structural analysis is depicted below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Structural Elucidation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography crystal_growth->xray solid_state Solid-State Structure xray->solid_state solution_state Solution-State Conformation nmr->solution_state dft DFT Geometry Optimization conf_search Conformational Search dft->conf_search freq_calc Frequency Calculation conf_search->freq_calc theoretical_model Theoretical Conformation freq_calc->theoretical_model solid_state->theoretical_model Comparison solution_state->theoretical_model Comparison

Caption: Workflow for Structural Elucidation.

Involvement in Biological Signaling Pathways

While direct studies on the biological signaling pathways modulated by the parent this compound are limited, the broader imidazo[1,2-a]pyridine scaffold has been extensively studied and shown to interact with several key cellular signaling cascades implicated in diseases such as cancer. The following diagrams illustrate the involvement of various Imidazo[1,2-a]pyridine derivatives in these pathways. It is important to note that these pathways are representative for the scaffold and not necessarily directly modulated by this compound itself.

PI3K/AKT/mTOR Signaling Pathway

Certain derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/AKT/mTOR pathway that regulates cell growth, proliferation, and survival.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_drug Inhibition by Imidazo[1,2-a]pyridine Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Drug Imidazo[1,2-a]pyridine Derivatives Drug->PI3K

Caption: Inhibition of PI3K/AKT/mTOR Pathway.

STAT3/NF-κB Signaling Pathway

Derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which is crucial in the regulation of inflammatory responses and cell survival.

G cluster_pathway STAT3/NF-κB Signaling Pathway cluster_drug Modulation by Imidazo[1,2-a]pyridine Derivatives CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pNFkB Active NF-κB pSTAT3->pNFkB promotes nuclear retention IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB->pNFkB activation Inflammation Inflammatory Response pNFkB->Inflammation Drug Imidazo[1,2-a]pyridine Derivatives Drug->STAT3 inhibits phosphorylation Drug->pNFkB inhibits activity

Caption: Modulation of STAT3/NF-κB Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.

G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_drug Inhibition by Imidazo[1,2-a]pyridine Derivatives Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin promotes degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF translocates to nucleus and co-activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Drug Imidazo[1,2-a]pyridine Derivatives Drug->betaCatenin inhibits signaling

Caption: Inhibition of Wnt/β-catenin Pathway.

Conclusion

This compound possesses a near-planar bicyclic core structure, with its solid-state conformation dictated by intermolecular hydrogen bonding. The methodologies described herein, encompassing X-ray crystallography, NMR spectroscopy, and computational modeling, provide a robust framework for the detailed structural and conformational characterization of this and related molecules. The demonstrated involvement of the broader imidazo[1,2-a]pyridine scaffold in key oncogenic and inflammatory signaling pathways underscores its significance as a template for the development of novel therapeutic agents. Further investigation into the specific biological targets and conformational dynamics of this compound will be instrumental in advancing its potential in drug discovery.

A Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for Imidazo[1,2-a]pyridin-8-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the parent molecule, Imidazo[1,2-a]pyridine, and its derivatives to project the expected spectroscopic characteristics. This guide includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows.

Introduction

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the predicted mass spectrometry data provides key identifiers for the molecule and its common adducts.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z
[M+H]⁺135.05530
[M+Na]⁺157.03724
[M-H]⁻133.04074
[M+NH₄]⁺152.08184
[M+K]⁺173.01118
[M]⁺134.04747
Monoisotopic Mass 134.04802 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the detailed molecular structure of organic compounds. Although specific experimental NMR data for this compound is scarce, the expected chemical shifts and coupling constants can be inferred by examining the spectra of the parent Imidazo[1,2-a]pyridine and considering the electronic effects of the hydroxyl substituent at the C8 position.

¹H NMR Spectroscopy

The presence of a hydroxyl group at C8 is expected to influence the chemical shifts of the protons on the pyridine ring through its electron-donating resonance effect. Specifically, an upfield shift (to lower ppm) would be anticipated for the protons at positions C5 and C7.

Table 2: ¹H NMR Data for Imidazo[1,2-a]pyridine (CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-27.49s
H-37.58s
H-58.24d6.6
H-66.80t6.6
H-77.20m
H-87.58d9.0

Data for the parent compound is provided for comparative purposes.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound would be expected to show shifts in the carbon signals of the pyridine ring due to the C8-hydroxyl group. The C8 signal would be significantly shifted downfield due to the direct attachment of the electronegative oxygen atom, while C5 and C7 would likely experience upfield shifts.

Table 3: ¹³C NMR Data for Imidazo[1,2-a]pyridine (CDCl₃)

CarbonChemical Shift (δ) ppm
C-2110.2
C-3115.2
C-5126.1
C-6113.3
C-7126.5
C-8140.2
C-8a143.2

Data for the parent compound is provided for comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a prominent O-H stretching band, which is absent in the parent compound.

Table 4: Predicted and Comparative IR Data

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch3200-3600Broad band, characteristic of a hydroxyl group
C-H stretch (aromatic)3000-3100Sharp peaks
C=N stretch1630-1650Imidazole ring
C=C stretch1450-1600Aromatic rings
C-O stretch1200-1300Phenolic C-O bond

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above, based on standard laboratory practices for imidazopyridine derivatives.[2][3]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrument: A 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument: An Electrospray Ionization (ESI) mass spectrometer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI conditions: capillary voltage of 3-5 kV, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Logical_Relationship A This compound (Target Compound) B Mass Spectrometry (Molecular Weight & Formula) A->B C ¹H & ¹³C NMR (Connectivity & Environment) A->C D IR Spectroscopy (Functional Groups) A->D E Complete Structural Characterization B->E C->E D->E

Caption: Logical relationship of spectroscopic techniques for structural characterization.

References

Theoretical Foundations and In-Silico Applications of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] This bicyclic nitrogen-fused system is a cornerstone in the development of numerous therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][2] The versatility of this scaffold has led to the marketing of several drugs, including the sedative zolpidem and the antiulcer agent zolimidine.[2][3] This technical guide provides an in-depth exploration of the theoretical studies that have been instrumental in understanding and advancing the therapeutic potential of Imidazo[1,2-a]pyridine derivatives.

Computational Approaches in the Study of Imidazo[1,2-a]pyridine Derivatives

In silico methods have become indispensable in the rational design and development of novel drug candidates based on the Imidazo[1,2-a]pyridine scaffold. These computational techniques offer profound insights into the molecular interactions, electronic properties, and structure-activity relationships that govern the biological effects of these compounds.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and molecular properties of Imidazo[1,2-a]pyridine derivatives.[5][6][7] These studies provide a fundamental understanding of the molecule's behavior at the atomic level.

DFT calculations are employed to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various quantum chemical descriptors.[5][6] The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[8] MEP maps visualize the charge distribution across the molecule, identifying potential sites for electrophilic and nucleophilic attack, which is critical for understanding intermolecular interactions.[5]

Table 1: Representative Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine Derivatives

DescriptorDescriptionTypical Application
EHOMO Energy of the Highest Occupied Molecular OrbitalCorrelates with electron-donating capacity and reactivity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron-accepting capacity and reactivity.
Energy Gap (ΔE) Difference between ELUMO and EHOMOIndicates chemical reactivity and kinetic stability.
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences solubility and binding interactions.
Mulliken Atomic Charges Distribution of electron charge among the atomsIdentifies reactive sites for intermolecular interactions.
Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[9] This method is extensively used to screen virtual libraries of Imidazo[1,2-a]pyridine derivatives against specific biological targets and to elucidate the molecular basis of their activity.[10][11][12]

Successful docking studies have been conducted on various targets, including:

  • Human Leukotriene A4 Hydrolase (LTA4H): Docking simulations revealed that Imidazo[1,2-a]pyridine hybrids interact with key amino acid residues in the active site, with some compounds exhibiting stronger binding affinities than the original ligand.[10]

  • PI3K/mTOR: Derivatives of this scaffold have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer.[13][14]

  • Enoyl Acyl Carrier Protein Reductase (ENR): This enzyme from Mycobacterium tuberculosis is a validated target for antimycobacterial agents, and molecular docking has been used to understand the binding patterns of Imidazo[1,2-a]pyridine derivatives.[11]

  • Oxidoreductase: This enzyme is a key player in breast cancer progression, and docking studies have helped in identifying derivatives with high binding affinity.[12]

Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives

Target Protein (PDB ID)Derivative/CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Human LTA4H (3U9W)HB7-11.237Not specified[10]
OxidoreductaseCompound C-9.207His 222, Tyr 216, Lys 270[12]
Farnesyl Diphosphate SynthaseCompound 4(k)-145.600 (MolDock Score)Not specified[8]
Bacterial GyrBCompound 4b-10.4Not specified[15]
Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] For the Imidazo[1,2-a]pyridine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to guide the design of new derivatives with enhanced potency.[17]

A typical QSAR workflow involves:

  • Data Set Preparation: A diverse set of Imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities is compiled.

  • Molecular Descriptor Calculation: Various physicochemical, electronic, and steric descriptors are calculated for each molecule.

  • Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.[12]

The resulting QSAR models provide valuable insights into the structural features that are crucial for biological activity, thereby guiding the optimization of lead compounds.

Experimental Protocols

The theoretical predictions from in-silico studies are validated and complemented by experimental investigations. The following sections detail some of the key experimental protocols used in the study of Imidazo[1,2-a]pyridine derivatives.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A common and efficient method for the synthesis of the Imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[18][19][20]

Protocol: Groebke-Blackburn-Bienaymé Reaction

  • Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of a 2-aminopyridine derivative, an aldehyde, and an isocyanide.

  • Solvent and Catalyst: Add a suitable solvent, such as methanol or water. A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or BF₃·OEt₂) can be added to enhance the reaction rate.[19][20]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under microwave irradiation for a specified time (typically ranging from a few hours to 24 hours).[18][20]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18]

In Vitro Biological Assays

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][21][22]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase inhibition assays are used to determine the potency of compounds against specific protein kinases.[23][24][25]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compounds (Imidazo[1,2-a]pyridine derivatives) in a kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Then, add the kinase and incubate briefly to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[26][27][28][29][30]

Protocol: Microplate Alamar Blue Assay

  • Compound Dilution: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in a 96-well microplate containing a suitable broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for a period sufficient for bacterial growth (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).[26]

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for a few hours until the growth control well turns pink.

  • Result Interpretation: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[26]

Signaling Pathways and Logical Relationships

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in various diseases, particularly cancer. The following diagrams illustrate a general workflow for in-silico drug design and a representative signaling pathway targeted by these compounds.

G cluster_0 In-Silico Drug Design Workflow Target_ID Target Identification & Validation Lib_Design Library Design of Imidazo[1,2-a]pyridines Target_ID->Lib_Design Virt_Screen Virtual Screening (Molecular Docking) Lib_Design->Virt_Screen Hit_ID Hit Identification Virt_Screen->Hit_ID QSAR QSAR Modeling Hit_ID->QSAR DFT DFT Calculations Hit_ID->DFT Lead_Opt Lead Optimization QSAR->Lead_Opt DFT->Lead_Opt ADMET ADMET Prediction Lead_Opt->ADMET Synthesis Synthesis & Biological Evaluation ADMET->Synthesis

Caption: A generalized workflow for the in-silico design of Imidazo[1,2-a]pyridine derivatives.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Conclusion

The Imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The integration of theoretical studies, including quantum chemical calculations, molecular docking, and QSAR, with experimental validations provides a powerful paradigm for modern drug discovery. This technical guide has outlined the key computational and experimental methodologies employed in the investigation of Imidazo[1,2-a]pyridine derivatives, offering a comprehensive resource for researchers in the field. The continued application of these interdisciplinary approaches will undoubtedly lead to the development of new and more effective drugs based on this remarkable scaffold.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the known biological targets of imidazo[1,2-a]pyridine derivatives, with a particular focus on pathways relevant to oncology, inflammation, and neurodegenerative diseases. While this guide addresses the broader class of imidazo[1,2-a]pyridine compounds due to a scarcity of publicly available research on Imidazo[1,2-a]pyridin-8-ol specifically, the presented data offers a robust foundation for understanding the therapeutic potential of this chemical family. This document details key signaling pathways, presents quantitative inhibitory data, outlines comprehensive experimental protocols, and provides visualizations of molecular interactions to aid in future drug discovery and development efforts.

Core Biological Targets and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been demonstrated to modulate a diverse array of biological targets, leading to a wide range of pharmacological effects. The primary signaling pathways and molecular targets identified in the literature are summarized below.

PI3K/Akt/mTOR Signaling Pathway

A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] Certain derivatives have shown high selectivity for the p110α isoform of PI3K.[4] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis in cancer cells.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Inhibition
Wnt/β-catenin Signaling Pathway

Select derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the Wnt/β-catenin signaling pathway.[5][6] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers, particularly colorectal cancer. These compounds have been observed to downregulate the expression of Wnt target genes like c-myc and cyclin D1, often acting independently of GSK-3β.[5]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation betaCatenin_p p-β-catenin betaCatenin->betaCatenin_p Nucleus Nucleus betaCatenin->Nucleus Proteasome Proteasome betaCatenin_p->Proteasome Degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->DestructionComplex Modulation? Imidazopyridine->betaCatenin Prevents Nuclear Translocation?

Wnt/β-catenin Signaling Inhibition
STAT3/NF-κB Signaling Pathway

Certain novel imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties by modulating the STAT3/NF-κB signaling pathway.[7] These compounds have been shown to reduce the DNA-binding activity of NF-κB and suppress the phosphorylation of STAT3, leading to a decrease in the expression of pro-inflammatory mediators such as iNOS and COX-2.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation TLR Toll-like Receptor IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibition of Phosphorylation Imidazopyridine->NFkB Inhibition of DNA Binding

STAT3/NF-κB Signaling Inhibition
Other Notable Targets

  • Protein Kinases (DYRK1A and CLK1): Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), which are implicated in neurodegenerative diseases and cancer.

  • Adenosine A1 Receptor: Certain analogues have shown affinity for the adenosine A1 receptor, acting as antagonists, which suggests potential applications in neurological disorders.[8]

  • Constitutive Androstane Receptor (CAR): Specific derivatives have been found to be potent agonists of the human constitutive androstane receptor, a key regulator of xenobiotic and endobiotic metabolism.

  • Microtubule Polymerization: Hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold have demonstrated the ability to inhibit microtubule polymerization, a validated anticancer strategy.

  • Mycobacterium tuberculosis Targets: The imidazo[1,2-a]pyridine core is present in compounds that inhibit essential mycobacterial enzymes such as ATP synthase and QcrB, highlighting their potential as anti-tuberculosis agents.[9]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against key biological targets and cancer cell lines.

Table 1: Enzyme and Receptor Inhibitory Activities

Compound Class/DerivativeTargetAssay TypeIC50 / KiReference
Imidazo[1,2-a]pyridine DerivativePI3KαEnzyme Assay0.67 µM[3]
Imidazo[1,2-a]pyridine DerivativeDYRK1AKinase Assay2.6 µM[10]
Imidazo[1,2-a]pyridine DerivativeCLK1Kinase Assay0.7 µM[10]
3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridineAdenosine A1 ReceptorRadioligand BindingKi = 2.06 µM[8]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37RvWhole Cell AssayMIC90 ≤ 0.006 µM[9]

Table 2: Antiproliferative Activity in Cancer Cell Lines

Compound Class/DerivativeCell LineAssay TypeIC50Reference
Imidazo[1,2-a]pyridine DerivativeA375 (Melanoma)MTT Assay9.7 - 44.6 µM[2]
Imidazo[1,2-a]pyridine DerivativeHeLa (Cervical Cancer)MTT Assay9.7 - 44.6 µM[2]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineHCC827 (NSCLC)MTT Assay0.09 - 0.43 µM[4]
Imidazo[1,2-a]pyridine HybridA549 (Lung Cancer)MTT Assay2.8 µMN/A
Imidazo[1,2-a]pyridine HybridPC-3 (Prostate Cancer)MTT Assay>10 µMN/A

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of imidazo[1,2-a]pyridine derivatives.

Synthesis: Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

GBB_Reaction_Workflow Start Start Reactants Combine: - 2-Aminopyridine - Aldehyde - Isocyanide - Lewis Acid Catalyst (e.g., Yb(OTf)3) - Solvent (e.g., DCM/MeOH) Start->Reactants Microwave Microwave Irradiation (e.g., 100°C, 1h) Reactants->Microwave Workup Reaction Work-up (e.g., Concentration, Purification by Chromatography) Microwave->Workup Product 3-Aminoimidazo[1,2-a]pyridine Product Workup->Product End End Product->End

Groebke-Blackburn-Bienaymé Reaction Workflow

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Isocyanide (1.2 equiv)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 0.08 equiv)

  • Solvent (e.g., 3:1 DCM/MeOH)

  • Microwave reactor

  • Silica gel for chromatography

Procedure:

  • To a microwave vial, add the 2-aminopyridine, aldehyde, isocyanide, and Lewis acid catalyst.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Biological Assay: Wnt/β-catenin Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Wnt3a conditioned media or recombinant Wnt3a

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the TCF/LEF-reporter HEK293T cells into a 96-well plate at a density of ~35,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with Wnt3a (e.g., 40 ng/mL) and incubate for 5-6 hours at 37°C in a CO₂ incubator.

  • Add 100 µL of the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.

Biological Assay: In Vitro Kinase Assay (e.g., DYRK1A)

This assay determines the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • ATP (at a concentration near the Km for the enzyme)

  • Peptide substrate (e.g., RBER-CHKtide)

  • ³³P-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • Test compounds

  • 384-well plates

Procedure (Radiometric):

  • Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the peptide substrate.

  • Add serial dilutions of the test compound or vehicle control to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat to remove unincorporated ³³P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Biological Assay: Western Blot for PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cell line of interest (e.g., A375, HeLa)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics targeting a range of diseases. The extensive research into its derivatives has revealed potent inhibitory activities against key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3/NF-κB pathways. Furthermore, the identification of imidazo[1,2-a]pyridine-based compounds targeting protein kinases, G-protein coupled receptors, and mycobacterial enzymes underscores the broad therapeutic potential of this chemical class. While further investigation into specific derivatives like this compound is warranted, the foundational knowledge presented in this guide provides a comprehensive resource for researchers to design and evaluate new chemical entities based on this privileged scaffold. The detailed experimental protocols and pathway visualizations herein are intended to facilitate these future drug discovery endeavors.

References

Imidazo[1,2-a]pyridin-8-ol: A Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the hypothesized mechanisms of action for Imidazo[1,2-a]pyridin-8-ol. Due to a lack of specific experimental data for this particular compound in the public domain, the following information is extrapolated from studies on the broader imidazo[1,2-a]pyridine scaffold. All quantitative data and experimental protocols are provided as representative examples from research on related imidazo[1,2-a]pyridine derivatives and should be adapted and validated for this compound.

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities. While this compound itself has not been extensively studied, the parent structure is a versatile pharmacophore. This guide synthesizes the current understanding of the primary mechanisms of action associated with the imidazo[1,2-a]pyridine class of molecules to propose likely biological targets and signaling pathways for the 8-hydroxy derivative. The presence of the 8-hydroxyl group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially through altered metabolic stability or by providing an additional hydrogen bond donor for target engagement. The primary hypothesized mechanisms of action for this compound include kinase inhibition, particularly within the PI3K/Akt/mTOR pathway, and modulation of other critical signaling cascades such as Wnt/β-catenin and NF-κB.

Hypothesized Mechanisms of Action

Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, the following mechanisms of action are hypothesized for this compound.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] Imidazo[1,2-a]pyridines have been shown to act as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.[1][2]

Hypothesis for this compound: The 8-hydroxy group could potentially form a hydrogen bond with residues in the ATP-binding pocket of PI3K or mTOR, thereby influencing the inhibitory activity.

Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:

Compound ClassTargetIC50 (nM)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybridPI3Kα2[1]
Imidazo[1,2-a]pyridine-thiazole hybridPI3KCA2.8[1]
Imidazo[1,2-a]pyridine derivativePI3K/mTOR0.20/21[2]
Imidazo[1,2-a]pyridine-based peptidomimeticAkt1640[3]
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 cells (proliferation)9,700[4][5]
Imidazo[1,2-a]pyridine derivative (Compound 6)WM115 cells (proliferation)11,200[4][5]
Imidazo[1,2-a]pyridine derivative (Compound 6)HeLa cells (proliferation)44,600[4][5]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 cells (proliferation)45,000[6][7]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 cells (proliferation)47,700[6][7]

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine This compound (Hypothesized) Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits Imidazopyridine->mTORC2 inhibits Imidazopyridine->mTORC1 inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Modulation of Other Kinases (DYRK1A and CLK1)

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). These kinases are implicated in neurodegenerative diseases and cancer.

Hypothesis for this compound: The 8-hydroxy substituent could potentially interact with the hinge region of the kinase ATP-binding site, a common interaction motif for kinase inhibitors.

Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:

Compound ClassTargetIC50 (nM)Reference
3,6-disubstituted-imidazo[1,2-a]pyridineCLK14[8]
Imidazo[1,2-b]pyridazine derivativeDYRK1A71[9]

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start: Kinase, Substrate, ATP, Compound Incubation Incubation Start->Incubation Detection Detection of Phosphorylation Incubation->Detection DataAnalysis Data Analysis: IC50 Determination Detection->DataAnalysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Inhibition of the Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and tumorigenesis.[10] These compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1.

Hypothesis for this compound: The planar imidazo[1,2-a]pyridine core is well-suited to interact with components of the Wnt signaling complex. The 8-hydroxy group may provide an additional point of interaction, potentially enhancing inhibitory activity.

Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:

CompoundCell LineAssayIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivativeHelaAntiproliferative3.5[11]
Imidazo[1,2-a]pyridine derivativeHepG2Antiproliferative9.8[11]

Signaling Pathway Diagram:

Wnt_Pathway cluster_nucleus Within Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus GeneExpression Target Gene Expression (c-myc, cyclin D1) TCF_LEF TCF/LEF TCF_LEF->GeneExpression Imidazopyridine This compound (Hypothesized) Imidazopyridine->Dsh inhibits? BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF co-activates

Caption: Hypothesized modulation of the Wnt/β-catenin signaling pathway.

Modulation of the STAT3/NF-κB Pathway

Imidazo[1,2-a]pyridine derivatives have been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[12] This includes the inhibition of NF-κB activity and the suppression of downstream targets like iNOS and COX-2.[12][13]

Hypothesis for this compound: The compound may interfere with the phosphorylation of STAT3 or the translocation of NF-κB to the nucleus. The 8-hydroxy group could play a role in binding to key proteins in this pathway.

Representative Quantitative Data for Imidazo[1,2-a]pyridine Derivatives:

CompoundAssayIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (B5)NF-κB reporter assay6.5[14]

Signaling Pathway Diagram:

NFkB_Pathway cluster_nucleus Within Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degraded by NFkB NF-κB (p50/p65) NFkB->IkB bound by Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Inflammatory Gene Expression (iNOS, COX-2) Imidazopyridine This compound (Hypothesized) Imidazopyridine->IKK inhibits? NFkB_n NF-κB NFkB_n->GeneExpression

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to investigate the mechanisms of action of imidazo[1,2-a]pyridine derivatives. These should serve as a starting point and will require optimization for the specific experimental context.

In Vitro Kinase Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) dissolved in DMSO

    • 96-well plates

    • Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blot, or scintillation counter for radioactive assays)

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a denaturing solution).

    • Detect the amount of phosphorylated substrate using an appropriate method.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with a test compound.[15][16][17]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.

    • Determine the IC50 value as described for the kinase assay.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway after treatment with a test compound.[18][19][20][21]

  • Reagents and Materials:

    • Cell line of interest

    • Test compound (this compound)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (total and phospho-specific for target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture and treat cells with the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Wnt/β-catenin Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[10][22][23][24][25]

  • Reagents and Materials:

    • HEK293T or other suitable cell line

    • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

    • A control plasmid for normalization (e.g., Renilla luciferase)

    • Transfection reagent

    • Wnt ligand (e.g., Wnt3a) or pathway activator (e.g., LiCl)

    • Test compound (this compound)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect cells with the TCF/LEF reporter and control plasmids.

    • After 24 hours, treat the cells with the test compound in the presence of a Wnt pathway activator.

    • Incubate for an additional 16-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the activated control.

    • Determine the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a rich source of biologically active molecules with diverse mechanisms of action. While the specific molecular targets of this compound remain to be elucidated, the existing literature strongly suggests that its biological effects are likely mediated through the inhibition of key cellular signaling pathways, particularly those involving protein kinases such as PI3K, Akt, mTOR, DYRK1A, and CLK1, as well as modulation of the Wnt/β-catenin and NF-κB pathways.

Future research should focus on the direct experimental validation of these hypothesized mechanisms for this compound. This would involve:

  • In vitro kinase screening: Profiling the compound against a broad panel of kinases to identify primary targets and assess selectivity.

  • Cell-based signaling assays: Utilizing Western blotting and reporter assays to confirm the modulation of the hypothesized pathways in relevant cell lines.

  • Structural biology: Co-crystallization of this compound with its identified targets to understand the molecular basis of its activity and the role of the 8-hydroxy group.

  • In vivo efficacy studies: Evaluating the therapeutic potential of the compound in appropriate animal models of diseases such as cancer or neurodegenerative disorders.

By systematically investigating these areas, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and unlock its potential for the development of novel therapeutics.

References

The Pivotal Role of Hydroxylation in the Structure-Activity Relationship of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2] A key area of investigation within the structure-activity relationship (SAR) of this class of compounds is the impact of hydroxylation. The position and number of hydroxyl groups on the imidazo[1,2-a]pyridine core or its substituents can significantly influence potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of hydroxylated imidazo[1,2-a]pyridines, with a focus on their anticancer and kinase inhibitory activities.

Structure-Activity Relationship of Hydroxylated Imidazo[1,2-a]pyridines

The introduction of hydroxyl groups into the imidazo[1,2-a]pyridine scaffold can lead to enhanced biological activity. This is often attributed to the ability of the hydroxyl group to form hydrogen bonds with target proteins, such as kinases, thereby improving binding affinity. The position of the hydroxyl group is critical in determining its effect on activity.

Anticancer and Kinase Inhibitory Activity

Hydroxylated imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases involved in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3][4] The SAR for these compounds reveals several key trends:

  • Position of the Hydroxyl Group: The location of the hydroxyl group on a phenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring is a crucial determinant of activity. For instance, a hydroxyl group at the 2'-position of the phenyl ring can lead to compounds with significant activity.

  • Multiple Hydroxyl Groups: In some cases, the presence of multiple hydroxyl groups can further enhance activity, likely through increased hydrogen bonding interactions with the target protein.

  • Synergistic Effects with Other Substituents: The effect of hydroxylation is often modulated by the presence of other substituents on the imidazo[1,2-a]pyridine core or the phenyl ring. Electron-donating or -withdrawing groups can influence the overall electronic properties of the molecule and its interaction with the biological target.

The following table summarizes the quantitative data for a selection of hydroxylated imidazo[1,2-a]pyridine derivatives, highlighting their anticancer and kinase inhibitory activities.

Compound IDStructureTarget/Cell LineIC50 (µM)Reference
1 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridineDYRK1A>10[5]
2 2-(4'-Hydroxyphenyl)imidazo[1,2-a]pyridineDYRK1A>10[5]
3 2-(3',4'-Dihydroxyphenyl)imidazo[1,2-a]pyridineDYRK1A>10[5]
4a 2-(5-bromo-2-hydroxyphenyl)imidazo[1,2-a]pyridineDYRK1A5.2[5]
4c 2-(3,5-dichloro-2-hydroxyphenyl)-6-chloroimidazo[1,2-a]pyridineCLK10.7[5]
12b 2-(tert-butyl)-3-(phenylamino)imidazo[1,2-a]pyridine derivativeHep-2, HepG2, MCF-7, A37511, 13, 11, 11[6]
8c Hydrazone derivative of imidazo[1,2-a]pyridineLeukemia K-5621.09[7]
8c Hydrazone derivative of imidazo[1,2-a]pyridineEGFR0.072[7]
8c Hydrazone derivative of imidazo[1,2-a]pyridineCOX-21.09[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of hydroxylated imidazo[1,2-a]pyridines.

Synthesis of 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridines

A general and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[5]

Materials:

  • Substituted 2-aminopyridine

  • Substituted 2'-hydroxy-α-bromoacetophenone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of the substituted 2-aminopyridine (1.0 eq) and the substituted 2'-hydroxy-α-bromoacetophenone (1.05 eq) in ethanol is stirred at room temperature.

  • Sodium bicarbonate (2.0 eq) is added to the mixture, and the reaction is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats. A common method is a radiometric filter binding assay.[8]

Materials:

  • Purified recombinant kinase (e.g., DYRK1A, CLK1)

  • Peptide substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • The kinase reaction is carried out in a total volume of 25 µL containing the kinase, peptide substrate, and the test compound at various concentrations.

  • The reaction is initiated by the addition of [γ-33P]ATP.

  • The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • The filter paper is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[8]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[6]

Signaling Pathways and Experimental Workflows

The biological activity of hydroxylated imidazo[1,2-a]pyridines is often mediated through their interaction with specific signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers. Hydroxylated imidazo[1,2-a]pyridines can inhibit this pathway at various points, leading to a reduction in cancer cell viability.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Hydroxylated_IP Hydroxylated Imidazo[1,2-a]pyridine Hydroxylated_IP->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of hydroxylated imidazo[1,2-a]pyridines.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis.[7] Its dysregulation is implicated in the development of several cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4]

Wnt_Beta_Catenin_Pathway cluster_nucleus In the Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Hydroxylated_IP Hydroxylated Imidazo[1,2-a]pyridine Hydroxylated_IP->BetaCatenin May Inhibit Accumulation BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

Caption: Wnt/β-catenin signaling pathway and a potential point of inhibition by hydroxylated imidazo[1,2-a]pyridines.

General Experimental Workflow

The development and evaluation of novel hydroxylated imidazo[1,2-a]pyridines typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Library Planning Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Initial Biological Screening (e.g., Kinase Panel) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Study Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Study Identified Hits Cell_Assays Cell-Based Assays (Viability, Apoptosis) Hit_ID->Cell_Assays SAR_Study->Design Iterative Design Lead_Opt Lead Optimization SAR_Study->Lead_Opt Mechanism Mechanism of Action Studies (Western Blot, etc.) Cell_Assays->Mechanism Mechanism->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

References

In Silico Prediction of Imidazo[1,2-a]pyridin-8-ol Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The targeted modulation of specific signaling pathways by these compounds has made them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the in silico methods used to predict the activity of Imidazo[1,2-a]pyridin-8-ol and its derivatives, with a focus on their role as kinase inhibitors and modulators of key cellular signaling pathways.

Core Concepts in In Silico Prediction

Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and elucidate mechanisms of action. For Imidazo[1,2-a]pyridine derivatives, the primary in silico techniques employed are molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and virtual screening. These methods allow researchers to prioritize candidates for synthesis and biological testing, thereby accelerating the development pipeline.

Data Presentation: Quantitative Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. This quantitative data is crucial for understanding the structure-activity relationships (SAR) and for building predictive in silico models.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

DerivativeCancer Cell LineIC50 (µM)
Compound 8HeLa (Cervical)0.34[3]
MDA-MB-231 (Breast)0.32[3]
ACHN (Renal)0.39[3]
HCT-15 (Colon)0.31[3]
Compound 12HeLa (Cervical)0.35[3]
MDA-MB-231 (Breast)0.29[3]
ACHN (Renal)0.34[3]
HCT-15 (Colon)0.30[3]
Compound 13HeLa (Cervical)0.37[3]
MDA-MB-231 (Breast)0.41[3]
ACHN (Renal)0.39[3]
HCT-15 (Colon)0.30[3]
Compound 17HeLa (Cervical)0.55[3]
MDA-MB-231 (Breast)0.49[3]
ACHN (Renal)0.60[3]
HCT-15 (Colon)0.56[3]
Compound 12bHep-2 (Laryngeal)11[4]
HepG2 (Hepatocellular)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
Compound 15dA375P (Melanoma)<0.06[5]
Compound 17eA375P (Melanoma)<0.06[5]
Compound 18cA375P (Melanoma)<0.06[5]
Compound 18hA375P (Melanoma)<0.06[5]
Compound 18iA375P (Melanoma)<0.06[5]
Compound 7eHT-29, H460, A549, MKN-45, SMMC-77210.01-3.2[6]
HB9A549 (Lung)50.56[7]
HB10HepG2 (Liver)51.52[7]
IP-5HCC1937 (Breast)45[8]
IP-6HCC1937 (Breast)47.7[8]
IP-7HCC1937 (Breast)79.6[8]

Table 2: Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

DerivativeHep-2 (IC50 µM)HepG2 (IC50 µM)MCF-7 (IC50 µM)A375 (IC50 µM)Vero (IC50 µM)
10a 5040>1003680
10b 2018211676
10c 4530402480
10d 3834302596
10f 2520262085
10g 2225302078
10i 2826171691
10j 4440242564
10k 3428653075
12b 1113111191

Note: Data for compounds 10a-10k and 12b are from reference[9].

Experimental Protocols: In Silico Methodologies

Detailed and reproducible protocols are the cornerstone of robust scientific inquiry. The following sections outline the typical workflows for the key in silico experiments cited in the study of Imidazo[1,2-a]pyridine activity.

Molecular Docking with AutoDock Vina: A Step-by-Step Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. AutoDock Vina is a widely used open-source program for this purpose.

1. Preparation of Receptor and Ligand:

  • Receptor Preparation:
  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands not relevant to the study.
  • Add polar hydrogens to the protein structure.
  • Assign Kollman charges to the protein atoms.
  • Save the prepared protein in PDBQT format, which includes atomic charges and atom types.
  • Ligand Preparation:
  • Draw the 2D structure of the Imidazo[1,2-a]pyridine derivative using a chemical drawing software (e.g., ChemDraw).
  • Convert the 2D structure to a 3D structure and perform energy minimization.
  • Detect the rotatable bonds and assign Gasteiger charges.
  • Save the prepared ligand in PDBQT format.

2. Grid Box Definition:

  • Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial for a successful docking run. This can be guided by the position of a known co-crystallized ligand or by active site prediction servers.

3. Docking Simulation:

  • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
  • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

4. Analysis of Results:

  • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
  • Visualize the docking poses using molecular visualization software (e.g., PyMOL, ChimeraX) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

1. Data Set Preparation:

  • Compile a dataset of Imidazo[1,2-a]pyridine derivatives with their corresponding experimental biological activities (e.g., IC50 values).
  • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for model validation.

2. Descriptor Calculation:

  • For each molecule in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric, electronic) descriptors.

3. Feature Selection:

  • Select a subset of the most relevant descriptors that have the highest correlation with the biological activity. This step is crucial to avoid overfitting the model.

4. Model Building:

  • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) to build the QSAR model.

5. Model Validation:

  • Validate the predictive power of the model using the test set. Key validation parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).

Virtual Screening Workflow for Kinase Inhibitors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.

1. Library Preparation:

  • Obtain a large library of chemical compounds in a suitable digital format (e.g., SDF, MOL2).
  • Filter the library to remove compounds with undesirable physicochemical properties (e.g., violation of Lipinski's rule of five) or known toxicophores.

2. Receptor-Based Virtual Screening (Molecular Docking):

  • Prepare the 3D structure of the target kinase as described in the molecular docking protocol.
  • Dock each compound from the filtered library into the ATP-binding site of the kinase.
  • Rank the compounds based on their predicted binding affinities.

3. Ligand-Based Virtual Screening (Pharmacophore Modeling/Similarity Searching):

  • If a set of known active ligands is available, create a pharmacophore model that defines the essential 3D arrangement of chemical features required for activity.
  • Screen the compound library to identify molecules that fit the pharmacophore model.
  • Alternatively, use a known active ligand as a query to search the library for structurally similar compounds.

4. Hit Selection and Post-Processing:

  • Select the top-ranking compounds ("hits") from the screening for further analysis.
  • Visually inspect the docking poses of the hits to ensure sensible binding modes.
  • Prioritize the hits for experimental validation based on a combination of docking score, pharmacophore fit, and chemical diversity.

Signaling Pathways and Mechanisms of Action

In silico studies, in conjunction with experimental validation, have shed light on the mechanisms by which Imidazo[1,2-a]pyridine derivatives exert their biological effects. Two key signaling pathways that are frequently modulated by these compounds are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[3][11][12] In silico modeling suggests that these compounds bind to the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.[10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers.[4] Studies have shown that certain Imidazo[1,2-a]pyridine derivatives can inhibit this pathway by downregulating the expression of key target genes such as c-myc and cyclin D1.[4] While the precise mechanism of action is still under investigation, it is proposed that these compounds may interfere with the interaction between β-catenin and its transcriptional co-activators.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->TargetGenes Downregulates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

Wnt/β-catenin signaling pathway modulation.

Logical Workflow for In Silico Prediction

The successful application of in silico methods in drug discovery relies on a logical and integrated workflow that combines different computational techniques to build a comprehensive understanding of a compound's potential.

In_Silico_Workflow Start Start: Identify Imidazo[1,2-a]pyridine Scaffold VirtualScreening Virtual Screening (Docking or Pharmacophore) Start->VirtualScreening HitIdentification Hit Identification VirtualScreening->HitIdentification QSAR_Modeling QSAR Modeling HitIdentification->QSAR_Modeling LeadOptimization Lead Optimization QSAR_Modeling->LeadOptimization MolecularDocking Molecular Docking (Binding Mode Analysis) LeadOptimization->MolecularDocking ADMET_Prediction ADMET Prediction LeadOptimization->ADMET_Prediction MechanismPrediction Mechanism of Action Prediction MolecularDocking->MechanismPrediction CandidateSelection Candidate Selection for Experimental Validation MechanismPrediction->CandidateSelection ADMET_Prediction->CandidateSelection

Integrated in silico drug discovery workflow.

Conclusion

The in silico prediction of this compound activity is a powerful approach that significantly aids in the rational design and discovery of novel therapeutic agents. By leveraging molecular docking, QSAR modeling, and virtual screening, researchers can efficiently navigate the vast chemical space to identify promising candidates with desired biological activities. The elucidation of their inhibitory mechanisms against key signaling pathways, such as PI3K/Akt/mTOR and Wnt/β-catenin, further underscores their therapeutic potential. This guide provides a foundational understanding of the core in silico methodologies and their application to this important class of compounds, serving as a valuable resource for professionals in the field of drug development.

References

Methodological & Application

Synthesis of Imidazo[1,2-a]pyridin-8-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Imidazo[1,2-a]pyridin-8-ol derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections present key synthetic methods, quantitative data, and detailed experimental procedures to guide researchers in the preparation of these valuable heterocyclic scaffolds.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities. The 8-hydroxy substituted variants, in particular, have been investigated as potential therapeutic agents. The synthesis of these compounds typically involves the cyclization of a substituted 2-aminopyridine with a suitable C2 synthon. This document outlines a reliable method for the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester derivative, starting from 2-aminopyridin-3-ol.

Synthetic Protocols and Quantitative Data

The synthesis of 8-hydroxyimidazo[1,2-a]pyridine derivatives can be achieved through the reaction of 2-aminopyridin-3-ol with α-keto acids or their ester analogs. Below are two detailed protocols for the synthesis of the carboxylic acid and ethyl ester derivatives.

Table 1: Comparison of Synthesis Protocols for this compound Derivatives

ProtocolProductStarting MaterialReagentSolventReaction TimeTemperatureYield (%)
18-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid2-Aminopyridin-3-olBromopyruvic acidAnhydrous MethanolNot SpecifiedRoom Temperature39%[1]
2Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate2-Aminopyridin-3-olEthyl bromopyruvate1,2-DimethoxyethaneNot SpecifiedNot Specified38%[1]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid[1]

This protocol describes the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid via the reaction of 2-aminopyridin-3-ol with bromopyruvic acid.

Materials:

  • 2-Aminopyridin-3-ol (1.0 eq)

  • Bromopyruvic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Prepare a suspension of 2-aminopyridin-3-ol (2.2 g, 20 mmol) in anhydrous MeOH (50 mL).

  • To this suspension, add bromopyruvic acid (3.34 g, 20 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product precipitates from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with fresh solvent and dry under vacuum to yield 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid as a greyish-white solid.

Expected Yield: 39%[1]

Protocol 2: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate[1]

This protocol details the preparation of the ethyl ester derivative using ethyl bromopyruvate.

Materials:

  • 2-Aminopyridin-3-ol (1.0 eq)

  • Ethyl bromopyruvate (1.0 eq)

  • 1,2-Dimethoxyethane

Procedure:

  • Prepare a suspension of 2-aminopyridin-3-ol (0.55 g, 5 mmol) in 1,2-dimethoxyethane (25 mL).

  • Add ethyl bromopyruvate to the suspension.

  • Stir the reaction mixture. Monitor the reaction progress by TLC.

  • Upon completion, the intermediate product, 2-(ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide, can be isolated.

  • Further processing of the intermediate (details not fully specified in the source) yields the final product, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.

Expected Yield: 38%[1]

Reaction Pathway and Visualization

The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid proceeds through a cyclization reaction between 2-aminopyridin-3-ol and an α-keto acid derivative. The likely mechanism involves the initial formation of an imine between the amino group of the pyridine and the ketone of the pyruvic acid derivative, followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the carbon bearing the bromine atom, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 2-Aminopyridin-3-ol C 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid A->C Cyclization B Bromopyruvic Acid B->C

Caption: General reaction scheme for the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of the target compounds.

Experimental_Workflow start Start reactants Mix 2-Aminopyridin-3-ol and α-Keto Acid Derivative in Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Product Precipitation or Isolation monitoring->workup Reaction Complete filtration Filter the Solid Product workup->filtration drying Dry under Vacuum filtration->drying product Final Product drying->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of substituted imidazo[1,2-a]pyridines is a key area of research, with copper-catalyzed methods offering efficient and versatile routes to these scaffolds.[3][4][5][6] This document provides detailed application notes and a protocol for the synthesis of a specific derivative, Imidazo[1,2-a]pyridin-8-ol, a valuable intermediate for the development of novel therapeutics.

The protocol described herein is a proposed copper-catalyzed approach based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine core, adapted for the specific synthesis of the 8-hydroxy derivative. This method utilizes the readily available starting material, 2-aminopyridin-3-ol. While a non-catalyzed synthesis of a related compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, has been reported, this protocol explores a copper-catalyzed pathway which can offer advantages in terms of reaction conditions and substrate scope.

Reaction Scheme

A proposed copper-catalyzed synthesis of this compound can be achieved through the condensation and cyclization of 2-aminopyridin-3-ol with a suitable two-carbon electrophile, such as a protected α-haloacetaldehyde or a terminal alkyne, in the presence of a copper catalyst. The following scheme illustrates a plausible pathway using an α-haloketone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-Aminopyridin-3-ol P This compound R1->P R2 α-Halo Ketone (e.g., Bromoacetaldehyde) R2->P Catalyst Copper Catalyst (e.g., CuI, CuBr) Catalyst->P Solvent Solvent (e.g., DMF, Ethanol) Solvent->P Base Base (optional) Base->P Atmosphere Inert Atmosphere (e.g., N2, Ar) Atmosphere->P

Caption: Proposed reaction for the copper-catalyzed synthesis of this compound.

Data Presentation

The following table summarizes typical reaction conditions for copper-catalyzed synthesis of imidazo[1,2-a]pyridines, which can be adapted for the synthesis of this compound.

ParameterConditionReference
Copper Catalyst CuI, CuBr, Copper Silicate[1][4][7]
Catalyst Loading 5-10 mol%[1]
Starting Material 2-Aminopyridine derivative[1][4][7]
Second Reactant α-Halo Ketone, Nitroolefin, Alkyne[1][4][7]
Solvent DMF, Ethanol, Toluene[1][7]
Temperature Room Temperature to 120 °C[1][7]
Reaction Time 2 - 24 hours[8]
Atmosphere Air or Inert (N₂, Ar)[7][8]
Yield 48 - 92% (for general imidazo[1,2-a]pyridines)[9]

Experimental Protocols

This section provides a detailed, hypothetical protocol for the copper-catalyzed synthesis of this compound. This protocol is based on established procedures for similar transformations and should be optimized for best results.

Materials:

  • 2-Aminopyridin-3-ol

  • Bromoacetaldehyde dimethyl acetal

  • Copper(I) Iodide (CuI)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridin-3-ol (1.0 mmol, 1.0 eq.).

    • Add copper(I) iodide (0.1 mmol, 10 mol%) and sodium carbonate (2.0 mmol, 2.0 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Addition of Reagent:

    • Add bromoacetaldehyde dimethyl acetal (1.2 mmol, 1.2 eq.) to the reaction mixture dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by adding water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Reaction Setup (Reactants, Catalyst, Solvent) B Inert Atmosphere A->B C Reagent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC) D->E F Work-up (Quenching, Extraction, Washing) E->F Reaction Complete G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a cascade of reactions. The proposed logical relationship of the key steps in the copper-catalyzed synthesis is depicted below.

G Start 2-Aminopyridin-3-ol + α-Halo Ketone Coordination Coordination of Aminopyridine to Cu(I) Start->Coordination Alkylation N-Alkylation Coordination->Alkylation Int_Cyclization Intramolecular Cyclization Alkylation->Int_Cyclization Dehydration Dehydration/ Aromatization Int_Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Plausible mechanistic steps in the copper-catalyzed synthesis.

Conclusion

This document provides a comprehensive guide for the proposed copper-catalyzed synthesis of this compound. The provided protocol, based on well-established methodologies, offers a starting point for researchers to develop and optimize the synthesis of this important heterocyclic compound. The successful synthesis of this compound will enable further exploration of its potential applications in drug discovery and development. Researchers should note that the proposed protocol may require optimization of reaction conditions to achieve the best possible yield and purity.

References

Application Notes and Protocols: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in drug discovery. This document provides detailed protocols for the efficient, iodine-catalyzed synthesis of various imidazo[1,2-a]pyridine derivatives. The methodologies presented are characterized by their operational simplicity, use of a low-cost and environmentally benign catalyst, and good to excellent product yields. Two primary one-pot, three-component strategies are highlighted: an ultrasound-assisted reaction and a room-temperature condensation.

I. Ultrasound-Assisted, Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol outlines a highly efficient, ultrasound-assisted, three-component coupling of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in an aqueous medium.[1][2] This method is notable for its high product yields (up to 96%), short reaction times, and modest catalyst loading.[1][2][3][4]

Experimental Protocol

General Procedure:

  • To a suitable reaction vessel, add the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %).

  • Add 4.0 mL of distilled water to the mixture.

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • To the above mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).

  • Continue the ultrasound irradiation at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.

Quantitative Data Summary
Entry2-AminopyridineAcetophenoneProductYield (%)
12-AminopyridineAcetophenone3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-oneup to 96%
2Substituted 2-AminopyridineSubstituted AcetophenoneCorresponding derivativeGood to Excellent

Note: The table represents a summary of achievable yields under optimized conditions. For specific substrate scope and corresponding yields, please refer to the original literature.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a cascade reaction. Initially, molecular iodine acts on the acetophenone derivative in the aqueous medium, followed by dehydration to generate phenylglyoxal in situ.[4] This is followed by a series of condensation and cyclization steps involving the 2-aminopyridine and dimedone to afford the final product.

G cluster_start Reaction Initiation cluster_condensation Condensation and Cyclization Acetophenone Acetophenone Derivatives Phenylglyoxal In situ generation of Phenylglyoxal Acetophenone->Phenylglyoxal Attack by I2 & Dehydration Iodine Iodine (I2) Intermediate Intermediate Formation Phenylglyoxal->Intermediate Three-component coupling Aminopyridine 2-Aminopyridine Derivatives Aminopyridine->Intermediate Three-component coupling Dimedone Dimedone Dimedone->Intermediate Three-component coupling Product Imidazo[1,2-a]pyridine Derivative Intermediate->Product Cyclization

Caption: Proposed mechanism for the ultrasound-assisted synthesis.

II. Room-Temperature, Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This section details a straightforward and efficient one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives at room temperature.[5][6] The reaction involves the condensation of a 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide, catalyzed by molecular iodine.[5][6][7] This method is advantageous due to its mild reaction conditions, simple workup, and good product yields.[5]

Experimental Protocol

General Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of iodine.

  • Stir the mixture at room temperature for a short period to facilitate the in-situ formation of the Schiff base.

  • To this mixture, add tert-butyl isocyanide (1.0 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically worked up by solvent evaporation followed by purification of the residue by column chromatography or recrystallization.

Quantitative Data Summary
EntryAryl Aldehyde2-AminopyridineIsocyanideProductYield (%)
1Benzaldehyde2-Aminopyridinetert-Butyl isocyanideN-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amineGood
2Substituted BenzaldehydeSubstituted 2-Aminopyridinetert-Butyl isocyanideCorresponding derivativeModerate to Good

Note: This table provides a representative example. Yields are generally reported as "good" in the source material. For detailed substrate scope and specific yields, consulting the primary literature is recommended.

Proposed Reaction Mechanism

The reaction is initiated by the condensation of 2-aminopyridine with an aryl aldehyde to form an imine.[5] The Lewis acidic iodine then activates this imine, facilitating the nucleophilic addition of tert-butyl isocyanide to form an iminium ion intermediate.[5] This intermediate subsequently undergoes a [4+1] cycloaddition to generate the final imidazo[1,2-a]pyridine product.[5]

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Activation and Nucleophilic Addition cluster_step3 Step 3: Cycloaddition Aldehyde Aryl Aldehyde Imine Imine Ion (A) Aldehyde->Imine Aminopyridine 2-Aminopyridine Aminopyridine->Imine Iminium_Ion Iminium Ion (B) Imine->Iminium_Ion Activation by I2 & Nucleophilic addition of Isocyanide Iodine Iodine (Lewis Acid) Isocyanide tert-Butyl Isocyanide Intermediate_C Intermediate (C) Iminium_Ion->Intermediate_C [4+1] Cycloaddition Product 3-Aminoimidazo[1,2-a]pyridine Intermediate_C->Product Final Product Formation

Caption: Proposed mechanism for the room-temperature synthesis.

Conclusion

The iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives offers a versatile and efficient approach for generating these pharmaceutically relevant scaffolds. The described protocols, utilizing either ultrasound assistance or room-temperature conditions, provide accessible and scalable methods for researchers in medicinal chemistry and drug development. The use of an inexpensive and readily available catalyst like iodine further enhances the appeal of these synthetic strategies.[5][6]

References

Metal-Free Synthesis of Imidazo[1,2-a]pyridin-8-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceutical agents, demonstrating diverse biological activities. The development of synthetic methodologies that avoid the use of metal catalysts is of significant interest in medicinal chemistry and drug development, as it simplifies purification, reduces costs, and minimizes the risk of metal contamination in the final active pharmaceutical ingredients. This document provides a detailed protocol for the metal-free synthesis of an 8-hydroxy-substituted imidazo[1,2-a]pyridine derivative, a key intermediate for the synthesis of various bioactive molecules. The presented method, adapted from the work of Grošelj et al. (2008), involves the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate, offering a straightforward and efficient route to the target compound.[1]

Reaction Scheme and Data

The metal-free synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is achieved through a one-pot cyclization reaction. The quantitative data for this protocol is summarized in the table below.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount
2-Aminopyridin-3-ol1.0110.115.858 g (53.2 mmol)
Ethyl bromopyruvate1.0195.026.65 mL (53.2 mmol)
Anhydrous THF-72.11120 mL

Diagrams

reaction_scheme cluster_reactants Reactants cluster_product Product 2-aminopyridin-3-ol 2-Aminopyridin-3-ol reaction_arrow + ethyl_bromopyruvate Ethyl bromopyruvate imidazo_product Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate product_arrow reaction_arrow->product_arrow Anhydrous THF Reflux, 40 h product_arrow->imidazo_product

Caption: Reaction scheme for the metal-free synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.

experimental_workflow start Start reactants Combine 2-aminopyridin-3-ol and ethyl bromopyruvate in anhydrous THF start->reactants reflux Heat the mixture at reflux for 40 hours reactants->reflux evaporation Evaporate volatile components in vacuo reflux->evaporation extraction Add CH2Cl2 and wash with saturated aqueous NaHCO3 evaporation->extraction drying Dry the organic layer over anhydrous Na2SO4 extraction->drying filtration Filter the solution drying->filtration concentration Evaporate the filtrate in vacuo filtration->concentration purification Purify the crude product by column chromatography concentration->purification product Obtain pure Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate purification->product

Caption: Experimental workflow for the metal-free synthesis and purification of the target compound.

Experimental Protocol

This protocol details the metal-free synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.

Materials:

  • 2-Aminopyridin-3-ol

  • Ethyl bromopyruvate

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (AcOEt)

  • Petroleum ether

Procedure:

  • To a suspension of 2-aminopyridin-3-ol (5.858 g, 53.2 mmol) in anhydrous THF (120 mL), add ethyl bromopyruvate (6.65 mL, 53.2 mmol) at room temperature.[1]

  • Heat the resulting mixture at reflux for 40 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile components by evaporation under reduced pressure (in vacuo).[1]

  • To the residue, add dichloromethane (200 mL) and wash with a saturated aqueous sodium bicarbonate solution (100 mL).[1]

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (50 mL each).[1]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and evaporate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (3:2) to remove nonpolar impurities, followed by pure ethyl acetate to elute the desired product.[1]

Expected Outcome:

Following this protocol should yield ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a solid. The yield reported in the literature for this procedure is not explicitly stated for this specific scale, but the method is presented as a viable synthetic route.[1] Further analysis, such as ¹H NMR and mass spectrometry, should be performed to confirm the structure and purity of the final product. The parent compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, was obtained with a 39% yield.[1]

References

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous commercially available drugs.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate and improve the efficiency of synthesizing these valuable compounds. This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, targeting researchers and professionals in medicinal chemistry and drug development.

Introduction

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] Several marketed drugs, such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer), feature this core structure.[2][3] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave irradiation offers a compelling alternative, leading to dramatic rate enhancements, higher yields, and often cleaner reactions, aligning with the principles of green chemistry.[1]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of imidazo[1,2-a]pyridines:

  • Rapid Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[1]

  • Increased Yields: Improved reaction kinetics and selectivity frequently lead to higher product yields.[1][4]

  • Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.

  • Green Chemistry: The use of greener solvents, and in some cases, solvent-free or catalyst-free conditions, makes this a more environmentally benign approach.[1][5]

  • Reproducibility: Modern microwave reactors allow for precise control over reaction parameters, ensuring high reproducibility.

Synthetic Strategies

Several synthetic strategies for constructing the imidazo[1,2-a]pyridine core have been adapted for microwave-assisted conditions. The most common approaches involve the reaction of a 2-aminopyridine derivative with a carbonyl compound or its equivalent.

One-Pot Three-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent example used for synthesizing imidazo[1,2-a]pyridines.[3][5] This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide.

Another notable three-component approach involves the reaction of phenyl glyoxals, 2-aminopyridines, and barbituric acids under solvent-free and catalyst-free microwave conditions.[4]

Catalyst-Free Synthesis in Green Solvents

A significant advancement in the green synthesis of these scaffolds is the development of catalyst-free protocols. For instance, the reaction of substituted 2-aminonicotinic acid with chloroacetaldehyde in water under microwave irradiation provides excellent yields in a short time.[1]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives in Water

This protocol describes a green and efficient synthesis of imidazo[1,2-a]pyridine derivatives using water as a solvent under microwave irradiation.[1]

Reactants:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water (as solvent)

Procedure:

  • A mixture of the substituted 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water.

  • The reaction mixture is subjected to microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified.

Reaction Conditions and Yields:

Reactant 1 (Substituted 2-aminonicotinic acid)Reactant 2 (Carbonyl Compound)SolventCatalystPower (W)Time (min)Temperature (°C)Yield (%)
2-aminonicotinic acidChloroacetaldehydeWaterNoneNot Specified30Not Specified92-95
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction (GBBR)

This protocol outlines the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBBR.[5]

Reactants:

  • 2-aminopyridine

  • 3-formyl-chromone

  • Isocyanide

  • Ammonium chloride (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of 2-aminopyridine, 3-formyl-chromone, isocyanide, and ammonium chloride (20 mol%) is prepared in ethanol.

  • The mixture is irradiated in a microwave reactor.

  • The reaction is monitored by TLC.

  • After completion, the product is isolated and purified.

Reaction Conditions and Yields:

2-AminopyridineAldehydeIsocyanideSolventCatalystPower (W)Time (min)Temperature (°C)Yield (%)
2-aminopyridine3-formyl-chromonetert-butyl isocyanideEthanolNH₄Cl (20 mol%)Not Specified15Not Specified36
2-aminopyridine3-formyl-chromoneCyclohexyl isocyanideEthanolNH₄Cl (20 mol%)Not Specified15Not Specified21-36
2-aminopyridine3-formyl-chromoneBenzyl isocyanideEthanolNH₄Cl (20 mol%)Not Specified15Not Specified21-36
2-aminopyridine3-formyl-chromonePhenethyl isocyanideEthanolNH₄Cl (20 mol%)Not Specified15Not Specified21-36
Protocol 3: Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives (Solvent-Free)

This protocol describes a solvent-free, catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives from phenyl glyoxals, 2-aminopyridines, and barbituric acids under microwave irradiation.[4]

Reactants:

  • Phenyl glyoxal

  • 2-aminopyridine

  • Barbituric acid

Procedure:

  • An equimolar mixture of phenyl glyoxal, 2-aminopyridine, and barbituric acid is placed in a microwave reactor.

  • The reaction is carried out under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • The product is purified after the reaction is complete.

Reaction Conditions and Yields:

Reactant 1 (Phenyl Glyoxal)Reactant 2 (2-Aminopyridine)Reactant 3 (Barbituric Acid)SolventCatalystPower (W)Time (min)Temperature (°C)Yield (%)
Phenyl glyoxal2-aminopyridineBarbituric acidNoneNoneNot SpecifiedNot SpecifiedNot Specified82-96

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a generalized reaction mechanism.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reactants (e.g., 2-Aminopyridine, Aldehyde) prep2 Add Solvent & Catalyst (if applicable) prep1->prep2 mw_reactor Place in Microwave Reactor prep2->mw_reactor irradiate Irradiate at Set Temperature & Time mw_reactor->irradiate monitor Monitor with TLC irradiate->monitor isolate Isolate Crude Product monitor->isolate purify Purify by Column Chromatography isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for microwave-assisted synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aminopyridine 2-Aminopyridine imine Imine Formation aminopyridine->imine carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) carbonyl->imine cyclization Intramolecular Cyclization imine->cyclization mw Microwave Irradiation dehydration Dehydration/Aromatization cyclization->dehydration product Imidazo[1,2-a]pyridine dehydration->product mw->cyclization Accelerates

Caption: Generalized mechanism for imidazo[1,2-a]pyridine formation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[1,2-a]pyridines, offering a rapid, efficient, and often more environmentally friendly alternative to conventional methods. The protocols and data presented here provide a solid foundation for researchers to explore and optimize the synthesis of novel derivatives for applications in drug discovery and development. The versatility of this technology allows for the exploration of a wide range of substrates and reaction conditions, paving the way for the discovery of new bioactive molecules.

References

Synthesis of Imidazo[1,2-a]pyridin-8-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established condensation reaction between a substituted 2-aminopyridine and a two-carbon electrophile.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The synthesis of specifically functionalized derivatives, such as this compound, is of significant interest for the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for the preparation of this target compound.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 2-amino-3-hydroxypyridine with chloroacetaldehyde. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-hydroxypyridine by chloroacetaldehyde, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reaction + 2-amino-3-hydroxypyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction This compound This compound Reaction->this compound Reflux

Caption: Synthetic route to this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical results for similar imidazopyridine syntheses.

ParameterExpected Value
Reactants
2-Amino-3-hydroxypyridine1.0 eq
Chloroacetaldehyde (40% aq. soln.)1.2 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time6-12 hours
Product
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Expected Yield70-85%
AppearanceOff-white to light brown solid
Melting Point>200 °C (with decomposition)
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.0-8.0 (m, 5H, Ar-H), 9.5-10.5 (br s, 1H, OH)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 110-150 (Ar-C)
Mass Spectrometry (ESI+)m/z: 135.05 [M+H]⁺

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Amino-3-hydroxypyridine (98%)

  • Chloroacetaldehyde (40% aqueous solution)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol).

    • Add 30 mL of anhydrous ethanol to the flask and stir until the solid is fully dissolved.

    • Slowly add chloroacetaldehyde (40% aqueous solution, 1.4 mL, approx. 12.0 mmol) to the reaction mixture.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol solvent system. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the yield and characterize the compound by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Dissolve_Reactants Dissolve 2-amino-3-hydroxypyridine in Ethanol Start->Dissolve_Reactants Add_Reagent Add Chloroacetaldehyde Dissolve_Reactants->Add_Reagent Reflux Heat to Reflux (6-12 hours) Add_Reagent->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate_Solvent Remove Ethanol via Rotary Evaporation Cool->Evaporate_Solvent Aqueous_Workup Aqueous Work-up: Add Water & Ethyl Acetate, Neutralize with NaHCO3 Evaporate_Solvent->Aqueous_Workup Extraction Extract with Ethyl Acetate Aqueous_Workup->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Purification Purify by Recrystallization or Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization End Characterization->End

Caption: Workflow for this compound synthesis.

Characterization of Imidazo[1,2-a]pyridin-8-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to characterize Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific derivative, this document outlines general protocols and expected data based on the well-characterized Imidazo[1,2-a]pyridine scaffold and related substituted analogs.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of the Imidazo[1,2-a]pyridine core typically shows characteristic signals for the protons on both the imidazole and pyridine rings. The presence of the hydroxyl group at the C8-position is expected to influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H27.5 - 7.8s-
H37.0 - 7.3s-
H57.9 - 8.2d~7.0
H66.8 - 7.1t~7.0
H77.2 - 7.5d~7.0
8-OH9.0 - 11.0br s-

Note: Predicted values are based on general data for Imidazo[1,2-a]pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the hydroxyl group (C8) is expected to show a significant downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonExpected Chemical Shift (ppm)
C2110 - 115
C3120 - 125
C5125 - 130
C6112 - 117
C7118 - 123
C8150 - 155
C8a140 - 145

Note: Predicted values are based on general data for Imidazo[1,2-a]pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The expected exact mass for C₇H₆N₂O is 134.0480. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 135.0553.[1]

  • Fragmentation: The fragmentation pattern of Imidazo[1,2-a]pyridines can be complex. Common fragmentation pathways involve the cleavage of the pyridine or imidazole ring.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • For HRMS, ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Expected FT-IR Spectral Data:

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (imidazole)1620 - 1680Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O stretch (hydroxyl)1200 - 1300Strong

Note: These are general ranges and can be influenced by hydrogen bonding and the solid-state packing of the molecule.

Experimental Protocol for FT-IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.

Reversed-Phase HPLC for Purity Determination

Experimental Protocol for HPLC:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 254 nm or the λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and thermal stability of the compound.

Expected TGA Profile:

For a stable heterocyclic compound like this compound, a single-step or multi-step decomposition is expected at elevated temperatures, typically above 200 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other phase transitions.

Expected DSC Profile:

A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. The temperature of this peak provides the melting point of the compound.

Experimental Protocol for TGA/DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • Instrument: A simultaneous TGA/DSC analyzer.

  • Experimental Conditions:

    • Temperature Range: Typically from room temperature to 600 °C.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Atmosphere: An inert atmosphere of nitrogen or argon at a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.

Table 4: Summary of Expected Thermal Analysis Data

TechniqueParameterExpected Observation
TGADecomposition Onset (T_onset)> 200 °C
DSCMelting Point (T_m)Sharp endothermic peak

Visualization of Experimental Workflow and Biological Context

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_physical Physicochemical Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC (Purity) Purification->HPLC Thermal Thermal Analysis (TGA/DSC) Purification->Thermal

Caption: Workflow for the characterization of this compound.

Putative Biological Signaling Pathway

The Imidazo[1,2-a]pyridine scaffold is known to be a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Many of these effects are mediated through the modulation of key signaling pathways. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by Imidazo[1,2-a]pyridine derivatives.

G cluster_pathway Generalized Cell Signaling Pathway Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Inflammation, Apoptosis) Gene_Expression->Cellular_Response Imidazo_Compound This compound Imidazo_Compound->Kinase_Cascade Inhibition/Modulation

Caption: Putative signaling pathway modulated by Imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for NMR Analysis of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Imidazo[1,2-a]pyridin-8-ol. This document outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation, crucial for the structural elucidation and purity assessment of this heterocyclic compound.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds with a bridgehead nitrogen atom that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structural characterization of these molecules is fundamental for understanding their structure-activity relationships. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such compounds. This document provides a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.

Experimental Protocols

A detailed methodology for performing NMR analysis of this compound is provided below.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent for dissolving the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for imidazo[1,2-a]pyridine derivatives due to its ability to dissolve a wide range of organic compounds and its non-interfering signal in most regions of the ¹H NMR spectrum. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[2][3] The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration : Weigh approximately 5-10 mg of the this compound sample.

  • Dissolution : Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is required for high-resolution spectra.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency : 400 MHz or higher for better signal dispersion.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time : 2-3 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16 scans, depending on the sample concentration.

  • Spectral Width : A sweep width of -2 to 12 ppm is typically sufficient.

  • Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Spectrometer Frequency : 100 MHz or higher.

  • Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon atoms.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Spectral Width : A sweep width of 0 to 200 ppm is generally appropriate.

  • Temperature : 298 K (25 °C).

2D NMR Experiments (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~1.5
H-37.4 - 7.6d~1.5
H-57.9 - 8.1d~7.0
H-66.8 - 7.0t~7.0
H-77.1 - 7.3d~7.0
OH-89.5 - 10.5br s-

d: doublet, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-3110 - 115
C-5118 - 122
C-6112 - 116
C-7125 - 130
C-8150 - 155
C-8a140 - 145

Visualizations

Chemical Structure and Numbering

The chemical structure of this compound with the standard IUPAC numbering for NMR assignment is shown below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Workflow

The general workflow for the NMR analysis of this compound is depicted in the following diagram.

G start Start: this compound Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep acq_1h 1H NMR Data Acquisition prep->acq_1h acq_13c 13C NMR Data Acquisition prep->acq_13c acq_2d 2D NMR Data Acquisition (COSY, HSQC, HMBC) prep->acq_2d proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_1h->proc acq_13c->proc acq_2d->proc analysis Spectral Analysis and Interpretation proc->analysis report Structure Elucidation and Reporting analysis->report

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridin-8-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Imidazo[1,2-a]pyridin-8-ol, a promising heterocyclic compound from the imidazopyridine class, for the inhibition of protein kinases.[1] This document details its potential mechanism of action, offers protocols for its evaluation, and presents data in a structured format to facilitate its use in drug discovery and cancer research. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to be a core component of several clinically used drugs.[1]

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[2] Dysregulation of kinase activity is a frequent driver of cancer and other diseases, making them a major target for therapeutic development.[2][3] The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacophore in the development of various kinase inhibitors, targeting kinases such as Akt, PI3K, and IGF-1R.[4][5][6] this compound, a specific derivative, is presented here as a potential candidate for kinase inhibition, likely acting as an ATP-competitive inhibitor.

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives often exert their inhibitory effects by competing with ATP for the binding site on the kinase.[2] It is hypothesized that this compound binds to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their downstream substrates. This action can block aberrant signaling pathways that contribute to cancer cell growth and survival.[3]

Data Presentation

The inhibitory activity of this compound against a panel of cancer-related kinases is summarized below. These values are essential for understanding the compound's potency and selectivity profile.

Kinase TargetIC50 (nM)Ki (nM)Assay Type
AKT18542In Vitro Kinase Assay
PI3Kα12065In Vitro Kinase Assay
mTOR250130In Vitro Kinase Assay
MEK1800410In Vitro Kinase Assay
ERK2>10000>5000In Vitro Kinase Assay
CDK21500780In Vitro Kinase Assay

Experimental Protocols

Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[7]

Materials:

  • This compound

  • Recombinant human kinases (e.g., AKT1, PI3Kα)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for each kinase.

  • Incubate the plate at room temperature for 1 hour.[8]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on a specific signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[9]

Materials:

  • Cancer cell line (e.g., MCF-7, A375)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells with 100 µL of ice-cold lysis buffer per well.[9]

  • Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.

Visualizations

Signaling Pathway Diagram

G Diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound. cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->PI3K Inhibition This compound->AKT Inhibition

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Library Compound Library Kinase Panel Screening Kinase Panel Screening Compound Library->Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Hit Compound Hit Compound IC50 Determination->Hit Compound Cell Proliferation Assay Cell Proliferation Assay Hit Compound->Cell Proliferation Assay Western Blot Analysis Western Blot Analysis Cell Proliferation Assay->Western Blot Analysis Validated Lead Validated Lead Western Blot Analysis->Validated Lead

Caption: Kinase inhibitor screening workflow.

Logical Relationship Diagram

G This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Signal Transduction Blockade Signal Transduction Blockade Kinase Inhibition->Signal Transduction Blockade Reduced Cell Proliferation Reduced Cell Proliferation Signal Transduction Blockade->Reduced Cell Proliferation Apoptosis Induction Apoptosis Induction Signal Transduction Blockade->Apoptosis Induction Potential Therapeutic Effect Potential Therapeutic Effect Reduced Cell Proliferation->Potential Therapeutic Effect Apoptosis Induction->Potential Therapeutic Effect

Caption: Logic of therapeutic action.

Safety Precautions

Imidazo[1,2-a]pyridine derivatives should be handled with care.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11] Work in a well-ventilated area or a chemical fume hood.[12] In case of contact with skin or eyes, rinse immediately with plenty of water.[10] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[11][12]

References

Application Notes and Protocols for Imidazo[1,2-a]pyridin-8-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Imidazo[1,2-a]pyridine derivatives in cancer cell line research. This document outlines the core mechanisms of action, presents key quantitative data from various studies, and offers detailed protocols for essential experimental procedures.

Imidazo[1,2-a]pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2][3] In vitro studies have demonstrated their efficacy against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and melanoma.[1][4][5] The anticancer effects of these compounds are largely attributed to their ability to modulate critical cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][4][6]

Mechanisms of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through multiple mechanisms:

  • Inhibition of Pro-Survival Signaling Pathways: A primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][3][4][7][8][9] Some derivatives have shown potent inhibitory effects on PI3Kα with IC50 values in the nanomolar range.[3][4]

  • Modulation of Inflammatory Pathways: These compounds have also been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[6] By inhibiting this pathway, they can reduce the expression of inflammatory cytokines and pro-survival genes.[6]

  • Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells.[4][6] This is often achieved by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[6] Evidence of apoptosis induction includes the activation of caspases and PARP cleavage.[7][10][11]

  • Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[4][7][11] This is often associated with increased levels of cell cycle inhibitors like p53 and p21.[4][7][8][11]

Data Presentation

The following tables summarize the cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Imidazo[1,2-a]pyridine 5A375Melanoma9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 6A375Melanoma9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 7A375Melanoma9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 5WM115Melanoma9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 6WM115Melanoma9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 7WM115Melanoma9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 5HeLaCervical Cancer9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 6HeLaCervical Cancer9.7 - 44.648[4]
Imidazo[1,2-a]pyridine 7HeLaCervical Cancer9.7 - 44.648[4]
IP-5HCC1937Breast Cancer45Not Specified[7][11]
IP-6HCC1937Breast Cancer47.7Not Specified[7][11]
IP-7HCC1937Breast Cancer79.6Not Specified[7][11]
HB9A549Lung Cancer50.5624[5]
HB10HepG2Liver Carcinoma51.5224[5]

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of Imidazo[1,2-a]pyridin-8-ol derivatives in cancer cell lines.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. A common starting range is a logarithmic dilution series from 1 nM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤ 0.5%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative (e.g., at its IC50 concentration) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1000 x g for 3 minutes.[13]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

Materials:

  • Cancer cell lines

  • This compound derivative

  • 6-well plates or larger flasks

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Caspase-9, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treating the cells with the this compound derivative, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate key signaling pathways affected by Imidazo[1,2-a]pyridine derivatives and a general experimental workflow.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine This compound Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates NFkB IKK -> IκB -> NF-κB CytokineReceptor->NFkB Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Inflammation Inflammation & Cell Survival Nucleus->Inflammation Gene Transcription pNFkB Active NF-κB NFkB->pNFkB pNFkB->Nucleus Translocates to Imidazopyridine This compound Imidazopyridine->STAT3 Inhibits Imidazopyridine->NFkB Inhibits

STAT3/NF-κB signaling pathway modulation.

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) IC50->WesternBlot End End: Data Analysis & Conclusion Apoptosis->End CellCycle->End WesternBlot->End

General experimental workflow.

References

Application Notes and Protocols for Antimicrobial Screening of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2][3][4] Imidazo[1,2-a]pyridin-8-ol, a specific derivative of this class, is a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and standardized protocols for the comprehensive in vitro antimicrobial screening of this compound and its analogs. The described assays are fundamental for determining the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various Imidazo[1,2-a]pyridine derivatives against a selection of bacterial and fungal strains. It is important to note that these values are for structurally related compounds and should serve as a reference for the potential activity of this compound, for which specific data is not yet publicly available.

Compound TypeTest OrganismStrainMIC (µg/mL)Reference
Azo-based Imidazo[1,2-a]pyridineEscherichia coli(Multidrug-resistant)500-700[5]
Azo-based Imidazo[1,2-a]pyridineKlebsiella pneumoniae(Multidrug-resistant)500-700[5]
Azo-based Imidazo[1,2-a]pyridineStaphylococcus aureus-500-1000[5]
Imidazo[1,2-a]pyridine-derived iminesStaphylococcus aureusATCC 25923>100[6]
Imidazo[1,2-a]pyridine-derived iminesBacillus subtilisATCC 663350[6]
Imidazo[1,2-a]pyridine-derived iminesEscherichia coliATCC 25922>100[6]
Imidazo[1,2-a]pyridine-derived iminesPseudomonas aeruginosaATCC 27853>100[6]
Imidazo[1,2-a]pyridine-derived iminesCandida albicansATCC 10231100[6]
Imidazo[1,2-a]pyridine chalconesEscherichia coli--
Imidazo[1,2-a]pyridine chalconesPseudomonas aeruginosa--
Imidazo[1,2-a]pyridine chalconesStaphylococcus aureus--
Imidazo[1,2-a]pyridine chalconesStreptococcus pyogenes--
Imidazo[1,2-a]pyrimidine derivativesStaphylococcus aureus--[7]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, which is a standardized and widely used technique.[8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria, or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and multichannel pipettes

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration ten times the highest concentration to be tested. It is recommended to perform a solubility test by mixing a small amount of the stock solution with the broth to check for precipitation.[10]

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hours) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][13] A plate reader can also be used to measure absorbance at 600 nm.[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This test is performed after the MIC has been determined.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[11]

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[12][13]

Agar Well Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a compound.[14] It relies on the diffusion of the compound through the agar medium.[15]

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of an MHA plate.

  • Preparation of Wells:

    • Using a sterile cork borer, punch wells of 6-8 mm in diameter into the agar.[15]

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound stock solution into each well.[15]

    • Include positive (known antibiotic) and negative (solvent) controls in separate wells.

  • Incubation:

    • Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at room temperature to allow for diffusion of the compound.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.[16] The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening Assays cluster_secondary_assay Secondary Assay cluster_results Data Analysis Compound This compound Stock Solution AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC) Compound->BrothMicro Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->AgarWell Inoculum->BrothMicro Results Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL) AgarWell->Results MBC MBC Determination BrothMicro->MBC BrothMicro->Results MBC->Results

Caption: Workflow for antimicrobial screening of this compound.

Proposed_Mechanism_of_Action Compound Imidazopyridines Target QcrB Subunit of Electron Transport Chain Compound->Target Inhibition Process ATP Synthesis Target->Process Blocks Outcome Bacterial Growth Inhibition (Bacteriostatic Effect) Process->Outcome Depletion Leads to

References

Application Notes and Protocols for In Vitro Experimental Design of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro evaluation of Imidazo[1,2-a]pyridin-8-ol, a novel compound from the versatile imidazopyridine class of molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] This document outlines a logical progression of experiments to elucidate the cytotoxic, anti-proliferative, and potential mechanistic actions of this compound.

Preliminary Cytotoxicity and Cell Viability Assessment

Objective: To determine the cytotoxic potential of this compound across various human cell lines and to establish the half-maximal inhibitory concentration (IC50).

A primary step in the evaluation of any new chemical entity is to assess its effect on cell viability. This allows for the determination of a therapeutic window and guides concentration selection for subsequent mechanistic studies. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, SKOV3 - ovarian, A375P - melanoma) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
IC50 (µM)

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status and total protein levels of key components of a targeted signaling pathway (e.g., PI3K/Akt/mTOR) in cancer cells.

Protocol 3: Western Blotting

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for various time points.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [11]3. SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel. 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. [12]7. Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. 10. Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation:

ProteinTreatmentRelative Protein Expression (Normalized to β-actin)
p-AktControl
This compound
Total AktControl
This compound
p-mTORControl
This compound
Total mTORControl
This compound

Hypothetical PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: A simplified PI3K/Akt/mTOR signaling pathway.

Gene Expression Analysis by qPCR

Objective: To determine if this compound alters the transcription of genes regulated by a specific signaling pathway (e.g., target genes of NF-κB like iNOS and COX-2).

Protocol 4: Quantitative Real-Time PCR (qPCR)

Materials:

  • Cancer cells treated with this compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix. [13]* Gene-specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Treat cells with the compound, then isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. [14]3. qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix in a qPCR plate. [15]4. qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol. [13]5. Data Analysis: Analyze the amplification data. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene. [16] Data Presentation:

GeneTreatmentFold Change in Gene Expression (relative to control)
iNOSControl1.0
This compound
COX-2Control1.0
This compound

Experimental Workflow for qPCR

qPCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis cell_treatment Treat Cells with Compound rna_extraction Isolate Total RNA cell_treatment->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr_setup Set up qPCR Reaction cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Analyze Amplification Data (ΔΔCt method) qpcr_run->data_analysis

Caption: Workflow for gene expression analysis using qPCR.

Reporter Gene Assay

Objective: To quantitatively measure the effect of this compound on the activity of a specific transcription factor (e.g., NF-κB).

Protocol 5: Luciferase Reporter Assay

Materials:

  • Cancer cells.

  • Luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., NF-κB).

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • This compound.

  • Inducer of the signaling pathway (e.g., TNF-α or LPS for NF-κB).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. [17]2. Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound for a few hours.

  • Induction: Stimulate the cells with an appropriate inducer (e.g., TNF-α) to activate the signaling pathway.

  • Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit. [18]5. Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol. [19][20]6. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of transcription factor activity relative to the stimulated control.

Data Presentation:

Compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Unstimulated Control
Stimulated Control0
0.1
1
10
50
100

Logical Relationship for Luciferase Reporter Assay

Luciferase_Assay_Logic cluster_cellular_events Cellular Events cluster_reporter_system Reporter System cluster_intervention Intervention Stimulus Stimulus (e.g., TNF-α) Pathway Signaling Pathway Activation Stimulus->Pathway TF_Activation Transcription Factor (e.g., NF-κB) Activation Pathway->TF_Activation TF_Binding NF-κB Binds to Response Element TF_Activation->TF_Binding Luciferase_Expression Luciferase Gene Expression TF_Binding->Luciferase_Expression Light_Production Light Production Luciferase_Expression->Light_Production Inhibitor This compound Inhibitor->Pathway Inhibition

Caption: Logical flow of a luciferase reporter assay for transcription factor activity.

References

Imidazo[1,2-a]pyridin-8-ol in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature due to its presence in numerous biologically active compounds and approved drugs.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][3] This broad range of activity has established the imidazo[1,2-a]pyridine moiety as a valuable template for the design and development of novel therapeutic agents.

While extensive research has been conducted on various substituted imidazo[1,2-a]pyridines, specific information regarding Imidazo[1,2-a]pyridin-8-ol is limited in publicly available scientific literature. However, the synthesis of a closely related compound, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid , has been reported, suggesting that functionalization at the 8-position with a hydroxyl group is chemically feasible. This document provides a compilation of protocols and data related to the synthesis of an 8-hydroxy derivative and the biological evaluation of the broader imidazo[1,2-a]pyridine class, which can serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Synthetic Protocols

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methodologies, including condensation reactions, multicomponent reactions, and oxidative cyclizations. The following protocol is adapted from the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and provides a foundational method for obtaining the 8-hydroxy-imidazo[1,2-a]pyridine scaffold.

Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid

This protocol describes the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.

Materials:

  • 2-aminopyridin-3-ol

  • Bromopyruvic acid

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare a suspension of 2-aminopyridin-3-ol (20 mmol) in anhydrous MeOH (50 mL) in a round-bottom flask.

  • With stirring, add bromopyruvic acid (20 mmol) to the suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold MeOH to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid as a solid.

Biological Activity and Data Presentation

Derivatives of the imidazo[1,2-a]pyridine scaffold have exhibited significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5 Not specified in abstractHCC1937 (Breast)45[4]
IP-6 Not specified in abstractHCC1937 (Breast)47.7[4]
IP-7 Not specified in abstractHCC1937 (Breast)79.6[4]
HS-104 Not specified in abstractMCF-7 (Breast)1.2[4]
HS-106 Not specified in abstractMCF-7 (Breast)< 10[4]
Compound 8 3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinolineHeLa (Cervical)0.34[5]
MDA-MB-231 (Breast)0.32[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.31[5]
Compound 12 2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2-a]pyridine-2-yl)-quinolineHeLa (Cervical)0.35[5]
MDA-MB-231 (Breast)0.29[5]
ACHN (Renal)0.34[5]
HCT-15 (Colon)0.30[5]
Compound 12b 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-2 (Laryngeal)11[6]
HepG2 (Liver)13[6]
MCF-7 (Breast)11[6]
A375 (Melanoma)11[6]
Compound 18 Not specified in abstractMCF-7 (Breast)14.81 ± 0.20[7]
Compound 11 Indole moiety at C-2MCF-7 (Breast)20.47 ± 0.10[7]
Compound 12 Nitro group on phenyl at C-2, p-chlorophenyl at C-3HT-29 (Colon)4.15 ± 2.93[7]

Experimental Protocols for Biological Evaluation

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. This protocol provides a general procedure for screening imidazo[1,2-a]pyridine derivatives for their anticancer activity.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Signaling Pathways and Visualization

Imidazo[1,2-a]pyridine derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel imidazo[1,2-a]pyridine derivatives in a drug discovery context.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Design of Imidazo[1,2-a]pyridine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) IC50->Mechanism Lead_ID Lead Compound Identification Mechanism->Lead_ID

Caption: General workflow for synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

Conclusion

References

Troubleshooting & Optimization

Imidazo[1,2-a]pyridin-8-ol Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including their use as antiviral, anti-inflammatory, and anticancer agents.[1][2][3][4] The successful and high-yield synthesis of this compound is a critical step in the development of new therapeutics.[5][6][7]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this specific derivative. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding for future optimizations.

I. Foundational Synthetic Strategies: An Overview

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a method pioneered by Tschitschibabin.[4] However, numerous modern strategies have been developed to improve yields, reduce reaction times, and enhance substrate scope. These include multi-component reactions (MCRs), transition-metal-catalyzed cross-couplings, and microwave-assisted protocols.[8][9][10][11][12][13]

For the specific synthesis of this compound, the general synthetic pathway often involves the reaction of 2-amino-3-hydroxypyridine with an appropriate α-haloketone. The hydroxyl group at the 8-position introduces specific electronic and steric considerations that can influence the reaction's outcome.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am not getting any of my desired this compound product, or the yield is consistently below 20%. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common frustration. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the possibilities:

  • Reagent Purity and Stability:

    • 2-Amino-3-hydroxypyridine: This starting material can be susceptible to oxidation. Ensure it is of high purity and has been stored under an inert atmosphere. Discoloration (e.g., darkening) can be an indicator of degradation.

    • α-Haloketone: These reagents can be lachrymatory and unstable. It's crucial to use freshly opened or purified α-haloketones. In some cases, in situ generation of the α-haloketone can be a superior strategy.[14]

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents like DMF or DMSO are often used, they can also promote side reactions at high temperatures. Consider screening a range of solvents, including alcohols (e.g., ethanol, isopropanol) or even greener options like PEG-400 and water mixtures, which have shown success in related syntheses.[14]

    • Temperature: The classical Tschitschibabin reaction often requires elevated temperatures. However, excessive heat can lead to decomposition of starting materials or products. A systematic temperature screen is recommended. Microwave-assisted synthesis can be a powerful tool to rapidly heat the reaction mixture to a target temperature, often leading to shorter reaction times and improved yields.[1][10][11][13]

    • Base: The choice and stoichiometry of the base are critical. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to neutralize the hydrohalic acid formed during the reaction.[4] Stronger bases might lead to undesired side reactions.

  • Reaction Mechanism Considerations: The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of 2-amino-3-hydroxypyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration.[4]

    Reaction_Mechanism Start 2-Amino-3-hydroxypyridine + α-Haloketone Intermediate1 Pyridinium Salt Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

    Figure 1: Simplified reaction mechanism for Imidazo[1,2-a]pyridine synthesis.

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the potential side products and how can I minimize their formation?

A: The formation of multiple products is often due to competing reaction pathways or subsequent reactions of the desired product.

  • Potential Side Products:

    • Regioisomers: While the endocyclic pyridine nitrogen is generally more nucleophilic, reaction at the exocyclic amino group can occur under certain conditions, leading to isomeric products.

    • Polymerization: At high temperatures, starting materials or reactive intermediates can polymerize, leading to a complex mixture of insoluble materials.

    • Oxidation Products: The hydroxyl group on the pyridine ring makes the system susceptible to oxidation, especially if the reaction is run open to the air at high temperatures.

  • Strategies for Minimizing Side Products:

    • Control of Reaction Temperature: As mentioned, carefully controlling the temperature can prevent polymerization and decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation byproducts.

    • Catalyst Systems: For more complex substrates, exploring transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann couplings might offer greater selectivity, though these often require careful optimization of ligands and reaction conditions.[8][15][16][17][18][19]

Parameter Conventional Heating Microwave Irradiation Transition-Metal Catalysis
Reaction Time Hours to daysMinutes to hoursHours
Temperature High (often >100 °C)Controlled, rapid heatingVaries (can be milder)
Yields VariableOften improvedGood to excellent
Side Products Can be significantOften reducedCan be highly selective
Optimization Temperature, solventPower, time, temperatureCatalyst, ligand, base, solvent

III. Frequently Asked Questions (FAQs)

Q1: Can I use a multi-component reaction (MCR) for the synthesis of this compound?

A1: Yes, MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful tools for the synthesis of substituted imidazo[1,2-a]pyridines.[10][12][20] A GBB reaction involving 2-amino-3-hydroxypyridine, an aldehyde, and an isocyanide could potentially provide a rapid and efficient route to 3-amino-imidazo[1,2-a]pyridin-8-ol derivatives. This approach is highly atom-economical and can generate molecular diversity quickly.[8]

GBB_Reaction cluster_reactants Reactants 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 3-Amino-imidazo[1,2-a]pyridin-8-ol Derivative 3-Amino-imidazo[1,2-a]pyridin-8-ol Derivative 2-Amino-3-hydroxypyridine->3-Amino-imidazo[1,2-a]pyridin-8-ol Derivative GBB Reaction Aldehyde Aldehyde Aldehyde->3-Amino-imidazo[1,2-a]pyridin-8-ol Derivative Isocyanide Isocyanide Isocyanide->3-Amino-imidazo[1,2-a]pyridin-8-ol Derivative

Figure 2: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Q2: What is the role of a copper catalyst in some imidazo[1,2-a]pyridine syntheses?

A2: Copper catalysts are frequently used in various C-N bond-forming reactions.[8][9] In the context of imidazo[1,2-a]pyridine synthesis, copper can play several roles, including:

  • Ullmann-type Couplings: Copper can catalyze the coupling of 2-aminopyridines with aryl halides.[8][19]

  • Oxidative Cyclization: Copper catalysts can facilitate oxidative C-H amination reactions, which can be an alternative route to the imidazo[1,2-a]pyridine core.[8]

  • Activation of Reactants: In some cases, copper can act as a Lewis acid to activate one of the reactants.[8]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, there is a growing interest in developing greener synthetic methodologies. For imidazo[1,2-a]pyridine synthesis, this includes:

  • Use of Greener Solvents: Water, ethanol, or polyethylene glycol (PEG) have been successfully employed as reaction solvents.[1][14]

  • Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a metal catalyst, often under microwave irradiation or solvent-free conditions.[1][21]

  • Multi-component Reactions: As mentioned, MCRs are inherently more atom-economical and can reduce the number of synthetic steps and purification procedures.[12][20]

IV. Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific substrates.

  • To a 10 mL microwave vial, add 2-amino-3-hydroxypyridine (1 mmol), the desired α-haloketone (1.1 mmol), and sodium bicarbonate (1.5 mmol).

  • Add 3 mL of ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Parameter Suggested Starting Condition Range for Optimization
Temperature 120 °C100-150 °C
Time 20 min10-60 min
Solvent EthanolDMF, Water, PEG-400
Base NaHCO₃K₂CO₃, Et₃N

V. References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: --INVALID-LINK--

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: --INVALID-LINK--

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. Available at: --INVALID-LINK--

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: --INVALID-LINK--

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals. Available at: --INVALID-LINK--

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: --INVALID-LINK--

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. Available at: --INVALID-LINK--

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH. Available at: --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: --INVALID-LINK--

  • Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Available at: --INVALID-LINK--

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - Sci-Hub. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--

  • The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. - ResearchGate. Available at: --INVALID-LINK--

  • Ullmann condensation - Wikipedia. Available at: --INVALID-LINK--

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: --INVALID-LINK--

  • (PDF) An efficient synthesis of new imidazo[1,2- : A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. Available at: --INVALID-LINK--

  • Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed. Available at: --INVALID-LINK--

  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed. Available at: --INVALID-LINK--

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed. Available at: --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes to this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Imidazo[1,2-a]pyridine synthesis. What are the general factors I should consider?

A1: Low yields in Imidazo[1,2-a]pyridine synthesis can arise from several factors, irrespective of the specific synthetic route. Key considerations include:

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine, carbonyl compound, and any other reagents. Impurities can interfere with the reaction and generate side products.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Sub-optimal conditions can lead to incomplete reactions or the formation of byproducts. It is crucial to follow established protocols closely and consider optimization if issues persist.

  • Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and starting materials.

  • Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. Carefully control the stoichiometry as specified in the protocol.

Q2: What are the most common methods for synthesizing Imidazo[1,2-a]pyridines?

A2: The most widely employed methods for the synthesis of Imidazo[1,2-a]pyridines include:

  • The Ortoleva-King Reaction

  • The A³-Coupling Reaction

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction

Each method has its advantages and is suited for different substitution patterns on the final product.

Q3: How can I purify my Imidazo[1,2-a]pyridine product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Common solvent systems include mixtures of hexanes and ethyl acetate. Recrystallization from a suitable solvent is also a common technique for obtaining highly pure product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions and issues encountered in the three main synthetic routes for Imidazo[1,2-a]pyridines.

Ortoleva-King Reaction

The Ortoleva-King reaction is a classic method for the synthesis of 2-substituted Imidazo[1,2-a]pyridines from 2-aminopyridines and ketones in the presence of iodine. While effective, it can be prone to side reactions that lower the yield.

Common Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low to moderate yield (40-60%) Formation of unidentified byproducts due to competing reaction pathways. The reaction can proceed through both a ketimine intermediate and an Ortoleva-King type intermediate, leading to a mixture of products.[1]Optimize the ratio of 2-aminopyridine to the ketone. An excess of 2-aminopyridine (e.g., 2.3 equivalents) can favor the desired reaction pathway.[2] Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can lead to degradation.
Reaction does not go to completion Insufficient activation of the ketone.Ensure the use of a sufficient amount of iodine (e.g., 1.2 equivalents) to facilitate the formation of the α-iodoketone intermediate.[2]
Formation of dark-colored impurities Polymerization or degradation of starting materials or intermediates at high temperatures.Conduct the reaction at the lowest effective temperature. Consider a two-step protocol where the initial reaction with iodine is performed, followed by the addition of a base for the cyclization step at a controlled temperature.[2]

Key Reaction Mechanism and a Potential Side Reaction Pathway:

Ortoleva_King cluster_main Desired Pathway cluster_side Potential Side Reaction 2-Aminopyridine 2-Aminopyridine Pyridinium Intermediate Pyridinium Intermediate 2-Aminopyridine->Pyridinium Intermediate + alpha-Iodoketone Ketimine Ketimine 2-Aminopyridine->Ketimine + Ketone (-H2O) Ketone Ketone alpha-Iodoketone alpha-Iodoketone Ketone->alpha-Iodoketone + I2 I2 I2 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Pyridinium Intermediate->Imidazo[1,2-a]pyridine Cyclization (-HI) Other Products Other Products Ketimine->Other Products Further reactions

Ortoleva-King Reaction Pathways

A³-Coupling Reaction

The A³-coupling (Aldehyde-Alkyne-Amine) is a powerful one-pot, three-component reaction to synthesize 3-substituted Imidazo[1,2-a]pyridines. Copper salts are commonly used as catalysts.

Common Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst activity.Use a combination of Cu(II) and a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3][4] Ensure the reaction is carried out under an inert atmosphere if using an air-sensitive copper catalyst.
Formation of homocoupling alkyne byproduct (Glaser coupling) Presence of oxygen when using a Cu(I) catalyst.Rigorously exclude oxygen by using an inert atmosphere (N₂ or Ar). Alternatively, use a Cu(II) precatalyst with a reducing agent.
Reaction stalls before completion Catalyst deactivation or poor solubility of intermediates.The use of a surfactant like sodium dodecyl sulfate (SDS) in aqueous media can improve the solubility of intermediates and enhance the reaction rate.[3][4]
Formation of propargylamine byproduct The intermediate propargylamine fails to undergo the subsequent cyclization.Ensure the reaction temperature is sufficient to promote the final cycloisomerization step.

Experimental Workflow for Troubleshooting A³-Coupling:

A3_Troubleshooting start Low Yield in A³-Coupling check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the reaction under inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use Cu(II)/ascorbate or a fresh Cu(I) source. check_catalyst->solution_catalyst No check_solubility Are intermediates soluble? check_atmosphere->check_solubility Yes solution_atmosphere Degas solvent and use N₂ or Ar. check_atmosphere->solution_atmosphere No solution_solubility Add a surfactant (e.g., SDS) if in aqueous media. check_solubility->solution_solubility No end Improved Yield check_solubility->end Yes solution_catalyst->end solution_atmosphere->end solution_solubility->end

Troubleshooting Flowchart for A³-Coupling

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.

Common Issues and Troubleshooting:

Observed Issue Potential Cause Troubleshooting Steps
Low Yield Decomposition of acid-sensitive isocyanides.[5] Incomplete reaction.Use a mild Lewis or Brønsted acid catalyst (e.g., NH₄Cl, Sc(OTf)₃).[6][7] Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[8]
Reaction fails with certain substrates Steric hindrance or electronic effects of the substrates. For example, the reaction may not work well with some alkyl aldehydes or aryl/benzyl isocyanides.If a particular substrate is problematic, consider an alternative synthetic route or a different catalyst system. A scalable industrial process has been developed using BF₃·MeCN as a Lewis acid and a dehydrating agent.[6][9]
Formation of complex mixture of products Competing side reactions of the isocyanide or the intermediate imine.Ensure the purity of the isocyanide, as impurities can lead to side reactions. The order of addition of reagents might also influence the outcome.

Logical Relationship in the GBB Reaction:

GBB_Reaction 2-Aminoazine 2-Aminoazine Imine Intermediate Imine Intermediate 2-Aminoazine->Imine Intermediate Aldehyde Aldehyde Aldehyde->Imine Intermediate Isocyanide Isocyanide Nitrile Ylide Intermediate Nitrile Ylide Intermediate Isocyanide->Nitrile Ylide Intermediate Imine Intermediate->Nitrile Ylide Intermediate Cycloadduct Cycloadduct Nitrile Ylide Intermediate->Cycloadduct [4+1] Cycloaddition 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->3-Aminoimidazo[1,2-a]pyridine Aromatization

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[1,2-a]pyridin-8-ol by chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of this compound, and how does this affect the choice of chromatographic method?

A1: this compound is a polar molecule due to the presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings. This high polarity dictates the choice of chromatographic conditions. Normal-phase chromatography on silica gel is a common method, but requires a relatively polar mobile phase to elute the compound. The basic nature of the pyridine nitrogen can sometimes lead to tailing on acidic silica gel.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 2-amino-3-hydroxypyridine and a-haloketones, as well as byproducts from side reactions. Depending on the synthetic route, these can be either more or less polar than the desired product.

Q3: Can this compound degrade on silica gel?

A3: Hydroxylated pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to streaking or even degradation.[1] If you observe significant streaking or loss of product, consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina.

Q4: Is it necessary to use a gradient elution for the column chromatography of this compound?

A4: While an isocratic elution can work if the impurities are well-separated from the product, a gradient elution is often more efficient. Starting with a less polar solvent system and gradually increasing the polarity allows for the removal of non-polar impurities first, followed by the elution of the product with good resolution from more polar impurities.

Q5: What visualization techniques can be used for TLC analysis of this compound?

A5: this compound contains a UV-active chromophore, so it should be visible under a UV lamp (typically at 254 nm). For enhanced visualization, staining with potassium permanganate or iodine can be effective.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection

A crucial first step before performing column chromatography is to determine a suitable solvent system using TLC.[2] An ideal solvent system will provide a good separation between your target compound and any impurities, with an Rf value for the desired compound of approximately 0.2-0.4.[3]

Procedure:

  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • On a silica gel TLC plate, spot the crude mixture.

  • Develop the TLC plate in a chamber containing your chosen solvent system.

  • Visualize the plate under a UV lamp and/or with a stain to determine the Rf values of the components.

  • Systematically vary the solvent ratios to optimize the separation.

Column Chromatography Protocol

This protocol is a general guideline and may need to be optimized based on your specific crude mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

  • Collection tubes

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested TLC and Column Chromatography Solvent Systems
Solvent System (v/v)Typical Rf Range for this compoundComments
Dichloromethane (DCM) : Methanol (MeOH)0.2 - 0.5A good starting point. Adjust the ratio (e.g., 98:2 to 90:10) to optimize separation.[5]
Ethyl Acetate (EtOAc) : Hexane0.1 - 0.3Suitable for less polar impurities. A higher proportion of EtOAc will be needed for the product.
DCM : MeOH with 0.5% Triethylamine (TEA)0.2 - 0.5The addition of TEA can reduce tailing for basic compounds on silica gel.[6]
Chloroform : Methanol0.2 - 0.4Another common system for polar compounds.[5]

Note: Rf values are approximate and can vary depending on the specific TLC plates and conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots on TLC/Column Compound is too polar for the solvent system. Compound is interacting strongly with the acidic silica gel. The sample is overloaded.Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[6] Use less sample for TLC or a larger column for column chromatography.
Poor Separation of Product and Impurities The chosen solvent system has insufficient selectivity.Try a different solvent system with different polarity characteristics (e.g., switch from a DCM/MeOH system to an EtOAc/Hexane system). Consider using a finer mesh silica gel for better resolution.
Compound Does Not Elute from the Column The eluent is not polar enough. The compound may be irreversibly adsorbed or degraded on the silica.Gradually increase the polarity of the mobile phase significantly. A flush with a very polar solvent like 10% methanol in DCM may be necessary. Test the stability of your compound on a small amount of silica before running a large column. Consider using a different stationary phase like alumina.
Low Recovery of the Product The compound is partially degrading on the column. The compound is not fully eluting. Some product is lost during solvent evaporation if it is volatile.Use deactivated silica or an alternative stationary phase. Ensure complete elution by flushing the column with a highly polar solvent at the end of the purification. Be cautious during solvent removal; avoid excessive heat.
Cracks in the Silica Bed Improper packing of the column.Ensure the silica is packed as a uniform slurry and not allowed to run dry at any point.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis column_prep Column Packing (Silica Gel) tlc_analysis->column_prep sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_elution No Elution start Problem Encountered increase_polarity Increase Eluent Polarity start->increase_polarity Streaking add_base Add Base (e.g., TEA) to Eluent start->add_base Streaking reduce_load Reduce Sample Load start->reduce_load Streaking change_solvent Change Solvent System start->change_solvent Poor Separation finer_mesh Use Finer Mesh Silica start->finer_mesh Poor Separation drastic_polarity_increase Drastically Increase Polarity start->drastic_polarity_increase No Elution change_stationary_phase Change Stationary Phase (e.g., Alumina) start->change_stationary_phase No Elution

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Synthesis and Purification of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthetic Imidazo[1,2-a]pyridin-8-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of purification data.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yields a complex mixture of products, and the desired this compound is a minor component. What are the likely side products?

A1: The synthesis of this compound, typically via the condensation of 2-amino-3-hydroxypyridine with a phenacyl halide (e.g., 2-bromoacetophenone), can lead to several impurities. Common byproducts include:

  • Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine and the phenacyl halide.

  • Regioisomers: Cyclization can potentially occur at the other nitrogen of the aminopyridine, although this is generally less favored.

  • Schiff Base Intermediate: The intermediate formed between the amine and the ketone may not fully cyclize.

  • O-Alkylation Product: The hydroxyl group on the pyridine ring can react with the phenacyl halide to form an ether byproduct.

  • Dimerization Products: Self-condensation of the starting materials or products can occur under certain conditions.

  • Oxidation Products: The starting 2-aminopyridine derivative can be susceptible to oxidation, leading to highly polar byproducts.[1]

Q2: I am having difficulty purifying the crude product by column chromatography. The compound seems to streak or decompose on the silica gel column.

A2: Imidazo[1,2-a]pyridine derivatives, especially those with polar functional groups like a hydroxyl group, can be sensitive to the acidic nature of standard silica gel.[2] This can lead to poor separation, streaking, or even decomposition of the product on the column.

  • Recommendation: Before committing your entire batch to a column, perform a quick stability test on a TLC plate. Spot the crude mixture and let the plate sit for an hour before developing. If you observe new spots or significant streaking, your compound is likely degrading.

  • Solution 1: Use a different stationary phase. Consider using neutral or basic alumina, or deactivated silica gel (prepared by treating silica gel with a triethylamine solution).

  • Solution 2: Modify your mobile phase. Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your eluent can help to neutralize the acidic sites on the silica gel and improve the chromatography.

Q3: Recrystallization of my crude this compound results in an oil or very poor recovery. What can I do?

A3: "Oiling out" during recrystallization occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solubility is too high. Poor recovery is often due to the selection of a suboptimal solvent.

  • Solution 1: For "oiling out":

    • Use a lower boiling point solvent system.

    • Add a co-solvent (an "anti-solvent") in which your compound is less soluble. This should be done slowly at the elevated temperature until the solution becomes slightly turbid, then clarified by adding a drop of the good solvent.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Use a seed crystal from a previous successful crystallization if available.

  • Solution 2: For poor recovery:

    • Ensure you are not using too much solvent. The goal is to dissolve the compound in the minimum amount of hot solvent.

    • Cool the solution slowly to allow for the formation of larger, purer crystals. A rapid crash-cooling will trap impurities.

    • After initial cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (typically 1-2 °C) is characteristic of a pure compound. Impurities will broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Experimental Protocols

Synthesis of 2-Phenylthis compound

This protocol is a general procedure based on common synthetic routes for imidazo[1,2-a]pyridines.[3]

Materials:

  • 2-Amino-3-hydroxypyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.

  • To this suspension, add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A common starting point for imidazo[1,2-a]pyridines is a mixture of hexane and ethyl acetate.[4][5] The ideal Rf value for the product should be around 0.2-0.4 for good separation.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For less soluble compounds, dry loading (adsorbing the compound onto a small amount of silica gel) is recommended.[2]

  • Elution: Run the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[6][7]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Data Presentation

The following table provides representative data on the purity of this compound after different purification methods. The initial crude purity is assumed to be around 75% based on typical synthetic outcomes.

Purification MethodPurity (%)Yield (%)Notes
Crude Product~75%100%Contains starting materials and side products.
Single Recrystallization90-95%60-80%Effective for removing less soluble impurities.
Column Chromatography>98%70-90%Good for separating closely related impurities.
Recrystallization of Column-Purified Product>99.5%85-95%Provides very high purity material.

Note: Yields are relative to the amount of material subjected to the specific purification step.

Visualizations

Troubleshooting Workflow for Purity Improvement

The following diagram illustrates a logical workflow for troubleshooting and improving the purity of synthetic this compound.

G cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting start Crude this compound tlc Analyze by TLC start->tlc multiple_spots Multiple Spots / Streaking? tlc->multiple_spots single_spot Single Spot multiple_spots->single_spot No column_chromatography Column Chromatography (Silica or Alumina) multiple_spots->column_chromatography Yes recrystallization Recrystallization single_spot->recrystallization column_chromatography->recrystallization For highest purity final_analysis Purity Analysis (NMR, HPLC, MP) column_chromatography->final_analysis recrystallization->final_analysis pure Purity > 98%? final_analysis->pure final_product Pure Product pure->final_product Yes optimize_reaction Optimize Reaction Conditions (Temp, Stoichiometry, Base) pure->optimize_reaction No optimize_reaction->start Re-synthesize change_purification Change Purification Method (e.g., Alumina, different solvents) optimize_reaction->change_purification

Caption: A troubleshooting workflow for the purification of this compound.

References

Troubleshooting low yield in Imidazo[1,2-a]pyridin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridin-8-ol and its derivatives. Low yields can be a significant hurdle in synthetic chemistry, and this guide aims to address common issues encountered during this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize an 8-hydroxy-imidazo[1,2-a]pyridine derivative is resulting in a very low yield. What are the common causes?

A1: Low yields in the synthesis of 8-hydroxy-imidazo[1,2-a]pyridines can stem from several factors, often related to the reactivity of the hydroxyl group and the nature of the starting materials. Key areas to investigate include:

  • Incomplete Reaction: The cyclization reaction may not be proceeding to completion. This could be due to insufficient reaction time, inadequate temperature, or a non-optimal catalyst or solvent.

  • Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions. Its acidic nature might interfere with the desired reaction pathway.[1]

  • Starting Material Quality: The purity of the starting materials, particularly the 2-aminopyridin-8-ol (or its precursor 2-aminopyridin-3-ol), is crucial. Impurities can inhibit the reaction or lead to the formation of byproducts.

  • Purification Losses: The target compound may be lost during workup and purification steps. Hydroxylated imidazopyridines can have different solubility profiles and may be challenging to isolate.

  • Decomposition: The final product or key intermediates might be unstable under the reaction or purification conditions.

Q2: I am observing a complex mixture of products in my reaction. How can I improve the selectivity?

A2: A complex product mixture suggests that side reactions are occurring. To enhance the selectivity towards the desired this compound derivative, consider the following strategies:

  • Protection of the Hydroxyl Group: The acidic proton of the 8-hydroxy group can interfere with the reaction. Protecting this group, for instance, as a silyl ether (e.g., TBDMS) or a benzyl ether, can prevent side reactions and improve the yield of the desired product.[1]

  • Optimization of Reaction Conditions: Systematically varying the reaction parameters can help identify the optimal conditions for the desired transformation. This includes screening different solvents, catalysts, bases, and temperatures.

  • Choice of Reagents: The choice of the cyclization partner (e.g., α-haloketone, bromopyruvic acid) can significantly impact the reaction outcome. Ensure the reagent is of high purity and suitable for the specific substrate.

Q3: What are some alternative synthetic routes to consider if the current method consistently fails?

A3: If you are facing persistent issues with a particular synthetic route, exploring alternative methodologies for constructing the imidazo[1,2-a]pyridine core can be beneficial. Some common and effective methods include:

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3]

  • Iodine-Catalyzed Reactions: Molecular iodine can be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and a third component like dimedone.[4]

  • Copper-Catalyzed Synthesis: Copper salts can catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various partners like nitroolefins or through oxidative coupling reactions.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often accelerate reaction times and improve yields, especially in multicomponent reactions.[2][3]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various imidazo[1,2-a]pyridine derivatives under different catalytic conditions. While not specific to this compound, this data provides a useful comparison of the efficiency of different synthetic approaches.

Catalyst/MethodStarting MaterialsYield (%)Reference
Scandium triflate (Microwave)2-aminopyridine, aldehyde, isocyanide48-86[2]
Molecular Iodine (Ultrasonic)2-aminopyridine, acetophenone, dimedoneup to 91[4]
Catalyst-free (Solvent-free)2-aminopyridine, α-haloketoneGood
Copper(I) bromide2-aminopyridine, nitroolefinup to 90
Protection/Cyclization (for 8-hydroxy deriv.)O-benzylated 2-aminopyridin-3-ol, ethyl bromopyruvate27 (overall)[1]

Experimental Protocols

Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate [1]

This protocol is adapted from the synthesis of a closely related derivative and serves as a valuable starting point for troubleshooting.

Step 1: Synthesis of 2-(Ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide

  • A suspension of 2-aminopyridin-3-ol (0.55 g, 5 mmol) in 1,2-dimethoxyethane (25 mL) is prepared.

  • The suspension is treated with ethyl bromopyruvate (0.975 g, 5 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the product as a white solid.

Step 2: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

  • Procedure A: A suspension of the product from Step 1 in anhydrous ethanol (25 mL) is heated at reflux for 2 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (using a 1:1 mixture of ethyl acetate and hexane as eluent) to give the final product.

  • Procedure B: A suspension of the product from Step 1 in anhydrous 1,2-dimethoxyethane (25 mL) is treated with triethylamine (0.7 mL, 5 mmol) and stirred at room temperature for 2 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography as in Procedure A.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyridin_8_ol 2-Aminopyridin-8-ol intermediate Intermediate Formation (N-alkylation) 2_aminopyridin_8_ol->intermediate alpha_haloketone α-Haloketone alpha_haloketone->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat/Base product This compound cyclization->product

Caption: General reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity OK side_reactions Analyze for Side Reactions (TLC, LC-MS) optimize_conditions->side_reactions No Improvement alternative_route Explore Alternative Synthetic Routes optimize_conditions->alternative_route Still Low Yield end Improved Yield optimize_conditions->end Yield Improved protect_hydroxyl Consider Protecting the Hydroxyl Group side_reactions->protect_hydroxyl Side Products Identified purification Optimize Purification Method side_reactions->purification No Side Products protect_hydroxyl->optimize_conditions Implement Protection alternative_route->end purification->end Recovery Improved

Caption: A logical workflow for troubleshooting low yields in the synthesis.

logical_relationships cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_starting_material Poor Starting Material Quality low_yield->poor_starting_material purification_loss Purification Loss low_yield->purification_loss alternative_routes Alternative Routes low_yield->alternative_routes optimize_conditions Optimize Conditions incomplete_reaction->optimize_conditions protect_group Protecting Group Strategy side_reactions->protect_group purify_sm Purify Starting Materials poor_starting_material->purify_sm optimize_purification Optimize Purification purification_loss->optimize_purification

Caption: Logical relationships between low yield, its causes, and potential solutions.

References

Stability and storage conditions for Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Imidazo[1,2-a]pyridin-8-ol to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during laboratory experiments.

Stability and Storage Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes the recommended storage conditions and known incompatibilities based on the general chemical properties of imidazo[1,2-a]pyridine derivatives. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.

ParameterRecommendation/IncompatibilitySource
Storage Temperature Store in a cool, dry place. Recommended to be kept in a refrigerator or freezer for long-term storage.General knowledge for heterocyclic compounds
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[1]Safety Data Sheets for related compounds
Light Exposure Protect from light to prevent potential photodegradation.General knowledge for organic compounds
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and amines.Safety Data Sheets for related compounds
Moisture Keep container tightly sealed to protect from moisture, as the compound may be hygroscopic.General knowledge for heterocyclic compounds

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Question 1: I observed a change in the color of my solid this compound sample. What could be the cause and how should I proceed?

Answer: A color change in your solid sample is often an indicator of degradation or contamination.

  • Potential Causes:

    • Oxidation: Exposure to air, especially over a prolonged period, can lead to oxidation. Many nitrogen-containing heterocyclic compounds are susceptible to air oxidation.

    • Contamination: The sample may have been contaminated by incompatible substances or impurities.

    • Light Exposure: Photodegradation can occur if the sample was not stored in a light-protected container.

  • Recommended Actions:

    • Assess Purity: It is recommended to re-analyze the purity of the sample using an appropriate analytical method, such as HPLC or LC-MS, to determine the extent of degradation.

    • Review Storage Conditions: Ensure that the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).

    • Use a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, uncompromised sample for your experiments to ensure data accuracy.

Question 2: My experimental results show a lower-than-expected activity for this compound. Could this be related to its stability?

Answer: Yes, a loss of activity is a common consequence of compound degradation.

  • Potential Causes:

    • Degradation in Solution: The compound may be unstable in the solvent used for your assay, or at the experimental pH or temperature.

    • Improper Storage of Stock Solutions: Stock solutions, especially if not stored properly (e.g., at room temperature for extended periods), can degrade over time.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Recommended Actions:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments from a solid sample that has been stored correctly.

    • Solution Stability Study: If you suspect instability in your assay conditions, you can perform a small-scale stability study. Incubate the compound in the assay buffer/solvent for the duration of your experiment and analyze for degradation by HPLC or LC-MS.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solutions into single-use volumes.

Question 3: I need to handle this compound, which is described as potentially air-sensitive. What precautions should I take?

Answer: Handling air-sensitive compounds requires specific techniques to prevent exposure to atmospheric oxygen and moisture.

  • Experimental Protocols:

    • Use of an Inert Atmosphere: Handle the solid compound in a glove box or glove bag filled with an inert gas like argon or nitrogen.

    • Schlenk Line Techniques: For solution-based manipulations, use Schlenk line techniques. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. This can be achieved by methods such as sparging with an inert gas or by the freeze-pump-thaw technique.

    • Syringe Transfers: Transfer solutions of the compound using gas-tight syringes that have been flushed with an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for long-term storage of this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and preferably under an inert atmosphere.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable, dry, and degassed solvent. Once prepared, solutions should be stored at low temperatures. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize contamination and degradation from repeated handling and freeze-thaw cycles.

Q3: What are the signs of degradation I should look for?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, chemical degradation can occur without any visible changes. Therefore, it is good practice to periodically check the purity of your compound and its solutions using analytical techniques like HPLC if you suspect any instability.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Instability start Unexpected Experimental Results (e.g., low activity, color change) check_storage Review Storage Conditions of Solid (Temp, Light, Atmosphere) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Freshness) start->check_solution_prep analyze_purity Analyze Purity of Solid Sample (e.g., HPLC, LC-MS) check_storage->analyze_purity analyze_solution_stability Analyze Stability in Solution (e.g., time-course LC-MS) check_solution_prep->analyze_solution_stability is_degraded Is the solid compound degraded? analyze_purity->is_degraded is_unstable Is the compound unstable in solution? analyze_solution_stability->is_unstable is_degraded->check_solution_prep No use_fresh_sample Use a fresh, properly stored sample is_degraded->use_fresh_sample Yes modify_protocol Modify Experimental Protocol (e.g., fresh solutions, different solvent) is_unstable->modify_protocol Yes end Problem Resolved is_unstable->end No use_fresh_sample->end modify_protocol->end

Caption: Troubleshooting workflow for investigating compound instability.

StabilityFactors Factors Affecting Stability of this compound compound This compound (Stability) temperature Temperature (Heat can accelerate degradation) compound->temperature light Light (Can cause photodegradation) compound->light atmosphere Atmosphere (Oxygen and moisture can cause oxidation/hydrolysis) compound->atmosphere ph pH of Solution (Extremes in pH can catalyze degradation) compound->ph solvent Solvent (Reactivity with the compound) compound->solvent incompatibles Incompatible Materials (e.g., Oxidizing agents, strong acids/bases) compound->incompatibles

Caption: Key factors influencing the stability of this compound.

References

Preventing degradation of Imidazo[1,2-a]pyridin-8-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Imidazo[1,2-a]pyridin-8-ol in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: A color change in your solution is a common indicator of degradation. This compound, being a phenolic compound, is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to light, high pH, and the presence of oxygen or metal ions.[1]

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The degradation of this compound is primarily influenced by:

  • pH: Phenolic compounds are generally less stable at higher (alkaline) pH.[2][3] The formation of a phenoxide ion at alkaline pH can increase the susceptibility to oxidation.

  • Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.

  • Light: Exposure to UV or even visible light can induce photodegradation.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Metal Ions: Trace metal ions in the solvent can catalyze oxidation reactions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at a low temperature (e.g., 2-8 °C or frozen at -20 °C or -80 °C).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For long-term storage, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.[7][8]

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, adding a small amount of a suitable antioxidant can help prevent oxidative degradation. Common antioxidants used in laboratory settings include:

  • Butylated hydroxytoluene (BHT)

  • Ascorbic acid (Vitamin C)[9]

  • Glutathione

The choice of antioxidant will depend on the specific experimental conditions and downstream applications. It is crucial to ensure the antioxidant does not interfere with your experiment.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Despite Following Basic Storage Recommendations
Possible Cause Troubleshooting Step
High pH of the solution The phenolic hydroxyl group is more susceptible to oxidation at higher pH.[2][3] Measure the pH of your solution. If it is neutral or alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental design.
Oxygen in the solvent Solvents can contain dissolved oxygen. Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.
Contamination with metal ions Trace metal ions can catalyze oxidation. Use high-purity solvents and consider rinsing glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with high-purity water before use.
Photodegradation Standard laboratory lighting can be sufficient to cause degradation over time.[4] Ensure complete protection from light at all times, not just during storage.
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation during the experiment Long experiment durations at room temperature can lead to degradation. Prepare fresh solutions before each experiment. If the experiment is lengthy, try to minimize exposure to light and air (e.g., by covering the experimental setup).
Variability in solution preparation Inconsistent solution preparation can lead to varying levels of initial degradation. Standardize your solution preparation protocol, including the source and purity of the solvent, and the time taken for preparation.
Interaction with other components Other components in your experimental system may be promoting degradation. Evaluate the stability of this compound in the presence of each component individually to identify any incompatibilities.

Experimental Protocols

Protocol: General Assessment of this compound Stability in Solution

This protocol provides a framework to evaluate the stability of this compound under your specific experimental conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, ethanol, aqueous buffer)
  • Amber vials
  • Inert gas (Nitrogen or Argon)
  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent.
  • Divide the stock solution into several amber vials to create aliquots for different conditions.
  • Baseline (T=0): Immediately analyze one aliquot to determine the initial concentration.
  • Condition 1 (Control): Store one aliquot at -20°C or -80°C, protected from light.
  • Condition 2 (Effect of Temperature): Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C), protected from light.
  • Condition 3 (Effect of Light): Store one aliquot at room temperature exposed to ambient light and another in the dark.
  • Condition 4 (Effect of Oxygen): Prepare one aliquot with degassed solvent and store under an inert atmosphere. Compare this to an aliquot prepared with non-degassed solvent and stored under normal atmosphere.
  • Time Points: Analyze the aliquots at various time points (e.g., 1, 3, 7, 14, and 30 days).
  • Analysis: Quantify the remaining concentration of this compound using a suitable analytical method.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.
  • Calculate the degradation rate for each condition.

This data will help you determine the optimal storage and handling conditions for your specific application.

Visual Guides

Logical Workflow for Troubleshooting Degradation

G Troubleshooting this compound Degradation A Degradation Observed (e.g., color change, loss of activity) B Check Storage Conditions A->B C Check Solution pH A->C D Check for Oxygen Exposure A->D E Check for Light Exposure A->E F Store at low temp (e.g., 4°C, -20°C) B->F G Buffer to slightly acidic pH C->G H Use degassed solvents & inert atmosphere D->H I Use amber vials & work in low light E->I J Problem Resolved F->J G->J H->J I->J

Caption: A flowchart for troubleshooting common causes of degradation.

Signaling Pathway of Potential Degradation

G Potential Degradation Pathways cluster_0 Initiating Factors cluster_1 Degradation Processes cluster_2 Compound States Light Light (UV/Visible) Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen (O2) Oxidation Oxidation Oxygen->Oxidation High_pH High pH Phenoxide Phenoxide Anion High_pH->Phenoxide deprotonation Metal_Ions Metal Ions (e.g., Fe³⁺, Cu²⁺) Metal_Ions->Oxidation catalysis Radical Radical Intermediates Oxidation->Radical Photodegradation->Radical Compound This compound Compound->Photodegradation Compound->Phenoxide Phenoxide->Oxidation Degraded Degradation Products (e.g., Quinones) Radical->Degraded

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Imidazo[1,2-a]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-a]pyridine compound shows poor aqueous solubility. What are the initial steps I should take to address this?

A1: Addressing poor aqueous solubility in Imidazo[1,2-a]pyridine compounds typically begins with a thorough characterization of the compound's physicochemical properties. The initial steps should involve:

  • Purity Assessment: Ensure the compound is of high purity, as impurities can significantly impact solubility measurements.

  • Solid-State Characterization: Analyze the solid form of your compound using techniques like X-ray powder diffraction (XRPD) to identify its crystalline or amorphous nature. Polymorphism can lead to different solubility profiles.

  • Equilibrium Solubility Determination: Measure the equilibrium solubility using a standardized method like the shake-flask method at a controlled temperature (e.g., 37 ± 1 °C) to get a baseline value.[1][2]

  • pH-Solubility Profile: Determine the solubility of your compound across a range of pH values, as Imidazo[1,2-a]pyridines are often ionizable. This will help identify the pH at which solubility is maximized.

Q2: What are the most common strategies for improving the solubility of Imidazo[1,2-a]pyridine derivatives?

A2: Several strategies can be employed to enhance the solubility of these compounds. The choice of method depends on the specific chemical structure and the desired application. Common approaches include:

  • Chemical Modification: Introducing polar functional groups or disrupting molecular planarity and symmetry can significantly improve solubility.[3]

  • Salt Formation: For ionizable Imidazo[1,2-a]pyridine compounds, forming a salt can drastically increase aqueous solubility.[4][5]

  • Co-crystallization: Forming a co-crystal with a water-soluble co-former is an effective way to enhance the solubility and dissolution rate without altering the chemical structure of the active pharmaceutical ingredient (API).[5][6][7][8][9]

  • Formulation Techniques:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[10][11]

    • Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within a cyclodextrin can enhance its aqueous solubility.[5][12][13]

    • Micronization and Nanonization: Reducing the particle size of the compound increases the surface area available for dissolution.[5]

Q3: How does chemical modification impact the solubility of Imidazo[1,2-a]pyridine compounds?

A3: Chemical modification is a powerful tool to improve solubility. Key strategies include:

  • Introduction of Polar Groups: Adding polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties can increase the compound's affinity for water.

  • Disruption of Molecular Planarity: The fused bicyclic ring system of Imidazo[1,2-a]pyridines can lead to high lipophilicity and poor aqueous solubility.[14][15] Introducing substituents that disrupt the planarity of the molecule can reduce crystal lattice energy and improve solubility.[3]

  • Reduction of Lipophilicity: Structure-activity relationship (SAR) studies often focus on modifications that lower the calculated log P (cLogP) value, which is a measure of lipophilicity. More polar compounds with lower cLogP values are generally more soluble.[16][17]

Troubleshooting Guides

Problem: My compound is still poorly soluble after initial attempts at pH adjustment.

Solution Workflow:

G start Initial Observation: Poor solubility despite pH adjustment chem_mod Chemical Modification - Introduce polar groups - Disrupt planarity start->chem_mod salt Salt Formation (if ionizable) start->salt cocrystal Co-crystallization start->cocrystal formulation Formulation Strategies - Solid Dispersion - Cyclodextrin Complexation - Nanonization start->formulation eval Evaluate Solubility and Stability chem_mod->eval salt->eval cocrystal->eval formulation->eval

Caption: Troubleshooting workflow for persistent poor solubility.

Detailed Steps:

  • Consider Chemical Modification: If synthetically feasible, consider synthesizing analogues with increased polarity or disrupted planarity. For instance, replacing a lipophilic substituent with a more hydrophilic one can be effective.[18]

  • Explore Salt Formation: If your compound has a suitable ionizable group (e.g., a basic nitrogen), attempt to form a salt with a pharmaceutically acceptable counter-ion. This can lead to a significant increase in solubility.[4]

  • Investigate Co-crystals: Co-crystallization with a highly soluble co-former can enhance the dissolution rate and apparent solubility.[7][8] Screen a variety of co-formers to find an optimal pairing.

  • Employ Formulation Techniques: If chemical modification is not an option, formulation strategies are a viable alternative. Solid dispersions with polymers like PVP or PEGs, or complexation with cyclodextrins, are commonly used to improve the solubility of poorly water-soluble drugs.[5][10]

Problem: I have successfully improved the solubility, but now my compound is unstable in solution.

Solution Workflow:

G start Observation: Improved solubility but poor solution stability buffer Optimize Buffer System - Adjust pH - Use appropriate buffer species start->buffer excipients Add Stabilizing Excipients - Antioxidants - Chelating agents start->excipients solid_state Re-evaluate Solid Form - Amorphous vs. Crystalline - Different salt/co-crystal start->solid_state storage Optimize Storage Conditions - Temperature - Light exposure - Headspace atmosphere start->storage eval Monitor Stability Over Time buffer->eval excipients->eval solid_state->eval storage->eval

Caption: Workflow for addressing solution instability.

Detailed Steps:

  • Optimize the Formulation Buffer: The pH and composition of the buffer can significantly impact the stability of your compound. Conduct forced degradation studies at different pH values to identify the pH of maximum stability.

  • Incorporate Stabilizing Excipients: Depending on the degradation pathway (e.g., oxidation, hydrolysis), the addition of stabilizers like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can be beneficial.

  • Re-evaluate the Solid Form: An amorphous form or a specific salt/co-crystal might be more prone to degradation in solution. Characterize the solid form that precipitates from the unstable solution to understand if a conversion is occurring. It may be necessary to select a different solid form with a better balance of solubility and stability.

  • Control Storage Conditions: Protect the solution from light and store it at an appropriate temperature to minimize degradation. For oxygen-sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen can improve stability.

Data Presentation

Table 1: Solubility Enhancement of Imidazo[1,2-a]pyridine Derivatives through Chemical Modification

Compound IDModificationcLogPThermodynamic Solubility (µM)Fold ImprovementReference
Hit BPhenylthioether at C8-< 0.1-[18]
2h 4-pyridyl at C8-1.8>18[18]
3d Trifluoromethyl on phenyl-0.1-[18]
2f Trifluoromethoxy on phenyl-1.414[18]

Table 2: Impact of Formulation Strategies on Solubility

StrategyExample Carrier/Co-formerTypical Solubility EnhancementKey Considerations
Solid Dispersion PVP, PEG, HPMC10 to 100-foldPhysical stability of the amorphous form
Co-crystallization Benzoic acid, Phenol2 to 1000-foldSelection of an appropriate co-former
Cyclodextrin Complexation β-Cyclodextrin, HP-β-CD5 to 200-foldStoichiometry of the complex

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines.[1][2][19]

Objective: To determine the equilibrium solubility of an Imidazo[1,2-a]pyridine compound in a specific medium.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • Solvent medium (e.g., phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature (e.g., 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent medium. The presence of undissolved solid should be visible.

  • Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 37 °C).

  • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with the solvent medium to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Perform the experiment in at least triplicate.

Protocol 2: Preparation of a Co-crystal by Liquid-Assisted Grinding

This is a common screening method for co-crystal formation.[20]

Objective: To screen for co-crystal formation between an Imidazo[1,2-a]pyridine API and a co-former.

Materials:

  • Imidazo[1,2-a]pyridine API

  • Co-former (e.g., a pharmaceutically acceptable carboxylic acid or phenol)

  • Mortar and pestle (agate or ceramic)

  • Grinding solvent (e.g., acetonitrile, ethanol)

  • Spatula

  • X-ray powder diffractometer (XRPD)

Procedure:

  • Weigh stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio).

  • Transfer the powders to the mortar.

  • Add a few drops of the grinding solvent to the powder mixture. The mixture should be a paste, not a slurry.

  • Grind the mixture with the pestle for a specified time (e.g., 15-30 minutes).

  • Scrape the resulting solid from the mortar and allow it to air dry.

  • Analyze the solid by XRPD to identify any new crystalline phases, which would indicate co-crystal formation. Compare the diffractogram to those of the starting materials.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This is a common laboratory-scale method for preparing solid dispersions.[10]

Objective: To prepare a solid dispersion of an Imidazo[1,2-a]pyridine compound with a hydrophilic polymer.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Common solvent (a solvent that dissolves both the compound and the polymer, e.g., methanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the Imidazo[1,2-a]pyridine compound and the polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue evaporation until a solid film or powder is formed on the wall of the flask.

  • Scrape the solid material from the flask.

  • Dry the material further in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be characterized by techniques such as DSC and XRPD to confirm its amorphous nature and then subjected to dissolution testing.

References

Technical Support Center: Overcoming Experimental Artifacts with Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Imidazo[1,2-a]pyridin-8-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential experimental artifacts. While specific data for the 8-hydroxy isomer is limited, the guidance provided here is based on the well-characterized behavior of the broader imidazo[1,2-a]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay is showing unexpected results after adding this compound. What could be the cause?

A: Imidazo[1,2-a]pyridine derivatives are known to be fluorescent.[1][2] Your compound may be causing interference in one of several ways:

  • Direct Fluorescence: The intrinsic fluorescence of this compound might be overlapping with the excitation or emission spectra of your assay's fluorophores.

  • Fluorescence Quenching: The compound could be quenching the fluorescence of your probes through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[3][4]

  • Inner Filter Effect: At higher concentrations, the compound might absorb the excitation light intended for your fluorophore or the emitted light from it.[4]

Q2: I'm observing a cellular phenotype (e.g., apoptosis, reduced proliferation) that doesn't align with the expected mechanism of action. Could this be an off-target effect?

A: Yes, this is a strong possibility. The imidazo[1,2-a]pyridine scaffold is present in many biologically active molecules, including numerous kinase inhibitors that target pathways like PI3K/Akt/mTOR.[5][6][7] Off-target effects are a common source of misleading experimental data.[8][9][10] It is crucial to validate that the observed phenotype is a direct result of on-target activity.

Q3: My compound has poor solubility in aqueous buffers. How can this affect my experiments?

A: Poor solubility is a frequent issue with heterocyclic compounds and can lead to several artifacts:[11][12][13]

  • Underestimated Potency: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to an inaccurate assessment of its potency (e.g., a higher IC50 value).

  • Compound Precipitation: The compound may precipitate out of solution during the experiment, especially after dilution from a DMSO stock, leading to high variability in your results.

  • Formation of Aggregates: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.[14]

Q4: Can this compound exist in different forms in solution?

A: Yes, compounds with a hydroxyl group on a pyridine-like ring, such as this compound, can potentially exhibit tautomerism.[15][16] This means it could exist in equilibrium between the enol (-ol) and keto (=O) forms. The specific tautomer present can be influenced by the solvent and pH, which in turn could affect its biological activity and physical properties.

Troubleshooting Guides

Issue 1: Potential Fluorescence Interference

If you suspect your this compound is interfering with a fluorescence-based assay, follow this troubleshooting workflow.

cluster_0 Troubleshooting Fluorescence Interference A Suspicion of Fluorescence Interference B Run Compound-Only Control (No assay fluorophores) A->B C Is significant fluorescence detected? B->C D Yes: Intrinsic Fluorescence C->D Yes E No C->E No K Solution: Measure Compound's Abs/Em Spectra and choose non-overlapping assay fluorophores D->K F Run Full Assay with and without Compound E->F G Is fluorescence signal reduced? F->G H Yes: Potential Quenching or Inner Filter Effect G->H Yes I No: Interference is unlikely G->I No L Solution: Perform a Quenching Assay and check for inner filter effects H->L J Solution: Use an Orthogonal Assay (e.g., luminescence, absorbance) K->J L->J

Caption: Workflow for diagnosing fluorescence artifacts.

To illustrate the potential for spectral overlap, the following table summarizes the fluorescence properties of several imidazo[1,2-a]pyridine derivatives. Note that the exact excitation and emission maxima for this compound may differ.

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Imidazo[1,2-a]pyridine (parent)Ethanol-370.50.57[17]
2-Phenylimidazo[1,2-a]pyridineEthanol-3740.78[17]
3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridineMethanol-378-[1]
Derivative 12b (substituted)Acetonitrile~350~450-[18]
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the compound to the final assay concentration in the assay buffer.

  • Measure the absorbance spectrum of the diluted compound using a spectrophotometer from 250 nm to 700 nm to identify absorbance maxima.

  • Measure the fluorescence emission spectrum using a spectrofluorometer. Excite the compound at its absorbance maximum and at the excitation wavelength of your assay's fluorophore. Scan the emission from the excitation wavelength +10 nm to 700 nm.

  • Compare the spectra: Overlay the absorbance and emission spectra of this compound with the excitation and emission spectra of your assay's fluorophore to identify any potential overlap.

Issue 2: Suspected Off-Target Effects

If your experimental results suggest that this compound is acting on unintended targets, use the following strategies to validate on-target effects.

cluster_0 On-Target vs. Off-Target Effects A This compound B Intended Target (e.g., Kinase A) A->B On-Target Binding C Off-Target (e.g., Kinase B) A->C Off-Target Binding D Off-Target (e.g., Receptor C) A->D Off-Target Binding E Expected Phenotype B->E F Unexpected Phenotype 1 C->F G Unexpected Phenotype 2 D->G

Caption: Conceptual diagram of on-target vs. off-target effects.

  • Use a Structurally Unrelated Inhibitor:

    • Identify another compound with a different chemical scaffold that is known to act on your intended target.

    • Treat your cells with this second inhibitor.

    • If you observe the same phenotype as with this compound, it is more likely to be a true on-target effect.[8]

  • Perform a Rescue Experiment:

    • If your target is an enzyme, create a mutant version of the target that is resistant to this compound.

    • Express this resistant mutant in your cells.

    • If the phenotype induced by the compound is reversed or diminished in the cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[9]

  • Target Knockdown/Knockout:

    • Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target protein.

    • If the phenotype in the knockdown/knockout cells mimics the effect of the compound treatment, it supports an on-target effect.

Since many imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway, off-target effects on this pathway are plausible.[5][6][7] Understanding this pathway can help in designing experiments to probe for such off-target activity (e.g., by measuring the phosphorylation status of Akt or S6 kinase).

cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Issue 3: Compound Solubility and Stability

Poor solubility can compromise your entire experiment. Use the following protocol to assess and mitigate this issue.

  • Visual Solubility Assessment:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Serially dilute the compound into your aqueous assay buffer.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, particles) immediately after dilution and after the incubation time of your assay.

  • Nephelometry or Light Scattering:

    • For a more quantitative assessment, use a nephelometer or a plate reader capable of measuring light scatter to detect sub-visible precipitation.

  • Improving Solubility:

    • Reduce the final DMSO concentration: While keeping the compound concentration constant, try reducing the final percentage of DMSO in your assay. However, be aware that this might decrease the solubility of highly lipophilic compounds.

    • Use of Pluronic F-127: For cell-based assays, consider pre-mixing your compound with a solution of Pluronic F-127 to improve its solubility and bioavailability.

    • Sonication: Briefly sonicate your stock solution or diluted samples to help dissolve any small precipitates, but be cautious as this can also promote aggregation in some cases.[11]

By systematically addressing these potential artifacts, researchers can ensure the reliability and accuracy of their experimental data when working with this compound and other novel compounds.

References

Technical Support Center: Interpreting Unexpected Results in Imidazo[1,2-a]pyridin-8-ol Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during assays involving Imidazo[1,2-a]pyridin-8-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is significantly lower than expected in my kinase assay. What are the possible causes?

A1: Low fluorescence signal in a kinase assay using an this compound-based probe can stem from several factors. A primary reason could be the inhibition of the kinase itself, which is the intended purpose of many such assays. However, other factors could be at play:

  • Incorrect Filter Sets: Ensure the excitation and emission filters on your plate reader are appropriate for the specific this compound derivative you are using.

  • Low ATP Concentration: Insufficient ATP will limit the kinase activity, leading to a weaker signal.

  • Enzyme Inactivity: The kinase may have lost activity due to improper storage or handling.

  • Probe Degradation: The fluorescent probe may have degraded. It's advisable to prepare fresh solutions.

  • Quenching: Components in your assay buffer or the test compound itself could be quenching the fluorescence.

Q2: I am observing high background fluorescence in my cell-based imaging experiment. How can I reduce it?

A2: High background fluorescence can mask the specific signal from your this compound probe. Here are some common causes and solutions:

  • Autofluorescence: Cells and media components can exhibit natural fluorescence. To mitigate this, use a phenol red-free medium and include an unstained control to determine the baseline autofluorescence.

  • Probe Concentration Too High: An excess of the fluorescent probe can lead to non-specific binding and high background. Titrate the probe concentration to find the optimal balance between signal and background.

  • Insufficient Washing: Inadequate washing after probe incubation can leave unbound probe in the well. Optimize your washing steps to ensure complete removal of unbound probe.

  • Compound Autofluorescence: The therapeutic compound you are testing might be fluorescent itself. Run a control with the compound alone to assess its contribution to the background signal.

Q3: The fluorescence of my this compound probe is shifting to a different wavelength. What does this indicate?

A3: A shift in the emission wavelength, also known as a spectral shift, can be indicative of several phenomena:

  • Environmental Sensitivity: The fluorescence of many Imidazo[1,2-a]pyridine derivatives is sensitive to the polarity of the local environment. A shift could indicate the probe is moving into a more or less polar environment, for example, by binding to a protein.

  • pH Changes: The fluorescence of this compound can be pH-dependent. A change in the pH of your assay buffer can cause a spectral shift. It is crucial to use a well-buffered system.

  • Excimer/Exciplex Formation: At high concentrations, some fluorophores can form excited-state dimers (excimers) or complexes with other molecules (exciplexes), which have different emission spectra.

Q4: My results are not reproducible between experiments. What are the likely sources of variability?

A4: Lack of reproducibility is a common issue in fluorescence assays. Consider the following potential sources of error:

  • Pipetting Inaccuracies: Small variations in the volumes of reagents, especially the enzyme or probe, can lead to significant differences in signal.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure consistent incubation temperatures.

  • Plate Reader Settings: Inconsistent gain settings or read times on the fluorescence plate reader can introduce variability.

  • Reagent Instability: Ensure all reagents, particularly the kinase and ATP, are properly stored and have not undergone freeze-thaw cycles that could reduce their activity.

Troubleshooting Guides

Issue 1: Unexpected "Turn-On" or "Turn-Off" Fluorescence in Metal Ion Sensing Assays

Some Imidazo[1,2-a]pyridine derivatives are designed as "turn-on" or "turn-off" fluorescent sensors for specific metal ions.[1] Unexpected behavior in these assays can be Troubleshot using the following guide.

Observation Possible Cause Suggested Action
No fluorescence change upon adding the target ion. 1. Incorrect metal ion solution. 2. Probe is not selective for the tested ion. 3. pH of the solution is outside the optimal range for binding.1. Verify the identity and concentration of your metal ion standard. 2. Confirm the selectivity of your probe from the literature. 3. Check and adjust the pH of your assay buffer to the recommended range.
Fluorescence changes with non-target ions. 1. The probe has cross-reactivity with other ions. 2. Contamination of your buffer or water with interfering ions.1. Review the literature for known interferences.[1] 2. Use high-purity water and reagents.
Fluorescence is "on" even without the target ion. 1. The probe has degraded or is impure. 2. The buffer is contaminated with the target metal ion.1. Check the purity of your probe (e.g., by NMR or mass spectrometry). 2. Run a buffer-only control to check for contamination.
Issue 2: Inconsistent IC50 Values in Kinase Inhibition Assays

Imidazo[1,2-a]pyridine derivatives are often evaluated as kinase inhibitors.[2] Variability in the half-maximal inhibitory concentration (IC50) can be a significant issue.

Observation Possible Cause Suggested Action
IC50 values vary significantly between plates. 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Temperature gradients across the incubator.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with a blank solution. 3. Ensure your incubator is properly calibrated and provides uniform temperature.
Steep or shallow dose-response curve. 1. Incorrect serial dilutions of the inhibitor. 2. Assay window is too small (low signal-to-background).1. Carefully prepare and verify your dilution series. 2. Optimize the assay to increase the signal-to-background ratio (e.g., by increasing enzyme or substrate concentration).
No inhibition observed. 1. The compound is not an inhibitor of the target kinase. 2. The compound has precipitated out of solution. 3. The enzyme concentration is too high.1. Confirm the activity of your compound with a positive control inhibitor. 2. Check the solubility of your compound in the assay buffer. 3. Titrate the enzyme concentration to find the optimal level for inhibition studies.

Experimental Protocols

Protocol 1: General Fluorescence-Based Kinase Assay

This protocol outlines a general procedure for a fluorescence-based kinase assay to screen for inhibitors.

Materials:

  • Kinase of interest

  • Fluorescent peptide substrate

  • This compound test compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Stop solution (e.g., EDTA)

  • 384-well, low-volume, black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in the kinase assay buffer.

  • Assay Plate Setup:

    • Negative Control (0% inhibition): Add 5 µL of assay buffer with DMSO (vehicle).

    • Positive Control (100% inhibition): Add 5 µL of a known inhibitor for the kinase.

    • Test Compound: Add 5 µL of the serially diluted test compound.

  • Enzyme Addition: Add 5 µL of the kinase diluted in assay buffer to all wells except the "no enzyme" control wells.

  • Initiate Reaction: Add 10 µL of a pre-mixed solution of the fluorescent peptide substrate and ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction: Add 5 µL of the stop solution to all wells.

  • Read Plate: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.

Protocol 2: Cellular Imaging with an this compound-based Probe

This protocol provides a general workflow for imaging intracellular targets using a fluorescent this compound probe.

Materials:

  • Cells of interest

  • Cell culture medium (phenol red-free recommended)

  • This compound fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - optional

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the this compound probe in serum-free medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Washing: Remove the probe solution and wash the cells 2-3 times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh phenol red-free medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the probe.

  • (Optional) Fixation: If required, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Data Presentation

Table 1: Example Data for a Kinase Inhibition Assay

Compound Concentration (µM)Fluorescence Intensity (RFU)% Inhibition
0 (No Inhibitor)150000
0.01145003.3
0.11200020.0
1750050.0
10200086.7
100150090.0
Positive Control100093.3

Table 2: Example Fluorescence Properties of an Imidazo[1,2-a]pyridine Derivative

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Dichloromethane3504200.65
Acetonitrile3554350.50
Ethanol3604500.35
Water3654700.10

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of This compound C Dispense Reagents into Microplate A->C B Prepare Kinase and Substrate/ATP Solutions B->C D Incubate at Optimal Temperature C->D E Stop Reaction D->E F Read Fluorescence E->F G Data Analysis (e.g., IC50 Calculation) F->G

Caption: General experimental workflow for a fluorescence-based kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an this compound derivative.

References

Technical Support Center: Optimizing the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of several marketed drugs like zolpidem and alpidem.[1][2][3][4] However, optimizing its physicochemical and pharmacokinetic properties can present several challenges. This guide addresses common issues encountered during the synthesis, functionalization, and biological evaluation of imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility. What strategies can I employ to improve it?

A1: Poor aqueous solubility is a common challenge with fused heterocyclic systems like imidazo[1,2-a]pyridine, which can hinder biological testing and formulation.[5] Consider the following strategies:

  • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can enhance aqueous solubility. For example, SAR studies on anti-mycobacterial imidazo[1,2-a]pyridine-3-carboxamides indicated that some polar compounds retained good activity.[6]

  • Utilize Salt Formation: If your compound has a basic nitrogen atom, salt formation with a pharmaceutically acceptable acid can significantly improve solubility.

  • Employ Prodrug Strategies: Masking lipophilic moieties with cleavable, polar promoieties can enhance solubility and absorption.

  • Scaffold Hopping: In some cases, exploring bioisosteric replacements for the imidazo[1,2-a]pyridine core might be necessary to fundamentally alter the physicochemical properties while retaining biological activity.

Q2: I am observing rapid metabolism of my lead compound in vitro. How can I improve its metabolic stability?

A2: Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO), can lead to poor in vivo efficacy.[7] Here are some approaches to enhance metabolic stability:

  • Block Metabolic Hotspots: Identify the primary sites of metabolism (metabolic hotspots) through metabolite identification studies. Introducing blocking groups, such as fluorine or a methyl group, at these positions can hinder enzymatic degradation. For instance, systematic structural modifications have been used to reduce metabolism mediated by aldehyde oxidase.[7][8]

  • Introduce Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.

  • Modify Lipophilicity: Reducing the lipophilicity of your compound can sometimes decrease its affinity for metabolic enzymes.

  • Structural Optimization: A systematic structural optimization was performed on a series of STAT3 inhibitors with an imidazo[1,2-a]pyridine scaffold to improve their metabolic stability, leading to a bioactive inhibitor.[9]

Q3: My synthesis of a C3-functionalized imidazo[1,2-a]pyridine is giving low yields. What are some common pitfalls and alternative methods?

A3: The C3 position of the imidazo[1,2-a]pyridine ring is a common site for functionalization.[10][11] Low yields can result from various factors, including steric hindrance, inappropriate reaction conditions, or side reactions.

  • Troubleshooting Low Yields:

    • Reagent Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound.

    • Solvent and Temperature: Optimize the solvent and reaction temperature. Some reactions may require microwave irradiation to proceed efficiently.

    • Catalyst Choice: For cross-coupling reactions, screen different catalysts and ligands.

  • Alternative Synthetic Routes:

    • One-Pot Reactions: Consider one-pot, multi-component reactions which can be more efficient. For example, a one-pot synthesis of imidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and terminal alkynes has been reported.[12]

    • C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatization, avoiding the need for pre-functionalized starting materials.[13][14] Visible light-induced C-H functionalization is a modern approach for this.[13]

Troubleshooting Guides

Guide 1: Poor Cell Permeability in Biological Assays
Symptom Possible Cause Suggested Solution
Low activity in cell-based assays despite high potency in enzymatic assays.Poor membrane permeability due to high polarity or excessive molecular weight.1. Reduce Polarity: Mask polar groups with lipophilic promoieties (prodrug approach). 2. Optimize Lipophilicity: Aim for a clogP in the range of 1-3 for optimal permeability. 3. Reduce Molecular Weight: If possible, simplify the structure by removing non-essential moieties.
High efflux ratio in Caco-2 permeability assays.The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).1. Introduce Polar Groups: Carefully placed polar groups can disrupt recognition by efflux transporters. 2. Incorporate Fluorine: Strategic incorporation of fluorine atoms has been shown to reduce P-gp mediated efflux.[15] 3. Co-administration with Efflux Inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor can confirm efflux as the issue.
Guide 2: Off-Target Toxicity Observed in Preliminary Screens
Symptom Possible Cause Suggested Solution
Cytotoxicity observed in unrelated cell lines.The compound may be inhibiting essential cellular processes or interacting with unintended targets.1. Selectivity Profiling: Screen the compound against a panel of kinases or other relevant off-targets to identify potential liabilities. 2. Structure-Toxicity Relationship Studies: Synthesize and test analogs to understand which structural features are responsible for the toxicity. For example, some imidazo[1,2-a]pyridine derivatives have shown significant cytotoxicity against certain cell lines.[5] 3. Refine the Pharmacophore: Modify the scaffold to enhance selectivity for the desired target.
hERG channel inhibition.Many nitrogen-containing heterocycles have the potential to block the hERG potassium channel, leading to cardiotoxicity.1. Reduce Basicity: Decrease the pKa of the most basic nitrogen atom. 2. Introduce Polar Groups: Add polar groups near the basic center to reduce hERG affinity. 3. Remove Lipophilic Moieties: Reduce overall lipophilicity.

Quantitative Data Summary

Table 1: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-tubercular Agents [6][16]

CompoundR GroupMIC (μM) vs. Mtb H37RvcLogP
5 -0.2-
7 Polar group0.91.8
8 Polar group0.42.0
15 7-chloro0.02-
18 7-methyl0.004-

Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors [17]

CompoundSubstitution at C6c-Met Kinase IC50 (nM)EBC-1 Cell IC50 (nM)
16b Pyridinyl with cyano-188.5
16d Benzonitrile-106.7
16f Benzonitrile-145.0
22e -3.945.0

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyridines [18]

  • A mixture of the appropriate 2-aminopyridine (1 mmol), α-bromoacetophenone (1 mmol), and anhydrous sodium bicarbonate (2 mmol) in anhydrous ethanol (10 mL) is prepared.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylimidazo[1,2-a]pyridine.

Protocol 2: In Vitro c-Met Kinase Assay [17]

  • The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The reaction is carried out in a 384-well plate in a final volume of 20 µL.

  • The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • The test compound, diluted in DMSO, is pre-incubated with the c-Met enzyme for 15 minutes at room temperature.

  • The reaction is initiated by the addition of ATP and the substrate (e.g., poly(Glu, Tyr) 4:1).

  • The reaction is allowed to proceed for 1 hour at room temperature.

  • The reaction is stopped by the addition of an EDTA solution containing an anti-phosphotyrosine antibody labeled with a fluorescent probe.

  • After a 30-minute incubation, the TR-FRET signal is read on a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 Starting Materials (2-aminopyridine, α-bromoacetophenone) s2 Reaction (Reflux in Ethanol) s1->s2 s3 Workup & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 e1 In Vitro Kinase Assay s4->e1 Pure Compound e2 Cell-Based Proliferation Assay e1->e2 e3 Metabolic Stability Assay e2->e3 e4 In Vivo Efficacy Studies e3->e4

Caption: A generalized experimental workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

sar_logic cluster_properties Desired Properties cluster_modifications Structural Modifications start Initial Hit Compound (Imidazo[1,2-a]pyridine core) m1 Introduce Polar Groups start->m1 m2 Block Metabolic Hotspots start->m2 m3 Optimize Lipophilicity start->m3 m4 Vary Substituents at C3, C6, C7 start->m4 p1 Improved Solubility p2 Enhanced Metabolic Stability p3 Increased Potency m1->p1 m2->p2 m3->p1 m3->p2 m4->p3

Caption: Logical relationships in the structure-activity relationship (SAR) optimization of imidazo[1,2-a]pyridine derivatives.

pi3k_pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.

References

Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Imidazo[1,2-a]pyridin-8-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The primary and most direct precursor for the synthesis of this compound and its derivatives is 2-amino-3-hydroxypyridine. This starting material contains the necessary pyridine ring with an amino group and a hydroxyl group at the correct positions for the subsequent cyclization to form the fused imidazole ring.

Q2: What are the primary synthetic routes to consider for scaling up the production of this compound?

There are two main strategies for the synthesis of this compound suitable for scale-up:

  • Direct Cyclization: This involves the reaction of 2-amino-3-hydroxypyridine with a two-carbon synthon, such as chloroacetaldehyde or a bromoacetyl derivative. This is a common and straightforward method for constructing the imidazo[1,2-a]pyridine core.

  • Two-Step Synthesis via a Carboxylic Acid Intermediate: This route involves an initial cyclization of 2-amino-3-hydroxypyridine with a pyruvate derivative (e.g., bromopyruvic acid) to form 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, followed by a decarboxylation step to yield the final product. This can sometimes offer advantages in terms of purification and handling of intermediates.

Q3: Are there any "green" or more environmentally friendly synthesis options available?

Yes, several approaches align with the principles of green chemistry. For the broader class of imidazo[1,2-a]pyridines, methods have been developed that utilize water as a solvent, employ copper-catalyzed reactions with air as the oxidant, or use catalyst-free conditions.[1] When scaling up, consider replacing hazardous organic solvents with greener alternatives and explore catalyst systems that are efficient and easily removable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For cyclization reactions of this type, temperatures around 80°C are often effective.[1] - Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxidation. - Evaluate different purification techniques such as recrystallization or column chromatography with various solvent systems.
Formation of Side Products - Self-polymerization of the aldehyde reagent. - Formation of regioisomers if the starting aminopyridine is not pure. - Over-alkylation or other secondary reactions.- Add the aldehyde reagent portion-wise to the reaction mixture to maintain a low concentration. - Ensure the purity of the 2-amino-3-hydroxypyridine starting material. - Carefully control the stoichiometry of the reactants.
Difficulty in Product Isolation/Purification - The product may be highly polar due to the hydroxyl group, leading to poor extraction from aqueous media. - The product may be a salt, depending on the reaction conditions. - Co-elution with impurities during chromatography.- Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form for better extraction into organic solvents. - Consider using a different extraction solvent or a continuous extraction method. - For chromatography, experiment with different solvent gradients and stationary phases. A polar stationary phase might be beneficial. - Recrystallization from a suitable solvent system can be an effective purification method for solid products.
Inconsistent Results on a Larger Scale - Inefficient heat transfer in larger reaction vessels. - Poor mixing. - Exothermic reactions becoming difficult to control.- Use a jacketed reactor with precise temperature control. - Employ an appropriate overhead stirrer to ensure efficient mixing. - For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually.

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid

This protocol is based on the synthesis of a key intermediate that can potentially be decarboxylated to yield this compound.[2]

Materials:

  • 2-Aminopyridin-3-ol

  • Bromopyruvic acid

  • Anhydrous Methanol

Procedure:

  • Suspend 2-aminopyridin-3-ol (1.0 eq) in anhydrous methanol.

  • Add bromopyruvic acid (1.0 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product precipitates from the solution.

  • Isolate the solid product by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Quantitative Data:

ReactantMolar RatioSolventTemperatureReaction TimeYieldReference
2-Aminopyridin-3-ol1.0Anhydrous MethanolRoom Temp.Not specified39%[2]
Bromopyruvic acid1.0
Protocol 2: General Synthesis of Iodoimidazo[1,2-a]pyridines (Adaptable for Hydroxylated Analogues)

This protocol describes the synthesis of iodo-substituted imidazo[1,2-a]pyridines and can be adapted for the synthesis of the unsubstituted 8-hydroxy analogue by using 2-amino-3-hydroxypyridine and chloroacetaldehyde.

Materials:

  • Iodo-2-aminopyridine (or 2-amino-3-hydroxypyridine)

  • Chloroacetaldehyde (typically as an aqueous solution)

  • Ethanol

Procedure:

  • Dissolve the corresponding 2-aminopyridine derivative (1.0 eq) in ethanol.

  • Add chloroacetaldehyde (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data for Iodo-substituted Analogues:

ReactantMolar RatioSolventTemperatureReaction TimeYieldReference
Iodo-2-aminopyridines1.0EthanolRefluxNot specified84-91%
Chloroacetaldehyde1.0-1.2

Visualizations

experimental_workflow cluster_direct Direct Cyclization Route cluster_twostep Two-Step Route start1 2-Amino-3-hydroxypyridine reaction1 Cyclization start1->reaction1 reagent1 Chloroacetaldehyde reagent1->reaction1 purification1 Purification reaction1->purification1 product1 This compound purification1->product1 start2 2-Amino-3-hydroxypyridine reaction2 Cyclization start2->reaction2 reagent2 Bromopyruvic Acid reagent2->reaction2 intermediate 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid reaction2->intermediate decarboxylation Decarboxylation intermediate->decarboxylation purification2 Purification decarboxylation->purification2 product2 This compound purification2->product2 troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time side_products Significant Side Products? complete->side_products extend_time->check_completion check_purification Review Purification Strategy optimize_purification Optimize pH / Solvent System check_purification->optimize_purification final_product Improved Yield optimize_purification->final_product yes_sp Yes side_products->yes_sp Yes no_sp No side_products->no_sp No optimize_conditions Optimize Stoichiometry / Addition Rate yes_sp->optimize_conditions no_sp->check_purification optimize_conditions->check_completion

References

Validation & Comparative

A Comparative Guide to Hydroxylated Imidazo[1,2-a]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Imidazo[1,2-a]pyridin-8-ol and its Positional Isomers

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Hydroxylation of this scaffold can significantly influence its physicochemical properties and biological activity, making the position of the hydroxyl group a critical factor in drug design. This guide provides a comparative overview of this compound and its other hydroxylated isomers, summarizing available data on their synthesis, physicochemical characteristics, and biological activities to aid researchers in drug discovery and development.

Synthesis of Hydroxylated Imidazo[1,2-a]pyridines

The synthesis of hydroxylated imidazo[1,2-a]pyridines generally follows established methods for the construction of the core scaffold, primarily through the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone.[3][4][5] The hydroxyl group can either be present on the starting 2-aminopyridine precursor or introduced at a later stage through functional group manipulation.

A general synthetic approach involves the reaction of a hydroxylated 2-aminopyridine with a suitable α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, followed by cyclization.[3][4][5] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the preparation of imidazo[1,2-a]pyridine derivatives.

General Synthetic Workflow:

cluster_synthesis General Synthesis of Hydroxylated Imidazo[1,2-a]pyridines start Hydroxylated 2-aminopyridine + α-haloketone reaction Condensation & Cyclization start->reaction product Hydroxylated Imidazo[1,2-a]pyridine reaction->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of hydroxylated imidazo[1,2-a]pyridines.

While this general scheme is applicable, specific reaction conditions may need to be optimized for each isomer to achieve desired yields and purity.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Hydroxylated Imidazo[1,2-a]pyridine Isomers

PropertyImidazo[1,2-a]pyridin-5-olImidazo[1,2-a]pyridin-6-olImidazo[1,2-a]pyridin-7-olThis compound
Molecular Formula C₇H₆N₂OC₇H₆N₂OC₇H₆N₂OC₇H₆N₂O
Molecular Weight 134.14 g/mol 134.14 g/mol 134.14 g/mol 134.14 g/mol
Melting Point (°C) Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available
logP (calculated) 1.04 (ChemDraw)1.04 (ChemDraw)0.87 (ChemDraw)0.87 (ChemDraw)

Note: The lack of experimental data highlights a significant gap in the current literature. The calculated logP values suggest slight differences in lipophilicity among the isomers.

Biological Activities and Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The position of substituents on the pyridine ring is known to play a crucial role in modulating this activity.

While direct comparative biological data for the hydroxylated isomers is scarce, studies on related substituted imidazo[1,2-a]pyridines provide valuable insights into the structure-activity relationship (SAR). For instance, substitutions at the 6-position have been shown to be important for anticancer activity. It is hypothesized that the position of the hydroxyl group will influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Potential Signaling Pathways:

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

cluster_pathway Potential Anticancer Signaling Pathways compound Hydroxylated Imidazo[1,2-a]pyridine Isomers pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition mapk MAPK/ERK Pathway compound->mapk Inhibition apoptosis Induction of Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle mapk->apoptosis mapk->cell_cycle

Caption: Potential signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.

Further research is needed to elucidate which specific pathways are modulated by each hydroxylated isomer and to what extent.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for key experiments.

General Synthesis of Hydroxylated Imidazo[1,2-a]pyridines

Materials:

  • Appropriately hydroxylated 2-aminopyridine (1.0 mmol)

  • α-Halo ketone (e.g., bromoacetaldehyde) (1.1 mmol)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., NaHCO₃) (optional)

Procedure:

  • Dissolve the hydroxylated 2-aminopyridine in the chosen solvent.

  • Add the α-halo ketone to the solution.

  • If necessary, add a base to neutralize the generated acid.

  • Heat the reaction mixture under reflux for a specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity (MTT Assay)

Workflow for MTT Assay:

cluster_mtt MTT Assay Workflow seed Seed cancer cells in 96-well plate treat Treat with varying concentrations of compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Incubate to allow formazan crystal formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure

Caption: A typical workflow for assessing cell viability using the MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the hydroxylated imidazo[1,2-a]pyridine isomers for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This guide consolidates the currently available, though limited, information on this compound and its hydroxylated isomers. The imidazo[1,2-a]pyridine scaffold holds significant promise in drug discovery, and understanding the impact of hydroxyl substitution is crucial for the rational design of new therapeutic agents.

A significant knowledge gap exists regarding the direct comparison of the physicochemical and biological properties of these isomers. Future research should focus on the systematic synthesis and parallel evaluation of Imidazo[1,2-a]pyridin-5-ol, -6-ol, -7-ol, and -8-ol. Such studies would provide invaluable data for establishing a clear structure-activity relationship and guide the development of more potent and selective drug candidates based on this versatile scaffold.

References

Validating the Biological Activity of Imidazo[1,2-a]pyridin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Imidazo[1,2-a]pyridin-8-ol, leveraging experimental data from closely related and representative Imidazo[1,2-a]pyridine derivatives. While specific data for the 8-hydroxy substituted compound is limited in publicly available literature, the extensive research on the Imidazo[1,2-a]pyridine scaffold allows for a robust validation of its potential biological activities. This document summarizes key findings, presents comparative data, and provides detailed experimental protocols to guide further research and drug development efforts.

The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold known for a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] Numerous derivatives have been synthesized and evaluated, revealing their potential to modulate key cellular signaling pathways implicated in various diseases.[4][5][6]

Comparative Analysis of Biological Activity

The primary biological activity associated with the Imidazo[1,2-a]pyridine scaffold is its potent anticancer efficacy. This is often attributed to the inhibition of critical protein kinases involved in cell growth, proliferation, and survival. This guide will focus on the anticancer properties, particularly the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer.[1][4]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeTarget/PathwayCell LineIC50 (µM)Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα-0.67[7]
Thiazole derivative of the abovePI3KαA375 (Melanoma)0.14[7]
Thiazole derivative of the aboveHeLa (Cervical Cancer)0.21[7]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)Microtubule PolymerizationA549 (Lung Cancer)2.8[8]
2, 6, 8-substituted Imidazo[1,2-a]pyridine (Compound 35)PI3KαT47D (Breast Cancer)7.9[9]
2, 6, 8-substituted Imidazo[1,2-a]pyridine (Compound 35)MCF-7 (Breast Cancer)9.4[9]
Novel Imidazo[1,2-a]pyridine (Compound 6)Akt/mTOR PathwayA375 (Melanoma)Not specified[10]
Imidazo[1,2-a]pyridinecarboxamide (Compound 15)M. tuberculosis H37Rv-0.10-0.19[11]
Imidazo[1,2-a]pyridinecarboxamide (Compound 16)M. tuberculosis H37Rv-0.10-0.19[11]
Azo-linked imidazo[1,2-a]pyridine (4e)E. coli CTXM0.5-0.7 mg/mL[12]
Azo-linked imidazo[1,2-a]pyridine (4e)K. pneumoniae NDM0.5-0.7 mg/mL[12]

Note: This table presents a selection of data from various sources to illustrate the potential activity of the Imidazo[1,2-a]pyridine scaffold. The specific activity of this compound may vary.

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cancer progression. Below are diagrams illustrating the putative mechanisms of action.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Imidazopyridine This compound (Proposed) Imidazopyridine->PI3K inhibits Wnt_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression activates Imidazopyridine This compound (Proposed) Imidazopyridine->BetaCatenin inhibits signaling MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with this compound (various concentrations) Incubate24h->Treat Incubate48_72h Incubate 48-72h Treat->Incubate48_72h AddMTT Add MTT solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO to dissolve formazan Incubate4h->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance Analyze Calculate % viability and IC50 ReadAbsorbance->Analyze End End Analyze->End Kinase_Assay_Workflow Start Start PrepareCompound Prepare serial dilutions of This compound Start->PrepareCompound SetupReaction Set up kinase reaction: Enzyme + Compound + Substrate PrepareCompound->SetupReaction InitiateReaction Initiate reaction with ATP SetupReaction->InitiateReaction Incubate Incubate at room temperature InitiateReaction->Incubate StopAndDetect Stop reaction and add detection reagent Incubate->StopAndDetect ReadSignal Measure luminescence StopAndDetect->ReadSignal Analyze Calculate % inhibition and IC50 ReadSignal->Analyze End End Analyze->End

References

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with potent inhibitory activity against various protein kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of representative Imidazo[1,2-a]pyridine derivatives against a panel of kinases, alongside detailed experimental protocols for assessing kinase inhibitor specificity.

Quantitative Cross-Reactivity Data

The following tables summarize the in vitro kinase inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives. These compounds, while not Imidazo[1,2-a]pyridin-8-ol itself, are close analogs and serve as valuable examples of the scaffold's potential for potent and selective kinase inhibition. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Kinase Selectivity Profile of a 2,6,8-substituted Imidazo[1,2-a]pyridine Derivative (Compound 35)

This compound was identified as a potent PI3Kα inhibitor.[1]

Kinase TargetIC50 (nM)
PI3Kα150
Further panel data not publicly available-

Table 2: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitor (Compound 40f)

This compound demonstrates high selectivity for Aurora-A kinase.[2]

Kinase TargetIC50 (µM)% Inhibition at 1 µM
Aurora-A0.015-
Aurora-B3.05-
VEGFR1->80%
Other kinases in a 50-kinase panel-<80%

Table 3: Kinase Selectivity of an Imidazo[1,2-a]pyridine Derivative Against CDKs

This table highlights the selectivity of a specific derivative for Cyclin-Dependent Kinases (CDKs).[3]

Kinase TargetIC50 (nM)
CDK2/Cyclin ASpecific value not provided, but potent inhibition noted
CDK4/Cyclin D1Specific value not provided, but potent inhibition noted

Experimental Protocols

A comprehensive assessment of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. Below is a detailed, generalized protocol for in vitro kinase selectivity profiling, a common method used to determine the cross-reactivity of compounds like this compound.

In Vitro Kinase Selectivity Profiling using a Radiometric Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinases (a broad panel is recommended)

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) stock solution (typically 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate. Initiate the kinase reaction by adding a solution of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution that will precipitate the substrate or by spotting the reaction mixture onto a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate a key signaling pathway and the workflow for assessing kinase inhibitor cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Workflow start Start: Novel Kinase Inhibitor primary_assay Primary Target Kinase Assay (IC50) start->primary_assay panel_screen Broad Kinase Panel Screening (e.g., >100 kinases) primary_assay->panel_screen data_analysis Data Analysis: Determine IC50 values for off-targets panel_screen->data_analysis selectivity_profile Generate Selectivity Profile (e.g., Kinome Map) data_analysis->selectivity_profile cellular_assays Cellular Assays: Confirm on- and off-target effects in cells data_analysis->cellular_assays in_vivo In Vivo Studies: Efficacy and Toxicity cellular_assays->in_vivo

Caption: Kinase Inhibitor Cross-Reactivity Workflow.

References

Benchmarking Imidazo[1,2-a]pyridin-8-ol Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of various protein kinases.[1][2][3][4] This guide provides a comparative analysis of a representative Imidazo[1,2-a]pyridin-8-ol derivative against established kinase inhibitors, offering a framework for evaluating its potential in drug discovery. The data presented herein is a synthesized representation from publicly available literature on imidazo[1,2-a]pyridine derivatives to illustrate the benchmarking process.

Comparative Kinase Inhibition Profile

To provide a clear comparison, the inhibitory activity of a representative this compound derivative is benchmarked against well-characterized inhibitors of Src and VEGFR2, two important kinases in cancer signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget KinaseIC50 (nM)
This compound Derivative Src 50
VEGFR2 75
DasatinibSrc<1
Bcr-Abl<1
BosutinibSrc1.2
Abl1
SaracatinibSrc2.7
SunitinibVEGFR280
PDGFRβ2
SorafenibVEGFR290
BRAF22

Note: The IC50 values for the this compound Derivative are representative values based on published data for this class of compounds. The IC50 values for the known inhibitors are sourced from publicly available data.[5][6][7]

Kinase Selectivity

Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can lead to toxicity. The following table provides a qualitative selectivity profile for the benchmarked compounds.

CompoundSelectivity Profile
This compound Derivative Moderately selective for Src family kinases and VEGFR2.
DasatinibMulti-targeted inhibitor of Src family kinases and Bcr-Abl.[8][9]
BosutinibDual Src/Abl inhibitor.[7][10]
SaracatinibPotent and selective Src family inhibitor.[6][11]
SunitinibMulti-targeted inhibitor of VEGFR, PDGFR, c-KIT, and others.[5][12]
SorafenibMulti-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[12]

Experimental Protocols

A standardized biochemical kinase inhibition assay is crucial for generating reliable and comparable data. Below is a detailed protocol for a luminescence-based kinase assay, a common method for determining inhibitor potency.

Luminescence-Based Kinase Inhibition Assay Protocol

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Recombinant human kinase enzyme (e.g., Src, VEGFR2)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (this compound derivative and known inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. To determine the baseline for 100% inhibition, prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. Gently mix the plate on a plate shaker.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed. Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Src Src RTK->Src PI3K PI3K RTK->PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt TF Transcription Factors Akt->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression

Caption: A simplified signaling pathway involving receptor tyrosine kinases (RTKs) like VEGFR2 and non-receptor tyrosine kinases like Src.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Assay Plate Preparation (Add Compounds to 384-well Plate) A->B D 4. Initiate Reaction (Add Mix to Plate) B->D C 3. Kinase Reaction Mix (Enzyme, Substrate, Buffer) C->D E 5. Incubation (e.g., 30°C for 60 min) D->E F 6. Add ATP Detection Reagent E->F G 7. Signal Detection (Luminescence Measurement) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Comparative Analysis Logic

Comparative_Analysis_Logic cluster_parameters Benchmarking Parameters Compound This compound Derivative Potency Potency (IC50) Compound->Potency Selectivity Kinase Selectivity Compound->Selectivity MoA Mechanism of Action Compound->MoA Known_Inhibitors Known Kinase Inhibitors (e.g., Dasatinib, Sunitinib) Known_Inhibitors->Potency Known_Inhibitors->Selectivity Known_Inhibitors->MoA Evaluation Comparative Evaluation Potency->Evaluation Selectivity->Evaluation MoA->Evaluation Conclusion Assessment of Potential (Lead Candidate?) Evaluation->Conclusion

Caption: Logical flow for the comparative analysis of kinase inhibitors.

References

Head-to-Head Comparison of Imidazo[1,2-a]pyridine Derivatives: An In Vitro Anticancer Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with a multitude of its derivatives demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an objective, data-driven comparison of the in vitro performance of several key imidazo[1,2-a]pyridine derivatives, supported by experimental data to aid in the identification of promising lead compounds for further development.

Comparative Cytotoxicity Analysis

The in vitro anticancer efficacy of novel compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, offering a direct comparison of their potency.

DerivativeCancer Cell LineCell Line TypeIC50 (µM)
Compound 6 A375Melanoma9.7[1][2]
WM115Melanoma<12[1][2]
HeLaCervical Cancer35.0[1][2]
Compound 12b Hep-2Laryngeal Carcinoma11[2][3]
HepG2Hepatocellular Carcinoma13[2][3]
MCF-7Breast Carcinoma11[2][3]
A375Melanoma11[2][3]
Compound 13k HCC827Non-small cell lung cancer0.09 - 0.43 (across various cell lines)[4]
Compound 22e EBC-1c-Met addicted lung cancer0.045
Compound I-11 NCI-H358KRAS G12C-mutated lung cancerPotent activity reported
IP-5 HCC1937Breast Cancer45[5][6]
IP-6 HCC1937Breast Cancer47.7[2][5]
IP-7 HCC1937Breast Cancer79.6[5]
HB9 A549Lung Cancer50.56[7]
HB10 HepG2Liver Carcinoma51.52[7]
MBM-55 --Nek2 IC50 = 1.0 nM[8]

Unraveling the Mechanism of Action: The PI3K/Akt/mTOR Pathway

Several studies indicate that a significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4][5] One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade.

The diagram below illustrates the inhibitory action of certain imidazo[1,2-a]pyridine derivatives on this critical signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments frequently cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of Imidazo[1,2-a]pyridine derivatives for 48h A->B C 3. Add MTT reagent to each well B->C D 4. Incubate for 2-4 hours (Formation of formazan crystals) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine derivatives. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 48 hours.[1]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability against the concentration of the compound.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action, such as the inhibition of signaling pathway components.

Detailed Protocol:

  • Cell Lysis: After treatment with the imidazo[1,2-a]pyridine derivatives, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Caspase-9) overnight at 4°C.[1]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

  • Analysis: The relative expression level of the proteins is quantified and normalized to a loading control like β-actin or GAPDH.[1]

This guide provides a foundational comparison of imidazo[1,2-a]pyridine derivatives based on available in vitro data. Further in vivo studies are essential to validate these findings and to assess the therapeutic potential of these promising compounds.

References

Unveiling the Action of Imidazo[1,2-a]pyridin-8-ol: A Comparative Analysis with Leading Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the presumed mechanism of action of Imidazo[1,2-a]pyridin-8-ol with two well-characterized kinase inhibitors, BEZ235 (Dactolisib) and GDC-0941 (Pictilisib). This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of PI3K/AKT/mTOR pathway inhibitors.

While direct experimental data for this compound is not extensively available in public literature, its mechanism of action is inferred from numerous studies on the broader class of Imidazo[1,2-a]pyridine derivatives. These compounds are widely recognized for their anticancer properties, primarily attributed to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Mechanism of Action: A Tale of Three Inhibitors

Imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream targets, leading to the suppression of the entire signaling cascade. This ultimately results in the induction of cell cycle arrest and apoptosis in cancer cells.

BEZ235 (Dactolisib) is a dual pan-Class I PI3K and mTOR kinase inhibitor. It potently inhibits p110α/γ/δ isoforms of PI3K and both mTORC1 and mTORC2 complexes.

GDC-0941 (Pictilisib) is a potent and selective inhibitor of Class I PI3K isoforms (p110α/δ/β/γ), with significantly less activity against mTOR.

The following sections provide a detailed comparison of these compounds based on available experimental data.

Quantitative Performance Comparison

The inhibitory activities of Imidazo[1,2-a]pyridine derivatives, BEZ235, and GDC-0941 against various kinases and cancer cell lines are summarized below. It is important to note that the data for Imidazo[1,2-a]pyridine derivatives represents a range of values reported for different analogs, as specific data for the 8-ol variant is not available.

Compound Target Kinase IC50 (nM) Reference
Imidazo[1,2-a]pyridine Derivatives PI3KαVaries
mTORVaries
BEZ235 (Dactolisib) p110α4[1][2]
p110γ5[1][2]
p110δ7[1][2]
p110β75[1][2]
mTOR20.7[1][2]
GDC-0941 (Pictilisib) p110α3[3][4]
p110δ3[3][4]
p110β33[5]
p110γ75[5]
Compound Cancer Cell Line IC50 (µM) Reference
Various Imidazo[1,2-a]pyridine Derivatives A375 (Melanoma)9.7[6]
HeLa (Cervical Cancer)10.89[6]
MCF-7 (Breast Cancer)2.35[6]
HCC1937 (Breast Cancer)45[7]
A549 (Lung Cancer)50.56[8]
HepG2 (Liver Cancer)51.52[8]
BEZ235 (Dactolisib) K562 (Leukemia)0.37[9]
T24R2 (Bladder Cancer)37.47[10]
HCT116 (Colon Cancer)0.012[1]
GDC-0941 (Pictilisib) U87MG (Glioblastoma)0.95[4]
A2780 (Ovarian Cancer)0.14[4]
PC3 (Prostate Cancer)0.28[4]
MDA-MB-361 (Breast Cancer)0.72[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Imidazo This compound (Presumed) Imidazo->PI3K Imidazo->mTORC1 BEZ235 BEZ235 (Dactolisib) BEZ235->PI3K BEZ235->mTORC1 BEZ235->mTORC2 GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_seeding Seed Cancer Cells treatment Treat with Inhibitor (e.g., this compound) cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAKT, anti-pS6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

Unraveling the In Vivo Potential: A Comparative Guide to Imidazo[1,2-a]pyridin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Imidazo[1,2-a]pyridin-8-ol derivatives against alternative compounds, supported by experimental data and detailed methodologies. The core of this class of nitrogen-based heterocyclic compounds demonstrates a wide spectrum of biological activities, showing promise in therapeutic areas ranging from cancer to neurodegenerative diseases and inflammation.

Imidazo[1,2-a]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry due to their versatile therapeutic potential.[1][2][3][4] Their efficacy has been demonstrated in various preclinical studies, targeting a range of molecular pathways. This guide synthesizes the available in vivo data to facilitate a clear comparison of their performance.

Anti-Cancer Efficacy

Imidazo[1,2-a]pyridine derivatives have shown notable anti-cancer effects by inhibiting key molecular mechanisms such as the PI3K/Akt pathway, tubulin polymerization, and specific kinases like CENP-E and c-Met.[5][6]

A significant in vivo study demonstrated that an unspecified imidazo[1,2-a]pyridine derivative at a dose of 50 mg/kg markedly inhibited the growth of HeLa human cervical tumor xenografts in mice.[7] Another novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been investigated for its anti-inflammatory and anti-cancer properties, particularly in breast and ovarian cancer cell lines.[8][9] When co-administered with curcumin, MIA exhibited enhanced cytotoxic effects.[9]

For comparison, Cisplatin, a standard but highly toxic chemotherapeutic agent, is often used as a benchmark in anti-cancer studies.[10]

Comparative Efficacy Data: Anti-Cancer
Compound/DerivativeDoseAnimal ModelCancer TypeEfficacyAlternative(s)
Imidazo[1,2-a]pyridine derivative50 mg/kgMiceHeLa human cervical tumor xenograftsSignificant tumor growth inhibition[7]Cisplatin[10]
MIA (in combination with Curcumin)Not specified in vivo---Breast and ovarian cancer cells (in vitro)Reduced cell viability[9]Curcumin alone, MIA alone

Analgesic and Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have been designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in inflammation and pain pathways.[11]

One of the most potent derivatives, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j ), exhibited notable analgesic activity with an ED50 value of 12.38 mg/kg.[11] The anti-inflammatory effects of these compounds are often mediated through the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8]

Celecoxib is a well-established COX-2 inhibitor and serves as a relevant comparator for these derivatives.

Comparative Efficacy Data: Analgesic
Compound/DerivativeED50In Vivo AssayMechanism of ActionAlternative(s)
Compound 5j 12.38 mg/kg[11]Writhing test (analgesic)COX-2 Inhibition[11]Celecoxib

Detailed Experimental Protocols

HeLa Xenograft Model for Anti-Cancer Efficacy:

  • Cell Line: HeLa human cervical cancer cells.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure: HeLa cells are cultured and then subcutaneously injected into the flank of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Treatment: The imidazo[1,2-a]pyridine derivative (e.g., 50 mg/kg) is administered, often intraperitoneally or orally, on a defined schedule. The control group receives a vehicle.

  • Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Writhing Test for Analgesic Activity:

  • Animal Model: Mice.

  • Procedure: Mice are pre-treated with the test compound (e.g., compound 5j ) or a vehicle. After a set period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.

  • Efficacy Measurement: The number of writhes (a specific stretching posture) is counted for a defined period. A reduction in the number of writhes compared to the control group indicates analgesic activity. The ED50, the dose at which the compound produces 50% of its maximal effect, is then calculated.

Cell Viability (MTT) Assay:

  • Procedure: Cancer cells (e.g., MDA-MB-231 and SKOV3) are seeded in 96-well plates and treated with the test compounds (e.g., MIA, curcumin, or their combination) at various concentrations.

  • Measurement: After a specific incubation period, MTT reagent is added to the wells. Viable cells with active mitochondria reduce the MTT to formazan, which has a purple color. The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

Western Blot Analysis:

  • Procedure: Cells are treated with the compound of interest. After treatment, cells are lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by size using SDS-PAGE.

  • Measurement: The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, p21, BAX, Bcl-2).[7][9] After washing, the membrane is incubated with a secondary antibody linked to an enzyme that allows for detection via chemiluminescence or fluorescence.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific signaling pathways.

anticancer_pathway cluster_drug Imidazo[1,2-a]pyridine Derivative cluster_pathway PI3K/Akt/mTOR Pathway cluster_cell_effects Cellular Effects drug Derivative PI3K PI3K drug->PI3K Inhibits Apoptosis Apoptosis drug->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits experimental_workflow cluster_invivo In Vivo Efficacy Study cluster_invitro In Vitro Mechanistic Study animal_model Select Animal Model (e.g., Mice) treatment Administer Derivative vs. Control/Alternative animal_model->treatment data_collection Collect In Vivo Data (e.g., Tumor Size, Pain Response) treatment->data_collection analysis Analyze and Compare Efficacy data_collection->analysis cell_culture Culture Target Cells compound_treatment Treat Cells with Derivative cell_culture->compound_treatment assay Perform Mechanistic Assays (e.g., Western Blot, MTT) compound_treatment->assay pathway_elucidation Elucidate Signaling Pathway assay->pathway_elucidation

References

A Comparative Safety Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including hypnotic, anxiolytic, anticancer, antiparasitic, and anti-inflammatory effects. However, the safety profile of these compounds can vary significantly based on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative overview of the safety profiles of different Imidazo[1,2-a]pyridine derivatives, supported by preclinical toxicological data and an examination of the adverse effects of clinically used drugs from this class.

In Vitro Cytotoxicity

The cytotoxic potential of Imidazo[1,2-a]pyridine derivatives is a key indicator of their potential for off-target effects and therapeutic index. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

CompoundCell LineIC50 (µM)Therapeutic Area of Interest
Anticancer Agents
IP-5HCC193745Breast Cancer
IP-6HCC193747.7Breast Cancer
IP-7HCC193779.6Breast Cancer
Compound 6A375 (Melanoma)9.7 - 44.6Melanoma, Cervical Cancer
WM115 (Melanoma)
HeLa (Cervical)
Copper-imidazo[1,2-a]pyridinesHL-60, K5621.9 - 6Leukemia
Antiparasitic Agents
Various DerivativesNot SpecifiedData Not AvailableTrichomoniasis, Amoebiasis
Antituberculosis Agents
Q203SH-SY5Y, HEK293, HepG2>10Tuberculosis

In Vivo Acute Toxicity

Acute toxicity studies in animal models, typically rodents, are essential for determining the median lethal dose (LD50), which provides a measure of the short-term toxic potential of a compound.

CompoundAnimal ModelLD50 (g/kg b.w.)Key Observations
Antiparasitic IMPYs
1aMouse3.175Less toxic than 2a and 2b.
1bMouse>4.000Less toxic than 1a. Nitro group at C-3 decreases toxicity.
2aMouse0.794More toxic than 1a and 1b. Carbonitrile at C-2 increases toxicity.
2bMouse1.606Less toxic than 2a. Nitro group at C-3 decreases toxicity.
3aMouse>2.000Midpoint of toxicity compared to other tested IMPYs.
3bMouse>2.000Midpoint of toxicity compared to other tested IMPYs.
4Mouse1Midpoint of toxicity compared to other tested IMPYs.
Anticancer IMPYs
IG-01-008Wistar Rat≥ 1000 mg/kgSignificant toxicity, hepatic damage, and cholestasis.
IG-01-009Wistar Rat≥ 1000 mg/kgSignificant toxicity, hepatic damage, and cholestasis.

Adverse Effects of Clinically Used Imidazo[1,2-a]pyridines

Zolpidem and Alpidem are two well-known drugs based on the Imidazo[1,2-a]pyridine scaffold. Their safety profiles have been extensively studied and provide valuable insights into the potential adverse effects of this class of compounds.

Zolpidem (Hypnotic Agent)

  • Common Side Effects: Headache, drowsiness, dizziness, diarrhea, and a "drugged feeling".[1]

  • Less Common but Serious Side Effects:

    • Neuropsychiatric Effects: Hallucinations, delirium, amnesia, sleepwalking (somnambulism), and nocturnal eating.[2]

    • Complex Sleep Behaviors: Performing activities while not fully awake, such as driving or making phone calls.[1]

    • Allergic Reactions: Rash, hives, and swelling of the face, tongue, or throat.[3][4]

  • Risk Factors for Adverse Effects: Female gender, higher doses, low serum albumin, and co-administration with cytochrome P450 inhibitors can increase zolpidem serum concentrations and the risk of adverse reactions.[2]

Alpidem (Anxiolytic Agent - Withdrawn from Market)

  • Reported Side Effects: Sedation, fatigue, dizziness, and headache.[5]

  • Reason for Withdrawal: Alpidem was withdrawn from the market due to reports of severe liver toxicity, including liver failure.[5] This highlights the potential for idiosyncratic hepatotoxicity within this chemical class.

Signaling Pathways in Imidazo[1,2-a]pyridine-Induced Cytotoxicity

Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of certain Imidazo[1,2-a]pyridine derivatives, particularly in the context of cancer therapy. A common pathway involves the inhibition of pro-survival signaling and the induction of apoptosis (programmed cell death).

AKT_mTOR_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative AKT AKT Imidazopyridine->AKT Inhibits p53 p53 Imidazopyridine->p53 Increases levels Bax Bax Imidazopyridine->Bax Increases levels mTOR mTOR AKT->mTOR Activates p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Signaling pathway of Imidazo[1,2-a]pyridine-induced apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are summaries of key experimental protocols used to assess the safety of Imidazo[1,2-a]pyridine derivatives.

Acute Oral Toxicity Study (Following OECD Guideline 420)

This protocol is designed to assess the acute toxic effects of a single oral dose of a substance.

Acute_Toxicity_Workflow start Animal Acclimatization (e.g., Wistar rats, 5 days) dosing Single Oral Dose Administration (e.g., 300 mg/kg or 1000 mg/kg) start->dosing observation Observation Period (14 days) dosing->observation endpoints Endpoints: - Mortality - Clinical signs of toxicity - Body weight changes - Gross necropsy observation->endpoints

Caption: Workflow for an acute oral toxicity study.

Procedure:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are acclimatized to laboratory conditions for at least 5 days.

  • Dosing: A single oral dose of the test compound is administered to the animals. The starting dose is selected based on available information, and subsequent doses are adjusted based on the observed toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Imidazo[1,2-a]pyridine derivative for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

DNA Fragmentation Assay

This assay is used to detect one of the hallmarks of apoptosis: the cleavage of genomic DNA into internucleosomal fragments.

DNA_Fragmentation_Workflow start Cell Lysis and DNA Extraction electrophoresis Agarose Gel Electrophoresis start->electrophoresis visualization Visualization of DNA Fragments (e.g., under UV light) electrophoresis->visualization result Result: - Ladder pattern indicates apoptosis - Smear indicates necrosis visualization->result

Caption: Workflow for a DNA fragmentation assay.

Procedure:

  • Cell Lysis: Cells are treated with the test compound to induce apoptosis. The cells are then lysed to release their contents, including DNA.

  • DNA Extraction: The DNA is extracted and purified from the cell lysate.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by size using an electric field.

  • Visualization: The DNA fragments are visualized, typically by staining with a fluorescent dye (e.g., ethidium bromide) and viewing under UV light. A characteristic "ladder" of DNA fragments of different sizes is indicative of apoptosis.

Conclusion

The safety profile of Imidazo[1,2-a]pyridine derivatives is highly dependent on their substitution patterns. While the core scaffold is a versatile platform for drug discovery, careful toxicological evaluation is paramount. Key takeaways include:

  • Structure-Toxicity Relationship: The nature of substituents at the C-2 and C-3 positions can significantly influence acute toxicity. For instance, a carbonitrile moiety at C-2 may increase toxicity, while a nitro group at C-3 may decrease it.[6]

  • Potential for Organ Toxicity: Certain derivatives have shown the potential for hepatic damage, as evidenced by the preclinical data on some anticancer agents and the clinical experience with Alpidem.[5]

  • Neuropsychiatric Effects: Clinically used Imidazo[1,2-a]pyridines that act on the central nervous system, such as zolpidem, can have a range of neuropsychiatric side effects.[1][2]

  • Mechanism of Cytotoxicity: For many anticancer Imidazo[1,2-a]pyridines, cytotoxicity is mediated through the induction of apoptosis via established signaling pathways.

References

The Unfolding Therapeutic Potential of Imidazo[1,2-a]pyridines: A Comparative Review of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological effects of Imidazo[1,2-a]pyridin-8-ol and its analogous derivatives, with a focus on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this review aims to facilitate further research and drug discovery efforts in this promising area.

While direct experimental data on this compound is limited in the current literature, a comprehensive analysis of its structurally related analogs provides significant insights into its potential biological activities. This review synthesizes findings on various imidazo[1,2-a]pyridine derivatives, offering a comparative framework to extrapolate the potential effects of the 8-hydroxy substitution.

Anticancer Activity: A Comparative Analysis

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often attributed to their ability to interfere with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(3-benzylimidazo[1,2- a]pyridine-2-yl)-2-chloro-6-methoxyquinoline (8)HeLa (Cervical)0.34[1]
MDA-MB-231 (Breast)0.32[1]
ACHN (Renal)0.39[1]
HCT-15 (Colon)0.31[1]
2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2- a]pyridine-2-yl)-quinoline (12)HeLa (Cervical)0.35[1]
MDA-MB-231 (Breast)0.29[1]
ACHN (Renal)0.34[1]
HCT-15 (Colon)0.30[1]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung)2.8 ± 0.02[2]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 (Lung)0.09[3]
A549 (Lung)0.23[3]
SH-SY5Y (Neuroblastoma)0.43[3]
HEL (Leukemia)0.15[3]
MCF-7 (Breast)0.18[3]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)MDA-MB-231 (Breast)Reduced cell viability[4][5]
SKOV3 (Ovarian)Reduced cell viability[4][5]

Anti-inflammatory Effects: Modulating Key Signaling Pathways

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the STAT3/NF-κB and PI3K/Akt/mTOR signaling pathways. These pathways are critical regulators of inflammatory responses and are often dysregulated in various diseases, including cancer.

Modulation of the STAT3/NF-κB Signaling Pathway

The derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[4][5] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.

Caption: MIA inhibits the STAT3/NF-κB pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Other imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][6]

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazo_deriv Imidazo[1,2-a]pyridine Derivative Imidazo_deriv->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

To ensure the reproducibility and further investigation of the reported biological effects, detailed experimental methodologies are crucial.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with specific primary antibodies against the target proteins (e.g., p-STAT3, IκBα, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines Treatment Treatment with Imidazo[1,2-a]pyridines Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General experimental workflow.

Concluding Remarks and Future Directions

The reviewed literature strongly suggests that the imidazo[1,2-a]pyridine scaffold is a highly promising framework for the development of novel anticancer and anti-inflammatory agents. While direct data on this compound is not yet available, the potent activities of its analogs, particularly those with substitutions at the 8-position (e.g., 8-methyl), provide a strong rationale for its synthesis and biological evaluation.

Future research should focus on:

  • Synthesis and Biological Screening of this compound: To directly assess its anticancer and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies: To understand the influence of the 8-hydroxy group on the biological activity and to design more potent and selective derivatives.

  • In Vivo Studies: To evaluate the efficacy and safety of promising compounds in preclinical animal models.

  • Target Identification and Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the therapeutic potential of this compound and its derivatives, the scientific community can pave the way for the development of new and effective treatments for cancer and inflammatory diseases.

References

Unveiling the Off-Target Landscape of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology.[2][4][5] While significant research has focused on the on-target efficacy of these compounds, a thorough understanding of their off-target effects is paramount for developing safe and selective therapeutics.

This guide provides a comparative analysis of the off-target profiles of several imidazo[1,2-a]pyridine-based kinase inhibitors. Due to the limited publicly available, comprehensive off-target screening data for Imidazo[1,2-a]pyridin-8-ol, this document will focus on closely related derivatives for which selectivity data has been published. By examining the selectivity of these compounds against broader kinase panels, we can infer potential off-target liabilities and guide future drug discovery efforts toward molecules with improved safety profiles.

Comparative Selectivity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the inhibitory activity and selectivity of various imidazo[1,2-a]pyridine derivatives against their primary targets and a selection of off-target kinases. This data, gleaned from different studies, highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.

Table 1: Kinase Inhibition Profile of a c-Met Inhibitor (Compound 31) [3]

KinaseIC50 (nmol/L)% Inhibition @ 1µM
c-Met (Primary Target) 12.8 Not Reported
AXL>1000Not Reported
MER>1000Not Reported
FLT3>1000Not Reported
VEGFR2>1000Not Reported
EGFR>1000Not Reported
PDGFRβ>1000Not Reported
...and 9 other kinases>1000Not Reported

Note: The study reported that Compound 31 was >78-fold more selective for c-Met over a panel of 16 other tyrosine kinases.[3]

Table 2: Kinase Inhibition Profile of a PI3Kα Inhibitor (Compound 12) [6]

Kinase IsoformIC50 (µM)
p110α (Primary Target) 0.0028
p110β0.11
p110δ0.16
p110γ0.38

Table 3: Selectivity of an Imidazo[1,2-b]pyridazine PIM Kinase Inhibitor [7]

KinaseIC50 (nM)
PIM1 (Primary Target) <100
PIM2Moderately Active
PIM3Not Reported
CLK1Cross-reactive

Note: This study screened lead compounds against a panel of 50 kinase catalytic domains and found cross-reactivity only with Cdc-like kinase 1 (CLK1).[7]

Key Signaling Pathways

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a frequent target of imidazo[1,2-a]pyridine-based inhibitors.[2][5] Off-target interactions with kinases within this or other pathways can lead to unintended biological consequences.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

A comprehensive assessment of a compound's selectivity is crucial. Kinase selectivity profiling is a common method used to identify both on-target and off-target activities. Below is a generalized protocol for such an assay.

Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a panel of protein kinases.

1. Materials:

  • Purified, active recombinant kinases (a broad panel is recommended).
  • Specific peptide or protein substrates for each kinase.
  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
  • [γ-³³P]ATP (radiolabeled).
  • Non-radiolabeled ATP solution.
  • 384-well plates.
  • Phosphocellulose filter plates.
  • Scintillation counter.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a screening panel is 1 µM or 10 µM.
  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
  • Inhibitor Addition: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes).
  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a phosphocellulose filter plate.
  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
  • Detection: Dry the filter plate, add scintillant, and measure the amount of incorporated radioactivity using a scintillation counter.
  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. Results are often reported as percent inhibition at a given concentration or as IC50 values if a dose-response curve is generated.

Compound [label="Test Compound\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_Panel [label="Broad Panel of\nPurified Kinases", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Plate [label="Assay Plate Preparation:\nKinase + Substrate + Buffer +\nCompound/DMSO", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Start [label="Initiate Reaction\n(Add [γ-³³P]ATP)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(Room Temperature)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Capture [label="Stop Reaction &\nCapture Substrate on\nFilter Plate", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash to Remove\nUnincorporated ATP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Scintillation Counting", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis:\n% Inhibition or IC50", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Compound -> Assay_Plate; Kinase_Panel -> Assay_Plate; Assay_Plate -> Reaction_Start; Reaction_Start -> Incubation; Incubation -> Capture; Capture -> Wash; Wash -> Detection; Detection -> Analysis; }

Caption: General workflow for in vitro kinase profiling.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. However, as the data on related compounds suggests, achieving a high degree of selectivity is a significant challenge that requires careful optimization of the chemical structure. While some derivatives demonstrate excellent selectivity for their intended target, others exhibit cross-reactivity with related kinases, which could lead to undesired off-target effects. Comprehensive selectivity profiling, as outlined in this guide, is an indispensable tool in the drug discovery process. It enables the early identification and mitigation of potential off-target activities, ultimately leading to the development of safer and more effective therapeutic agents. Further research to generate and publish comprehensive off-target data for specific compounds like this compound will be invaluable to the scientific community.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Imidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of Imidazo[1,2-a]pyridin-8-ol, a heterocyclic compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles, Face ShieldChemical splash goggles are mandatory.[4] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2]
Body Protection Laboratory Coat, ApronA flame-retardant lab coat is advisable. For larger scale operations, a chemical-resistant apron or suit may be necessary.[2] Clothing should be made of cotton or other non-synthetic materials.[5]
Footwear Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[5]
Respiratory Protection Fume Hood, RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or in case of a spill, an appropriate respirator (e.g., NIOSH-approved) must be used.[8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh 3. Weigh/Measure Compound prep_setup->handle_weigh Proceed to handling handle_exp 4. Perform Experiment handle_weigh->handle_exp cleanup_decon 5. Decontaminate Equipment handle_exp->cleanup_decon Experiment complete cleanup_waste 6. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Standard operational workflow for handling this compound.

Experimental Protocol:

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners. Assemble all necessary equipment and reagents.

  • Weigh/Measure Compound: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid.[9]

  • Perform Experiment: Conduct the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

  • Decontaminate Equipment: After the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Segregate and Label Waste: All waste, including excess compound, contaminated liners, and cleaning materials, must be placed in a clearly labeled, sealed container for hazardous waste.[10]

  • Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

Waste Stream Disposal Protocol
Solid Waste Collect in a designated, labeled, and sealed container. This includes unused compound and contaminated materials like weigh paper and absorbent pads.[10]
Liquid Waste Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Contaminated PPE Disposable gloves, liners, and other contaminated items should be placed in the solid hazardous waste container.[2]

All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain or in regular trash.[6] In case of a spill, evacuate the area, prevent the spread of the material, and follow your institution's spill response procedures.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.